Product packaging for Desflurane(Cat. No.:CAS No. 57041-67-5)

Desflurane

Número de catálogo: B1195063
Número CAS: 57041-67-5
Peso molecular: 168.04 g/mol
Clave InChI: DPYMFVXJLLWWEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Desflurane is an organofluorine compound. It has a role as an inhalation anaesthetic. It is functionally related to a methoxyethane.
This compound, or I-653, a a volatile anesthetic that is more rapidly cleared and less metabolized than previous inhaled anesthetics such as [methoxyflurane], [sevoflurane], [enflurane], or [isoflurane].. It was developed in the late 1980s out of a need for a more rapidly acting and rapidly cleared inhaled anesthetic. this compound was granted FDA approval on 18 September 1992.
This compound is a General Anesthetic. The physiologic effect of this compound is by means of General Anesthesia.
This compound is one of the most commonly used volatile anesthetic agents and has an excellent safety record. Rare single case reports of severe acute liver injury resembling halothane hepatitis due to this compound have been published.
This compound is a fluorinated ether with general anesthetic and muscle relaxant activities. Although the exact mechanism of action has not been established, this compound, administered by inhalation, appears to act on the lipid matrix of the neuronal membrane, resulting in disruption of neuronal transmission in the brain. This agent may also enhance the synaptic activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and has 2 investigational indications.
This compound is a highly fluorinated methyl ethyl ether used for maintenance of general anaesthesia. Volatile agents such as this compound may activate GABA channels and hyperpolarize cell membranes. In addition, they may inhibit certain calcium channels and therefore prevent release of neurotransmitters and inhibit glutamate channels. Volatile anesthetics easily partition into cellular membranes and could expand the volume of the cell membrane and subsequently distort channels necessary for sodium ion flux and the development of action potentials necessary for synaptic transmission. This compound preconditions human myocardium against ischemia through activation of mitochondrial K(ATP) channels, adenosine A1 receptor, and alpha and beta adrenoceptors.
A fluorinated ether that is used as a volatile anesthetic for maintenance of general anesthesia.
See also: Isoflurane (related);  Sevoflurane (related);  Methoxyflurane (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2F6O B1195063 Desflurane CAS No. 57041-67-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMFVXJLLWWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O
Record name DESFLURANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866606
Record name Desflurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, COLOURLESS LIQUID., Colorless liquid.
Record name Desflurane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DESFLURANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DESFLURANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/214
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

23.5 °C, 23.5 °C, 74.3 °F
Record name Desflurane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desflurane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Desflurane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DESFLURANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DESFLURANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/214
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Negligible, 3.54e+00 g/L, Solubility in water: poor
Record name Desflurane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desflurane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DESFLURANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.44, Relative density (water = 1): 1.5
Record name Desflurane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DESFLURANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

1.44
Record name DESFLURANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/214
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F
Record name Desflurane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DESFLURANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DESFLURANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/214
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

Liquid

CAS No.

57041-67-5
Record name Desflurane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57041-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desflurane [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057041675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desflurane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desflurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESFLURANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRS35BZ94Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desflurane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Desflurane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DESFLURANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DESFLURANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/214
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Desflurane on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desflurane, a volatile anesthetic, primarily exerts its anesthetic effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[1][2] This guide provides a comprehensive overview of the molecular interactions, quantitative effects, and experimental methodologies used to elucidate the mechanism of action of this compound on GABA-A receptors. This compound binds to specific sites within the transmembrane domains of the GABA-A receptor, enhancing the affinity of GABA for its receptor and potentiating the subsequent chloride ion influx.[3][4] This leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and ultimately resulting in the state of general anesthesia.[5]

Molecular Interactions and Binding Sites

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, most commonly α, β, and γ subunits. This compound, like other volatile anesthetics, is thought to bind at subunit interfaces within the transmembrane domain (TMD) of the receptor.

Key Binding Site Residues:

  • α Subunit (Transmembrane Domain 2 - TM2): Site-directed mutagenesis studies have identified Serine-270 (S270) in the TM2 of α1 and α2 subunits as a critical residue for the potentiating action of this compound. Substitution of this serine with a larger amino acid, such as tryptophan or isoleucine, completely abolishes the potentiation of GABA-induced currents by this compound. This suggests that S270 is a crucial component of the this compound binding pocket.

  • β Subunit (Transmembrane Domain 2 - TM2): In contrast to the α subunit, mutation of asparagine-265 (N265) in the TM2 of the β2 subunit to tryptophan does not prevent the potentiation of GABA-induced responses by this compound. However, other studies with different mutations in the beta subunit have shown reduced modulation by general anesthetics, indicating a complex interaction.

  • Intersubunit Interfaces: Photolabeling studies using analogs of volatile anesthetics have identified binding sites primarily located within the α+/β− and β+/α− subunit interfaces in the TMD. These studies suggest that this compound likely binds in cavities formed at the interface of these subunits, allosterically modulating receptor function.

Mechanism of Action: Potentiation of GABAergic Currents

This compound is a positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor at clinically relevant concentrations. The binding of this compound to its site on the receptor induces a conformational change that increases the receptor's affinity for GABA.

This leads to:

  • Increased Channel Opening Frequency and/or Duration: this compound potentiates the GABA-induced chloride current, leading to a greater influx of chloride ions into the neuron.

  • Hyperpolarization: The increased chloride influx makes the neuron's membrane potential more negative (hyperpolarized), moving it further away from the threshold for firing an action potential.

  • Reduced Neuronal Excitability: Consequently, the neuron is less likely to fire in response to excitatory stimuli, leading to the central nervous system depression characteristic of general anesthesia.

At supraclinical concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.

Quantitative Analysis of this compound's Effects

The potentiation of GABA-A receptor function by this compound has been quantified using various experimental techniques, primarily electrophysiology.

ParameterReceptor SubtypeThis compound ConcentrationEffectReference
GABA EC50 Shift α1β2γ2s1-2 MACPotentiates GABA-induced currents
Current Potentiation Wild-type α1β2γ2sClinically relevant concentrationsPotentiation of submaximal GABA currents
Mutant Receptor Effect α1(S270W)β2γ2sClinically relevant concentrationsAbolished potentiation of GABA-induced currents
Mutant Receptor Effect α2(S270I)β3γ2sClinically relevant concentrationsAbolished potentiation of GABA-induced currents

MAC = Minimum Alveolar Concentration

Experimental Protocols

The investigation of this compound's effects on GABA-A receptors relies on several key experimental methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of drugs on ion channel function.

Protocol Outline:

  • Cell Preparation: Human embryonic kidney 293 (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2s).

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -60 mV).

  • Drug Application: GABA, alone or in combination with this compound, is applied to the cell via a rapid perfusion system.

  • Current Measurement: The resulting chloride currents flowing through the GABA-A receptors are recorded and analyzed.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for the action of this compound.

Protocol Outline:

  • Identify Target Residue: Based on homology modeling or previous studies, a specific amino acid residue within a GABA-A receptor subunit is selected for mutation (e.g., S270 in the α1 subunit).

  • Mutagenesis: The cDNA encoding the subunit is altered to replace the target amino acid with another (e.g., serine to tryptophan).

  • Expression: The mutated cDNA is co-expressed with other GABA-A receptor subunits in a suitable cell line (e.g., HEK293 cells).

  • Functional Assay: The effect of this compound on the mutated receptors is then assessed using whole-cell patch-clamp electrophysiology and compared to the effect on wild-type receptors.

Signaling Pathways and Logical Relationships

The interaction of this compound with the GABA-A receptor can be visualized as a series of interconnected events.

Desflurane_GABA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Inactive) GABA->GABA_A_Receptor Binds Desflurane_Bound_Receptor This compound-Bound GABA-A Receptor GABA->Desflurane_Bound_Receptor Binds (Increased Affinity) Active_Receptor GABA-Bound GABA-A Receptor (Active - Open Channel) GABA_A_Receptor->Active_Receptor Conformational Change Potentiated_Receptor Potentiated GABA-A Receptor (Enhanced Activity) Desflurane_Bound_Receptor->Potentiated_Receptor Conformational Change Cl_Influx Increased Cl- Influx Active_Receptor->Cl_Influx Potentiated_Receptor->Cl_Influx Enhanced This compound This compound This compound->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthesia Reduced_Excitability->Anesthesia

This compound's potentiation of GABA-A receptor signaling.

Experimental_Workflow A Cell Culture and Transfection (e.g., HEK293 cells with GABA-A receptor subunits) B Whole-Cell Patch-Clamp Setup A->B C Establish Gigaohm Seal B->C D Achieve Whole-Cell Configuration C->D E Apply GABA (Control) D->E F Record Baseline Current E->F G Apply GABA + this compound F->G H Record Potentiated Current G->H I Data Analysis (Compare Currents) H->I

Workflow for a whole-cell patch-clamp experiment.

Logical_Relationship Desflurane_Binding This compound binds to allosteric site on GABA-A Receptor Conformational_Change Conformational change in receptor Desflurane_Binding->Conformational_Change Increased_Affinity Increased affinity for GABA Conformational_Change->Increased_Affinity Increased_Channel_Activity Increased Cl- channel opening/duration Increased_Affinity->Increased_Channel_Activity Neuronal_Inhibition Neuronal Inhibition Increased_Channel_Activity->Neuronal_Inhibition

Logical flow of this compound's action on the GABA-A receptor.

Conclusion

The primary mechanism of action of this compound is the positive allosteric modulation of GABA-A receptors. By binding to specific transmembrane sites, particularly involving the α subunit, this compound enhances the inhibitory effects of GABA. This leads to increased chloride conductance, neuronal hyperpolarization, and ultimately, the state of general anesthesia. Understanding these intricate molecular interactions is crucial for the development of safer and more effective anesthetic agents.

References

Physicochemical Properties of Desflurane for In Vitro Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of desflurane, a widely used volatile anesthetic, tailored for its application in in vitro research. Understanding these properties is critical for designing and executing precise and reproducible experiments to investigate its cellular and molecular mechanisms of action. This document outlines key physical and chemical data, details established experimental protocols for in vitro studies, and visualizes relevant signaling pathways modulated by this compound.

Core Physicochemical Properties of this compound

This compound (1,2,2,2-tetrafluoroethyl difluoromethyl ether) is a highly fluorinated methyl ethyl ether.[1] Its distinct physicochemical characteristics, particularly its high volatility, necessitate specialized equipment for accurate administration in a laboratory setting.[1][2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, crucial for calculating and controlling its concentration in in vitro systems.

PropertyValueUnitNotes
Molecular Weight 168.04 g/mol [1][3]
Boiling Point (at 1 atm) 22.8°CClose to room temperature, highlighting its high volatility.
Vapor Pressure (at 20°C) 669 - 681mmHgSignificantly higher than other volatile anesthetics, requiring a heated and pressurized vaporizer for controlled delivery.
Blood/Gas Partition Coefficient 0.42 - 0.57-Indicates low solubility in blood, leading to rapid onset and emergence from anesthesia in clinical settings.
Oil/Gas Partition Coefficient 19-Reflects its potency, which is inversely correlated with the Minimum Alveolar Concentration (MAC).
Minimum Alveolar Concentration (MAC) in O₂ (Adults, 31-65 years) 6.0%The concentration at which 50% of patients do not move in response to a surgical stimulus. This value is age-dependent.
MAC in O₂ (Adults, 18-30 years) 7.25%

Experimental Protocols for In Vitro Studies

The high volatility of this compound presents unique challenges for in vitro research. Standard cell culture incubators are not suitable for maintaining a stable concentration of the anesthetic. Therefore, a sealed and temperature-controlled system is required.

General Experimental Workflow for In Vitro this compound Exposure

The following workflow outlines the typical steps for exposing cell cultures or tissue slices to this compound in a research setting.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_cells Prepare Cell/Tissue Culture place_culture Place Culture in Chamber prep_cells->place_culture prep_vaporizer Calibrate this compound Vaporizer deliver_gas Deliver this compound/Gas Mixture prep_vaporizer->deliver_gas prep_chamber Prepare Sealed Exposure Chamber prep_chamber->place_culture place_culture->deliver_gas monitor_conc Monitor Anesthetic Concentration deliver_gas->monitor_conc incubate Incubate for Defined Period monitor_conc->incubate harvest Harvest Cells/Tissue incubate->harvest assay Perform Downstream Assays harvest->assay

General workflow for in vitro this compound experiments.
Detailed Methodologies

1. Cell Culture Exposure:

  • Apparatus: A sealed exposure chamber is required. This can be a custom-made airtight box or a modified desiccator. The chamber should have inlet and outlet ports for gas delivery and sampling. A specialized vaporizer (e.g., Tec 6), which heats and pressurizes this compound, is necessary to deliver a precise concentration.

  • Procedure:

    • Culture cells (e.g., SH-SY5Y neuroblastoma cells, human umbilical vein endothelial cells - HUVECs) in appropriate multi-well plates or flasks.

    • Calibrate the vaporizer to deliver the desired concentration of this compound, typically expressed as a multiple of MAC (e.g., 1.0 or 1.2 MAC). The carrier gas is usually a mixture of air and CO₂ to maintain physiological pH in the culture medium.

    • Place the cell culture plates inside the sealed chamber.

    • Flush the chamber with the this compound-gas mixture at a constant flow rate.

    • Continuously monitor the anesthetic concentration within the chamber using a gas analyzer.

    • Incubate the chamber at 37°C for the desired duration (e.g., 30 minutes to 24 hours).

    • Following exposure, terminate the gas flow and either flush the chamber with normal air/CO₂ or immediately harvest the cells for downstream analysis.

2. Organotypic Slice Culture Exposure:

  • Apparatus: Similar to cell culture, a sealed chamber and a calibrated vaporizer are required. The chamber must accommodate the slice culture inserts.

  • Procedure:

    • Prepare organotypic hippocampal or cortical slices from neonatal rodents and culture them on semi-permeable membrane inserts.

    • Once the cultures are established, transfer the inserts into the sealed exposure chamber.

    • Deliver the this compound/gas mixture as described for cell cultures, ensuring the gas flows over the surface of the slices.

    • Maintain the chamber at the appropriate temperature and humidity.

    • After the exposure period, return the slices to a standard incubator for a recovery period or fix/harvest them for analysis.

3. Electrophysiology:

  • Apparatus: For whole-cell patch-clamp or field potential recordings, the anesthetic is delivered to the artificial cerebrospinal fluid (aCSF) perfusing the cells or slices.

  • Procedure:

    • Prepare acute brain slices or cultured neurons for recording in a submerged or interface-style recording chamber.

    • Dissolve this compound into the aCSF reservoir. Due to its volatility, this requires a closed system where the aCSF is bubbled with a gas mixture containing the desired concentration of this compound.

    • The this compound-containing aCSF is then perfused into the recording chamber.

    • Allow for an equilibration period (e.g., 100 seconds) for the anesthetic effect to stabilize before recording synaptic currents or action potentials.

    • Washout is achieved by perfusing with normal aCSF.

4. Analysis of Cellular Effects:

  • Cytotoxicity Assays: To assess cell death, lactate (B86563) dehydrogenase (LDH) release assays or flow cytometry with Annexin V/propidium iodide staining can be performed.

  • Comet Assay: This technique is used to evaluate DNA damage in cells exposed to this compound.

  • Western Blotting and Immunofluorescence: These methods are used to quantify changes in protein expression and localization (e.g., NF-κB p65 subunit nuclear translocation).

  • Mitochondrial Function Assays: Flow cytometry can be used to measure changes in mitochondrial membrane potential and levels of reactive oxygen species (ROS).

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways. The following diagrams illustrate some of the most studied interactions in vitro.

GABAergic Neurotransmission

This compound, like many volatile anesthetics, potentiates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This leads to increased chloride influx and hyperpolarization of the neuronal membrane, reducing neuronal excitability.

G This compound This compound GABA_R GABA-A Receptor This compound->GABA_R potentiates Cl_ion Cl⁻ Influx GABA_R->Cl_ion increases Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

This compound's effect on GABA-A receptor signaling.
Mitochondrial Function

In vitro studies have shown that this compound, unlike some other volatile anesthetics, does not appear to induce the opening of the mitochondrial permeability transition pore (mPTP) or activate caspase-3, a key executioner of apoptosis. This suggests a more favorable profile regarding mitochondrial-mediated cell death pathways.

G This compound This compound mPTP Mitochondrial Permeability Transition Pore (mPTP) This compound->mPTP does not induce opening Caspase3 Caspase-3 Activation mPTP->Caspase3 leads to Apoptosis Apoptosis Caspase3->Apoptosis

This compound's interaction with the mitochondrial apoptosis pathway.
NF-κB Inflammatory Pathway

This compound has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival. In endothelial cells, this compound preconditioning can induce an initial activation of NF-κB, followed by an inhibition of its excessive activation during reperfusion, ultimately leading to a protective, anti-apoptotic effect.

G cluster_preconditioning Preconditioning Phase cluster_reperfusion Reperfusion/Stress Phase This compound This compound NFkB_activation NF-κB Activation (p65 Nuclear Translocation) This compound->NFkB_activation induces NFkB_inhibition Inhibition of Excessive NF-κB NFkB_activation->NFkB_inhibition leads to subsequent Anti_apoptotic Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2, c-IAP1) NFkB_inhibition->Anti_apoptotic Cell_Protection Cell Protection (Anti-apoptosis) Anti_apoptotic->Cell_Protection

Modulation of the NF-κB pathway by this compound preconditioning.

Conclusion

The unique physicochemical properties of this compound, particularly its high vapor pressure and low boiling point, mandate specialized experimental setups for reliable in vitro research. By employing sealed exposure systems and calibrated vaporizers, researchers can accurately study its effects on various cellular and molecular targets. The evidence from in vitro studies indicates that this compound modulates key signaling pathways, including enhancing GABAergic inhibition and influencing the NF-κB inflammatory cascade, while appearing to have a limited impact on inducing mitochondrial-mediated apoptosis. This guide provides a foundational framework for researchers to design and conduct rigorous in vitro investigations into the mechanisms of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Desflurane Metabolism and Trifluoroacetic Acid Formation

This guide provides a comprehensive overview of the metabolic fate of the volatile anesthetic this compound, with a specific focus on the formation of trifluoroacetic acid (TFA). The information presented herein is intended for a technical audience and details the biochemical pathways, quantitative metabolic data, and experimental methodologies relevant to the study of this compound biotransformation.

Introduction to this compound Metabolism

This compound (1,2,2,2-tetrafluoroethyl difluoromethyl ether) is a widely used inhalational anesthetic characterized by its rapid onset and offset of action due to low solubility in blood and tissues.[1] A key feature of this compound is its high resistance to biodegradation.[2] It undergoes minimal metabolism in the human body, a characteristic that distinguishes it from older volatile anesthetics like halothane.[3][4] What little metabolism does occur is primarily oxidative and catalyzed by the cytochrome P450 enzyme system in the liver.[5]

The Metabolic Pathway: From this compound to Trifluoroacetic Acid

The biotransformation of this compound, although minor, is significant due to the nature of its metabolites. The process is predominantly carried out by the cytochrome P450 isoform 2E1 (CYP2E1). The metabolic cascade begins with the oxidation of this compound, leading to the formation of a reactive intermediate, trifluoroacetyl chloride. This intermediate is unstable and can covalently bind to liver proteins, forming trifluoroacetylated (TFA) protein adducts. Alternatively, the trifluoroacetyl chloride can be hydrolyzed to form trifluoroacetic acid (TFA), which is then excreted in the urine.

G This compound This compound Oxidation Oxidation This compound->Oxidation CYP2E1 CYP2E1 CYP2E1->Oxidation Catalyzes Trifluoroacetyl_Chloride Trifluoroacetyl Chloride (Reactive Intermediate) Oxidation->Trifluoroacetyl_Chloride Hydrolysis Hydrolysis Trifluoroacetyl_Chloride->Hydrolysis Covalent_Binding Covalent Binding to Liver Proteins Trifluoroacetyl_Chloride->Covalent_Binding TFA Trifluoroacetic Acid (TFA) (Excreted in Urine) Hydrolysis->TFA Protein_Adducts TFA-Protein Adducts (in Hepatocytes) Covalent_Binding->Protein_Adducts G cluster_protocol In Vivo Experimental Workflow Start Start Subject_Recruitment Subject Recruitment (Volunteers/Patients) Start->Subject_Recruitment Baseline_Sampling Baseline Sampling (Blood & Urine) Subject_Recruitment->Baseline_Sampling Anesthesia This compound Administration (Measured in MAC-hours) Baseline_Sampling->Anesthesia Post_Anesthesia_Sampling Post-Anesthesia Sampling (Time-course) Anesthesia->Post_Anesthesia_Sampling Sample_Preparation Sample Preparation (e.g., Derivatization to MTFA) Post_Anesthesia_Sampling->Sample_Preparation Analysis TFA Quantification (GC/MS or GC-ECD) Sample_Preparation->Analysis Data_Analysis Data Analysis & Pharmacokinetics Analysis->Data_Analysis End End Data_Analysis->End G Desflurane_Metabolism This compound Metabolism (CYP2E1) TFA_Adducts TFA-Protein Adducts (Hapten Formation) Desflurane_Metabolism->TFA_Adducts Immune_Recognition Immune System Recognition TFA_Adducts->Immune_Recognition Antibody_Production Anti-TFA Antibody Production Immune_Recognition->Antibody_Production Re_exposure Subsequent Exposure to This compound/other Volatile Anesthetic Antibody_Production->Re_exposure Immune_Response Rapid Immune Response Re_exposure->Immune_Response Hepatotoxicity Hepatotoxicity (Rare) Immune_Response->Hepatotoxicity

References

Pharmacokinetics of Desflurane in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of desflurane in rodent models, a critical area of study for preclinical anesthetic research and development. This compound, a halogenated ether inhalation anesthetic, is characterized by its low solubility in blood and tissues, leading to rapid induction of and emergence from anesthesia.[1][2][3] Understanding its pharmacokinetic profile in rats and mice is essential for translating preclinical findings to clinical practice.

Core Pharmacokinetic Parameters

Data Presentation

Due to a lack of specific published values for clearance, volume of distribution, and half-life of this compound in rats and mice, a quantitative summary table for these core pharmacokinetic parameters cannot be provided at this time. Preclinical studies investigating these parameters are often conducted internally by pharmaceutical developers.

However, comparative data on the blood-gas partition coefficient, a key indicator of the speed of anesthetic uptake and elimination, is available.

SpeciesBlood:Gas Partition CoefficientReference
Rat0.42[6]
Human0.42[5][7]

This low blood-gas partition coefficient signifies that this compound has a low solubility in blood, leading to a rapid rise in its partial pressure in the alveolar gas and subsequently in the arterial blood and brain, resulting in a fast onset of anesthesia.[3] Conversely, upon discontinuation of administration, the low solubility facilitates rapid elimination from the body, primarily via the lungs.[4][8]

A study in Sprague-Dawley rats demonstrated a significantly faster time to recumbency with this compound compared to isoflurane (B1672236), a finding attributed to this compound's lower blood-gas solubility.[6]

Anesthetic AgentMedian Time to Recumbency (seconds)
This compound45.0
Isoflurane64.4

Data from a study in Sprague-Dawley rats.[6]

Metabolism

This compound undergoes minimal metabolism in the body.[2][9] Studies in rats have shown that this compound is highly resistant to biodegradation.[2][9] This low level of metabolism contributes to its safety profile, as the formation of potentially toxic metabolites is negligible.[2]

Experimental Protocols

Detailed, standardized protocols for pharmacokinetic studies of this compound in rodents are not universally published. However, a general workflow can be constructed based on established methodologies for volatile anesthetics and rodent research.

Experimental Workflow for this compound Pharmacokinetic Study in Rodents

G cluster_prep Animal Preparation cluster_admin This compound Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis animal_acclimation Animal Acclimation catheter_implantation Catheter Implantation (optional, for serial blood sampling) animal_acclimation->catheter_implantation vaporizer_setup Calibrated Vaporizer Setup inhalation_chamber Inhalation Chamber or Nose Cone vaporizer_setup->inhalation_chamber controlled_admin Controlled Administration of this compound inhalation_chamber->controlled_admin blood_sampling Serial Blood Sampling (via catheter or sparse sampling) controlled_admin->blood_sampling tissue_harvesting Tissue Harvesting (Terminal) controlled_admin->tissue_harvesting sample_prep Headspace Preparation blood_sampling->sample_prep tissue_harvesting->sample_prep gc_analysis Gas Chromatography (GC-FID or GC-MS) sample_prep->gc_analysis pk_modeling Pharmacokinetic Modeling gc_analysis->pk_modeling parameter_calc Calculation of CL, Vd, t1/2 pk_modeling->parameter_calc

Caption: General experimental workflow for a rodent pharmacokinetic study of this compound.

Key Methodologies

1. This compound Administration:

  • Vaporizer: A calibrated vaporizer specific for this compound is required due to its high vapor pressure.[7][10]

  • Delivery System: this compound is delivered in a carrier gas (e.g., oxygen or a mixture of oxygen and air) to an inhalation chamber for whole-body exposure or a nose cone for individual animal administration.

  • Concentration Control: The concentration of this compound administered should be precisely controlled and monitored throughout the study.

2. Blood and Tissue Sampling:

  • Blood Collection: For serial blood sampling to construct a pharmacokinetic curve, surgical implantation of a catheter (e.g., in the jugular or carotid artery) is the preferred method to minimize stress and allow for repeated, timed sample collection.[11] Alternatively, sparse sampling techniques from sites like the saphenous or tail vein can be employed, where each animal contributes a limited number of samples.[12][13]

  • Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., brain, fat, liver, kidney) are rapidly harvested, weighed, and stored appropriately (typically frozen at -80°C) until analysis.

3. Analytical Method:

  • Gas Chromatography (GC): Headspace gas chromatography is the standard method for quantifying volatile anesthetics like this compound in biological matrices.[14][15][16][17][18][19]

  • Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection.[14][15][16][17][19][20] GC-FID is a robust and common method for this purpose.[14][20]

  • Sample Preparation: Blood or tissue homogenates are placed in a sealed headspace vial and heated to allow the volatile this compound to partition into the gas phase (headspace). An aliquot of the headspace is then injected into the GC system.[15][18][19][21][22]

Signaling Pathways

This compound exerts its anesthetic effects through modulation of several key signaling pathways in the central nervous system.

GABAergic Signaling Pathway

This compound enhances the function of GABA_A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This potentiation of GABAergic neurotransmission is a key mechanism of its anesthetic action.

G This compound This compound GABA_A_Receptor GABA_A Receptor This compound->GABA_A_Receptor Potentiates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthetic Effect Reduced_Excitability->Anesthesia

Caption: this compound's potentiation of the GABA_A receptor signaling pathway.

Glutamatergic Signaling Pathway (NMDA Receptor)

This compound also inhibits excitatory neurotransmission by acting on N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate (B1630785) receptors.

G This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Inhibits Calcium_Influx Decreased Ca2+ Influx NMDA_Receptor->Calcium_Influx Reduced_Excitability Reduced Neuronal Excitability Calcium_Influx->Reduced_Excitability Anesthesia Anesthetic Effect Reduced_Excitability->Anesthesia

Caption: this compound's inhibition of the NMDA receptor signaling pathway.

Potassium Channel Signaling

This compound is known to modulate the activity of certain potassium channels, which plays a role in regulating neuronal excitability.

G This compound This compound K_Channel Two-Pore Domain K+ Channels This compound->K_Channel Activates Potassium_Efflux Increased K+ Efflux K_Channel->Potassium_Efflux Hyperpolarization Neuronal Hyperpolarization Potassium_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthetic Effect Reduced_Excitability->Anesthesia

Caption: this compound's activation of two-pore domain potassium channels.

Conclusion

The pharmacokinetic profile of this compound in rodent models is characterized by rapid uptake and elimination, primarily driven by its low blood-gas partition coefficient and minimal metabolism. While specific quantitative data on clearance, volume of distribution, and half-life in rats and mice are not extensively published, the established experimental methodologies for volatile anesthetics can be adapted for detailed pharmacokinetic investigations. Further research to quantify these parameters in different rodent strains would be valuable for refining preclinical models and enhancing the translation of anesthetic drug development. The primary mechanisms of this compound's anesthetic action involve the potentiation of inhibitory GABAergic signaling and the inhibition of excitatory glutamatergic signaling, as well as the modulation of potassium channels.

References

Desflurane's Effects on the Central Nervous System and Neuronal Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desflurane is a highly utilized volatile anesthetic in clinical practice, known for its rapid onset and offset of action.[1] Its primary effects are mediated through complex interactions within the central nervous system (CNS), leading to a reversible state of unconsciousness, amnesia, and immobility. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action at the neuronal level, focusing on its influence on ion channels, synaptic transmission, and intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of anesthetics and the development of novel therapeutic agents targeting the CNS.

Core Mechanisms of Action at the Neuronal Level

This compound's anesthetic properties arise from its modulation of a wide array of molecular targets within the CNS, ultimately leading to a suppression of neuronal activity.[1] The principal mechanisms involve the enhancement of inhibitory neurotransmission and the attenuation of excitatory signaling.

Modulation of Ligand-Gated Ion Channels

Gamma-Aminobutyric Acid Type A (GABAA) Receptors: A primary target for this compound is the GABAA receptor, a ligand-gated chloride channel that mediates the majority of fast inhibitory neurotransmission in the brain.[1] this compound enhances the function of GABAA receptors, potentiating the inhibitory effects of GABA.[1] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and reducing the likelihood of action potential firing.[1] This potentiation of inhibitory signaling contributes significantly to the sedative and hypnotic effects of this compound.[1]

N-Methyl-D-Aspartate (NMDA) Receptors: this compound has been shown to inhibit the function of NMDA receptors, which are critical for excitatory neurotransmission, synaptic plasticity, and memory formation.[1] By antagonizing NMDA receptors, this compound reduces excitatory signaling in the CNS, contributing to its anesthetic and amnesic effects.[1]

Influence on Voltage-Gated and Other Ion Channels

Potassium Channels: this compound interacts with several types of potassium channels, which play a crucial role in setting the resting membrane potential and regulating neuronal excitability. Notably, this compound activates two-pore domain potassium (K2P) channels, leading to an efflux of potassium ions from the neuron.[1] This results in membrane hyperpolarization and a decrease in neuronal activity, further contributing to the anesthetic state.[1]

Effects on Synaptic Transmission

This compound modulates synaptic transmission by affecting both presynaptic and postsynaptic mechanisms. It has been observed to decrease the release of excitatory neurotransmitters, such as glutamate, while potentially increasing the release of the inhibitory neurotransmitter GABA.[1] This shift in the balance towards inhibitory neurotransmission is a key factor in the induction and maintenance of anesthesia.

Quantitative Effects on Neuronal Activity

The following tables summarize the quantitative effects of this compound on various parameters of neuronal activity as reported in the scientific literature.

Table 1: Effects of this compound on Spinal Cord Neuronal Activity

ParameterThis compound ConcentrationEffectReference
H/M Ratio (Spinal Cord Excitability)3.7% in 100% O₂Decrease to 12% ± 5% of baseline[2]
H/M Ratio (Spinal Cord Excitability)7.4% in 100% O₂Decrease to 7% ± 4% of baseline[2]

Table 2: Effects of this compound on Cerebellar Granule Cell Firing

ParameterThis compound ApplicationEffectReference
Probability of Eliciting Spikes2 MAC-34.9% ± 4.1%[3]
Total Number of Emitted Spikes2 MAC-41.2% ± 3.6%[3]
1st Spike Latency2 MAC-17.1% ± 2.6%[3]

Intracellular Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the intracellular signaling cascades that are affected by this compound, suggesting that its effects extend beyond direct ion channel modulation.

Protein Kinase C (PKC) and MAPK/ERK Pathway

This compound has been shown to induce the activation of Protein Kinase C (PKC), particularly the PKC-epsilon isoform, and the extracellular signal-regulated kinase 1 and 2 (ERK1/2) in the context of cardioprotection, a phenomenon that may share mechanisms with neuroprotection.[4] The activation of these pathways can influence a variety of cellular processes, including gene expression and cell survival.

G This compound's Influence on PKC and MAPK/ERK Signaling This compound This compound PKC PKC This compound->PKC Activates ERK1_2 ERK1/2 PKC->ERK1_2 Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Cell Survival) ERK1_2->Downstream Modulates

This compound's modulation of the PKC and MAPK/ERK signaling pathways.
Akt/GSK3β Signaling Pathway

Studies have indicated that this compound, in contrast to some other volatile anesthetics, may have a lesser impact on the Akt/Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway.[5] This pathway is crucial for neuronal survival, proliferation, and differentiation. The differential effects of anesthetics on this pathway could underlie variations in their neurotoxic potential.

G This compound and the Akt/GSK3β Signaling Pathway This compound This compound Akt Akt This compound->Akt Minimal Inhibition (compared to other anesthetics) GSK3b GSK3β Akt->GSK3b Inhibits (Phosphorylation) Neuronal_Survival Neuronal Survival and Function GSK3b->Neuronal_Survival Regulates

This compound's minimal impact on the Akt/GSK3β pathway.
Neuroinflammatory Signaling

This compound has been shown to modulate neuroinflammatory pathways, such as the p38/Toll-like receptor 4 (TLR4) pathway.[1] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines, which may contribute to its neuroprotective effects in certain contexts.[1]

G This compound's Modulation of Neuroinflammatory Signaling This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits p38 p38 TLR4->p38 Activates Inflammatory_Cytokines Pro-inflammatory Cytokines p38->Inflammatory_Cytokines Upregulates Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation Promotes

This compound's inhibitory effect on the p38/TLR4 neuroinflammatory pathway.

Experimental Protocols

The following sections outline the general methodologies employed in key experiments to elucidate the effects of this compound on neuronal activity.

In Vivo Electrophysiology: Spinal Cord Recordings

Objective: To assess the effect of this compound on spinal cord excitability.

Methodology:

  • Animal Preparation: Subjects (e.g., human volunteers or animal models) are prepared for surgery. For human studies, this involves the placement of stimulating and recording electrodes over the appropriate nerves and muscles.

  • Anesthesia Administration: this compound is administered at varying end-tidal concentrations (e.g., 3.7% and 7.4%) in a controlled mixture of gases (e.g., 100% O₂ or 50% O₂/N₂O).[2]

  • Neurophysiological Recordings: Standard neurophysiological techniques are used to measure spinal cord excitability. This often involves recording the Hoffmann reflex (H-reflex) and the maximal motor response (M-wave) to assess the H/M ratio.

  • Data Acquisition and Analysis: Measurements are taken before this compound administration and at stable levels of each concentration. The H/M ratio is calculated and compared across different anesthetic depths.

In Vitro Electrophysiology: Patch-Clamp Recordings from Cerebellar Granule Cells

Objective: To investigate the effects of this compound on synaptic transmission and intrinsic excitability of individual neurons.

Methodology:

  • Slice Preparation: Acute cerebellar slices are prepared from animal models (e.g., rats).

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on granule cells.

  • This compound Application: this compound is delivered to the recording chamber at a specific concentration (e.g., 2 MAC) dissolved in the artificial cerebrospinal fluid (aCSF).[3]

  • Stimulation and Recording:

    • Synaptic Transmission: Mossy fibers are stimulated to evoke excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in the recorded granule cell.

    • Intrinsic Excitability: Current injections are used to elicit action potentials and assess changes in firing properties.

  • Data Analysis: Changes in the amplitude, frequency, and kinetics of synaptic currents, as well as alterations in action potential firing patterns, are analyzed before and during this compound application.

G Experimental Workflow: In Vitro Patch-Clamp Electrophysiology Slice_Prep Cerebellar Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Recording from Granule Cell Slice_Prep->Patch_Clamp Desflurane_App This compound Application Patch_Clamp->Desflurane_App Stimulation Stimulation (Mossy Fiber or Current Injection) Desflurane_App->Stimulation Recording Data Recording Stimulation->Recording Analysis Data Analysis Recording->Analysis

A generalized workflow for in vitro patch-clamp experiments.
Western Blotting for Signaling Protein Phosphorylation

Objective: To determine the effect of this compound on the activation of intracellular signaling pathways.

Methodology:

  • Tissue/Cell Collection: Brain tissue or cultured neurons are harvested after exposure to this compound at various concentrations and durations.

  • Protein Extraction: Total protein is extracted from the samples.

  • Protein Quantification: The concentration of protein in each sample is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).

  • Detection and Quantification: The membrane is then incubated with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase), and the protein bands are visualized and quantified. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

Conclusion

This compound exerts its profound effects on the central nervous system through a multifaceted mechanism of action that involves the modulation of various ion channels, the alteration of synaptic transmission, and the engagement of specific intracellular signaling pathways. Its ability to enhance GABAergic inhibition and suppress glutamatergic excitation is fundamental to its anesthetic properties. Furthermore, emerging evidence on its influence on signaling cascades such as the PKC/MAPK and Akt/GSK3β pathways opens new avenues for understanding its neuroprotective and potential neurotoxic effects. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for future research aimed at refining our understanding of this important anesthetic agent and for the development of novel drugs with improved safety and efficacy profiles for CNS applications.

References

An In-depth Technical Guide to Initial Investigations into Desflurane-induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the neurotoxic potential of Desflurane, a commonly used volatile anesthetic. Concerns regarding the impact of general anesthetics on the central nervous system, particularly in vulnerable populations, have prompted rigorous investigation. This document synthesizes key findings from in vitro and in vivo studies, details the experimental protocols used, and visualizes the core molecular pathways implicated in this compound-induced neuronal injury.

In Vitro Investigations: Cellular Models of this compound Neurotoxicity

Initial studies have largely utilized immortalized human cell lines and primary neuronal cultures to dissect the direct effects of this compound at the cellular level. A significant finding is that this compound's neurotoxic potential is often conditional, manifesting most prominently in the presence of a co-stressor like hypoxia.[1][2]

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative outcomes from foundational in vitro experiments investigating this compound's effects on neuronal cells.

Table 1: Effects of this compound on Caspase-3 Activation and Amyloid-β (Aβ) Production in H4-APP Cells

Condition (6-hour exposure)Caspase-3 Activation (% of Control)Key Inhibitor EffectReference
12% this compound aloneNo significant changeN/A[1][3]
Hypoxia (18% O₂) aloneNo significant changeN/A[1]
12% this compound + Hypoxia235%Attenuated to 106% by γ-secretase inhibitor L-685,458
12% this compound + Hypoxia + Aβ806% (vs. 295% for this compound + Hypoxia alone)Potentiation by Aβ demonstrates a synergistic effect

Table 2: Effects of this compound on Viability and Cytotoxicity in Neuronal Cultures

Cell ModelExposure ConditionEndpointResult (% of Control or as specified)Reference
Rat Cortical NeuronsEquipotent dose to 1.3% sevoflurane (B116992) (1 hr)Cell Viability (3 days post-exposure)67% viable cells (vs. 86% in control)
Differentiated Monkey Neural Stem Cells5.7% this compound (24 hr)LDH Release (Cytotoxicity)Significant elevation in LDH release
Undifferentiated Monkey Neural Stem Cells5.7% this compound (24 hr)LDH Release (Cytotoxicity)No significant change
Differentiated Monkey Neural Stem Cells5.7% this compound (24 hr)Cytokine LevelsIncreased G-CSF, IL-12, IL-9, IL-10, TNF-α
Key Experimental Protocols: In Vitro

Protocol 1: Caspase Activation and Aβ Production in H4-APP Cells

  • Cell Line: H4 human neuroglioma cells stably overexpressing human amyloid precursor protein (H4-APP).

  • Culture Conditions: Cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS). For experiments, cells are often switched to a serum-free medium.

  • Anesthetic Exposure: Cells are placed in a sealed, humidified chamber. This compound (12%) is introduced via a calibrated vaporizer. For hypoxic conditions, the oxygen concentration is reduced to 18%. The exposure duration is typically 6 hours.

  • Analysis:

    • Caspase-3 Activity: Cell lysates are collected, and caspase-3 activity is measured using a fluorometric assay that detects the cleavage of a specific substrate (e.g., Ac-DEVD-AMC).

    • Aβ Levels: Aβ40 and Aβ42 levels in the conditioned media are quantified using sandwich enzyme-linked immunosorbent assays (ELISA).

    • Protein Expression: Levels of β-site APP-cleaving enzyme (BACE) and APP fragments are determined by Western blot analysis.

Protocol 2: Neurotoxicity Assessment in Differentiated Primate Neural Stem Cells

  • Cell Model: Neural stem cells (NSCs) harvested from the hippocampus of a gestational day 80 monkey brain.

  • Differentiation: NSCs are guided to differentiate into a mixed culture of neurons, astrocytes, and oligodendrocytes using specific growth factors and media over a period of several weeks.

  • Anesthetic Exposure: Differentiated cultures are exposed to 5.7% this compound in a controlled chamber for short-term (3 hours) or prolonged (24 hours) periods.

  • Analysis:

    • Cytotoxicity: Lactate dehydrogenase (LDH) release into the culture medium is measured using a colorimetric assay as an indicator of cell membrane damage and death.

    • Inflammatory Response: A panel of cytokines (e.g., G-CSF, IL-12, IL-9, IL-10, TNF-α) in the culture medium is quantified using a multiplex immunoassay.

    • Neuronal Viability: The number of viable neurons is assessed by immunocytochemistry and flow cytometry for a neuron-specific marker, such as polysialic acid neural cell adhesion molecule (PSA-NCAM).

Mandatory Visualizations: In Vitro Workflows and Pathways

in_vitro_workflow cluster_prep Cell Preparation cluster_exposure Exposure Phase cluster_analysis Analysis CULTURE Culture Neuronal Cells (e.g., H4-APP, Primate NSCs) DIFFERENTIATE Differentiate NSCs (if applicable) CULTURE->DIFFERENTIATE PLATE Plate Cells for Experiment CULTURE->PLATE DIFFERENTIATE->PLATE EXPOSE Expose to this compound +/- Hypoxia (e.g., 12% this compound, 18% O2, 6h) PLATE->EXPOSE Transfer to Sealed Chamber MEDIA Collect Conditioned Media EXPOSE->MEDIA LYSATES Prepare Cell Lysates EXPOSE->LYSATES ELISA ELISA (Aβ Levels) MEDIA->ELISA LDH LDH Assay (Cytotoxicity) MEDIA->LDH CASPASE Caspase-3 Activity Assay LYSATES->CASPASE WB Western Blot (BACE, APP) LYSATES->WB

Caption: A generalized workflow for in vitro investigations of this compound neurotoxicity.

desflurane_hypoxia_pathway cluster_vicious_cycle Vicious Cycle cluster_inhibitors Points of Inhibition DES This compound + Hypoxia CASP_ACT Caspase-3 Activation DES->CASP_ACT Induces BACE Increased BACE Levels CASP_ACT->BACE Increases APOP Apoptosis CASP_ACT->APOP Leads to AB_GEN Increased Aβ Generation BACE->AB_GEN Enhances AB_GEN->CASP_ACT Further Induces GSI γ-Secretase Inhibitor (L-685,458) GSI->AB_GEN Blocks CI Caspase Inhibitor (Z-VAD) CI->CASP_ACT Blocks

Caption: this compound and hypoxia induce a vicious cycle of Aβ generation and apoptosis.

In Vivo Investigations: Animal Models of this compound Exposure

Animal models, particularly neonatal rodents, are crucial for understanding how this compound exposure affects the developing brain and subsequent cognitive function. These studies have suggested that in the neonatal period, this compound may induce more significant neuroapoptosis than other volatile anesthetics like Isoflurane and Sevoflurane.

Quantitative Data from In Vivo Studies

Table 3: Effects of Neonatal this compound Exposure in Mice

ModelExposure ConditionEndpointResultReference
P6 C57BL/6 Mice8% this compound (6 hr)Neuroapoptosis (Activated Caspase-3)Significantly greater than equipotent doses of Sevoflurane (3%) or Isoflurane (2%)
P6 C57BL/6 Mice8% this compound (6 hr)Working Memory (Y-Maze)Significantly impaired performance in adulthood
P7-8 Mice~0.6 MAC this compound (6 hr)Neuronal Cell DeathSignificantly increased, similar to equipotent Isoflurane and Sevoflurane
Key Experimental Protocols: In Vivo

Protocol 3: Neonatal Anesthetic Exposure and Behavioral Testing in Mice

  • Animal Model: Postnatal day 6 (P6) or P7 C57BL/6 mice. The minimum alveolar concentration (MAC) is first determined for the specific age group to establish equipotent anesthetic doses.

  • Anesthetic Exposure: Pups are separated from the dam and placed in a temperature-controlled chamber. A mixture of this compound (e.g., 8%) and oxygen is delivered for a set duration, typically 6 hours. Control animals receive only oxygen/air.

  • Post-Exposure Analysis:

    • Neuroapoptosis: A subset of animals is euthanized hours after exposure. Brains are harvested, sectioned, and stained for markers of apoptosis, such as activated caspase-3 (immunohistochemistry) or DNA fragmentation (TUNEL assay). Apoptotic cells are then quantified in specific brain regions (e.g., neocortex).

    • Behavioral Testing: The remaining animals are returned to their home cage, weaned, and allowed to mature to adulthood. They then undergo a battery of behavioral tests to assess cognitive function. The Y-maze is commonly used to evaluate spatial working memory.

Mandatory Visualization: In Vivo Workflow

in_vivo_workflow cluster_setup Animal Preparation cluster_exposure Exposure Phase cluster_acute Acute Analysis cluster_longterm Long-Term Analysis MODEL Select Neonatal Mice (e.g., P6 C57BL/6) MAC Determine MAC for Equipotent Dosing MODEL->MAC RANDOM Randomize into Groups (Control, this compound, etc.) MAC->RANDOM EXPOSE Expose to Anesthetic (e.g., 8% this compound, 6h) in a controlled chamber RANDOM->EXPOSE EUTH_ACUTE Euthanize Subset (Post-exposure) EXPOSE->EUTH_ACUTE Hours later MATURE Allow to Mature to Adulthood EXPOSE->MATURE Weeks later HARVEST Harvest Brains EUTH_ACUTE->HARVEST IHC Immunohistochemistry (Activated Caspase-3) HARVEST->IHC BEHAVIOR Behavioral Testing (e.g., Y-Maze for Memory) MATURE->BEHAVIOR EUTH_LT Euthanize BEHAVIOR->EUTH_LT

Caption: Experimental workflow for in vivo assessment of this compound-induced neurotoxicity.

Key Signaling Pathways Implicated in this compound Neurotoxicity

Research suggests that this compound-induced neurotoxicity is not caused by a single mechanism but rather the perturbation of several interconnected signaling pathways, primarily culminating in apoptosis.

  • Caspase-Dependent Apoptosis: A central mechanism is the activation of executioner caspases, such as Caspase-3. As shown in vitro, this can be triggered by a combination of this compound and hypoxia, which increases levels of BACE and subsequently Aβ, creating a neurotoxic feedback loop.

  • NF-kappaB Signaling: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Studies have indicated that this compound exposure can induce apoptosis through an NF-κB-dependent pathway. This pathway can be inhibited by antioxidants like lipoic acid, suggesting a role for oxidative stress in its activation.

  • Mitochondrial Dysfunction: While more extensively studied with isoflurane, mitochondrial pathways are relevant to all volatile anesthetics. Anesthetic exposure can increase reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore (mPTP), a reduction in mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.

Mandatory Visualization: Convergent Apoptotic Pathways

signaling_pathways cluster_upstream Upstream Triggers cluster_pathways Core Signaling Cascades DES This compound Exposure (+/- Co-stressors) HYPOXIA Hypoxia DES->HYPOXIA ROS Mitochondrial ROS DES->ROS INFLAM Inflammatory Signals DES->INFLAM BACE_AB BACE / Aβ Production HYPOXIA->BACE_AB MITO Mitochondrial Dysfunction (mPTP Opening) ROS->MITO NFKB NF-κB Pathway Activation INFLAM->NFKB CASP3 Caspase-3 Activation NFKB->CASP3 BACE_AB->CASP3 MITO->CASP3 APOP Neuronal Apoptosis CASP3->APOP

References

The Genesis of a Modern Anesthetic: A Technical Guide to the Discovery and Chemical Synthesis of Desflurane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) has become a cornerstone of modern anesthesia, prized for its rapid onset and offset of effects, which allows for precise control over the depth of anesthesia and a quick recovery period for patients.[1][2] This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this highly fluorinated methyl ethyl ether. It details the historical context of its development, the key scientific breakthroughs, and the various synthetic pathways that have been established for its production. The document offers a comprehensive overview of the experimental protocols, quantitative data, and logical frameworks underlying the synthesis of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.

Discovery and Development

The journey of this compound from a laboratory curiosity to a clinical staple was driven by the persistent search for an ideal inhalational anesthetic. While synthesized in the 1960s by Ross C. Terrell, its unique physical properties, particularly its low boiling point, presented significant challenges for the anesthetic vaporizers of that era, leading to its initial shelving.[3]

Renewed interest in this compound emerged in the 1980s with the rise of outpatient or day-surgery procedures.[3] This new surgical paradigm demanded an anesthetic agent that would allow patients to recover quickly and return home in a timely manner. This compound's low solubility in blood and body tissues, a consequence of its high degree of fluorination, fit these requirements perfectly, enabling rapid induction of and emergence from anesthesia. After extensive preclinical and clinical evaluation, this compound, under the brand name Suprane, was approved by the FDA in 1992 and clinically introduced around 1991. This introduction was accompanied by the development of a specialized, electrically heated vaporizer, the Tec 6, designed to handle its high vapor pressure.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of this compound's properties is essential for its synthesis and clinical application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane
CAS Number 57041-67-5
Molecular Formula C3H2F6O
Molar Mass 168.04 g/mol
Boiling Point 23.5 °C (at 1 atm)
Density 1.465 g/cm³ (at 20 °C)
Vapor Pressure 88.5 kPa (664 mmHg) at 20 °C

Table 2: Pharmacokinetic Properties of this compound

PropertyValueReference
Blood/Gas Partition Coefficient 0.42
Oil/Gas Partition Coefficient 18.7
Minimum Alveolar Concentration (MAC) 6.0% (31-65 age group)
Metabolism ~0.02%

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed, with the most common starting from the anesthetic isoflurane (B1672236). Other pathways have been devised to avoid certain toxic or expensive reagents. This section details the primary synthetic methodologies.

Synthesis from Isoflurane

The conversion of isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) to this compound involves the substitution of a chlorine atom with a fluorine atom. This halogen exchange reaction is the most direct and widely practiced approach.

This method is a cornerstone of commercial this compound production. It involves the reaction of isoflurane with anhydrous hydrogen fluoride (B91410) in the presence of a Lewis acid catalyst, typically antimony pentachloride (SbCl5) or antimony pentafluoride (SbF5).

Isoflurane Isoflurane (CF3CHClOCHF2) Reaction Halogen Exchange Isoflurane->Reaction HF Hydrogen Fluoride (HF) HF->Reaction Catalyst Antimony Pentachloride (SbCl5) or Antimony Pentafluoride (SbF5) Catalyst->Reaction This compound This compound (CF3CHFOCHF2) Reaction->this compound HCl Hydrogen Chloride (HCl) Reaction->HCl

Figure 1. Fluorination of Isoflurane with HF and Antimony Catalyst.

Experimental Protocol:

  • Reactor Setup: A corrosion-resistant reactor (e.g., made of polytetrafluoroethylene or a suitable alloy) is charged with isoflurane and the antimony pentahalide catalyst (0.7-1.2 mol% relative to isoflurane) under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Anhydrous hydrogen fluoride (1.3-2.2 molar equivalents) is carefully added to the stirred mixture. The reaction is endothermic, and the temperature is maintained between 9-18 °C using a cooling bath.

  • Reaction: The reaction mixture is stirred at the controlled temperature for approximately 6 to 7 hours after the complete addition of hydrogen fluoride.

  • Quenching: The reaction is quenched by carefully adding the mixture to an excess of cold water.

  • Workup and Purification: The organic layer is separated, washed with a bicarbonate solution to neutralize any remaining acid, and then washed with water. The crude this compound is dried and purified by fractional distillation to remove unreacted isoflurane and byproducts.

Table 3: Quantitative Data for Fluorination of Isoflurane with HF/SbCl5

ParameterValueReference
Catalyst Loading (SbCl5) 0.7 - 1.2 mol%
HF (molar equivalents) 1.3 - 2.2
Reaction Temperature 9 - 18 °C
Reaction Time 6 - 7 hours

An alternative method utilizes potassium fluoride (KF) as the fluorinating agent, often in a high-boiling point solvent like diethylene glycol. This approach avoids the use of highly corrosive hydrogen fluoride and toxic antimony catalysts.

Isoflurane Isoflurane (CF3CHClOCHF2) Reaction Fluorination Isoflurane->Reaction KF Potassium Fluoride (KF) KF->Reaction Solvent Diethylene Glycol Solvent->Reaction This compound This compound (CF3CHFOCHF2) Reaction->this compound KCl Potassium Chloride (KCl) Reaction->KCl

Figure 2. Fluorination of Isoflurane with Potassium Fluoride.

Experimental Protocol:

  • Reactor Setup: A high-pressure autoclave is charged with diethylene glycol, dry potassium fluoride, and isoflurane.

  • Reaction: The sealed autoclave is heated to 220-230 °C with stirring for 10-12 hours. The pressure inside the autoclave will increase as the reaction proceeds.

  • Cooling and Isolation: After the reaction, the autoclave is cooled to room temperature. The crude product is then isolated by distillation from the reaction mixture.

  • Purification: The collected distillate, which is crude this compound, is further purified by fractional distillation.

Table 4: Quantitative Data for Fluorination of Isoflurane with KF

ParameterValueReference
Solvent Diethylene Glycol
Fluorinating Agent Potassium Fluoride
Reaction Temperature 220 - 230 °C
Reaction Time 10 - 12 hours
Yield 43.8%
Multi-step Synthesis from Hexafluoropropene (B89477) Epoxide

This synthetic route provides an alternative to using isoflurane as a starting material and proceeds through several intermediate steps.

A Hexafluoropropene Epoxide B Methyl 2-methoxy- tetrafluoropropionate A->B  Methanol (B129727)   C 2-methoxy- tetrafluoropropionic acid B->C  Hydrolysis (KOH)   D 1,2,2,2-Tetrafluoroethyl methyl ether C->D  Decarboxylation (heat)   E 1,2,2,2-Tetrafluoroethyl dichloromethyl ether D->E  Chlorination (Cl2)   F This compound E->F  Fluorination (HF/SbCl5)  

Figure 3. Multi-step Synthesis of this compound from Hexafluoropropene Epoxide.

Experimental Protocol:

  • Formation of Methyl 2-methoxytetrafluoropropionate: Gaseous hexafluoropropene epoxide is passed through methanol to yield methyl 2-methoxytetrafluoropropionate.

  • Hydrolysis: The resulting ester is hydrolyzed to 2-methoxytetrafluoropropionic acid using an aqueous base such as potassium hydroxide, followed by acidification.

  • Decarboxylation: The acid is then decarboxylated by heating, often in the presence of a high-boiling point solvent like a glycol, to form 1,2,2,2-tetrafluoroethyl methyl ether.

  • Chlorination: The methyl ether is chlorinated using chlorine gas under UV light to produce 1,2,2,2-tetrafluoroethyl dichloromethyl ether.

  • Fluorination: The final step involves a fluorine-chlorine exchange reaction on the dichloromethyl ether, similar to the fluorination of isoflurane, using reagents like hydrogen fluoride with an antimony pentachloride catalyst, to yield this compound.

Analytical Characterization

The purity and identity of the synthesized this compound are confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of this compound and identifying any volatile impurities or byproducts from the synthesis. The retention time of the main peak is compared to a standard, and the mass spectrum provides definitive structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the hydrogen atoms in the molecule.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds like this compound, as it gives distinct signals for the different fluorine environments in the molecule, allowing for unambiguous structural confirmation and purity assessment.

Table 5: NMR Data for this compound

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)Reference
¹H NMR (CDCl₃) 6.42triplet
5.90doublet
¹⁹F NMR (CDCl₃) -85.10singlet (3F, -CF₃)
-85.76doublet (1F, -CF)157.65 Hz
-87.20doublet (1F, -CF)157.65 Hz
-146.91singlet (1F, -CF)

Conclusion

The discovery and development of this compound represent a significant advancement in the field of anesthesiology, driven by the need for agents that allow for rapid and predictable control of anesthesia. The chemical synthesis of this compound, primarily through the fluorination of isoflurane, has been refined to enable its large-scale production. This technical guide has provided a detailed overview of the key synthetic methodologies, including experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research may focus on developing even more efficient, cost-effective, and environmentally friendly synthetic routes to this important anesthetic.

References

Methodological & Application

Protocol for Desflurane Administration in Laboratory Rats

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the administration of Desflurane, a volatile anesthetic agent, in laboratory rats for research purposes. It is intended for researchers, scientists, and drug development professionals familiar with laboratory animal handling and anesthesia. Adherence to local institutional animal care and use committee (IACUC) guidelines is mandatory.

Introduction

This compound is a halogenated ether inhalation anesthetic with a low blood/gas partition coefficient, allowing for rapid induction of and emergence from anesthesia.[1] Its rapid titration and minimal metabolism make it a suitable choice for a variety of surgical and non-surgical procedures in rats.[1] This protocol outlines the necessary equipment, procedures, and monitoring for the safe and effective use of this compound in a laboratory setting.

Materials and Equipment

  • Anesthesia Machine: Equipped with a this compound-specific precision vaporizer.

  • Oxygen Source: Medical grade oxygen (100%).

  • Induction Chamber: A sealed, transparent chamber of appropriate size for the rat.

  • Delivery Circuit: Non-rebreathing circuit with a nose cone or endotracheal tube.

  • Waste Anesthetic Gas (WAG) Scavenging System: Active or passive system to remove excess anesthetic gas.[2][3][4]

  • Physiological Monitoring Equipment: Pulse oximeter, rectal thermometer with probe, electrocardiogram (ECG), and a non-invasive blood pressure monitor.[5]

  • Heating Source: Circulating warm water blanket or other controlled heating pad to prevent hypothermia.[6][7]

  • Ophthalmic Ointment: To prevent corneal drying.

  • Personal Protective Equipment (PPE): Laboratory coat, gloves, and safety glasses.

Pre-Anesthetic Preparation

  • Animal Acclimation: Allow rats to acclimate to the facility for a minimum of 3 days prior to any procedure.[8]

  • Fasting: Pre-anesthetic fasting is generally not required for rats. If necessary for the specific experimental design, it should be limited to a maximum of 2-3 hours for food, with no restriction on water.[8]

  • Health Assessment: Ensure the rat is in good health and free from any signs of disease.

  • Weigh the Animal: Obtain an accurate body weight to inform any potential drug calculations.

  • Equipment Check:

    • Verify the this compound vaporizer is filled and functioning correctly.

    • Check the oxygen supply and flowmeter.

    • Ensure the WAG scavenging system is active.

    • Calibrate and prepare all monitoring equipment.

Anesthesia Induction

  • Place the rat in the induction chamber.

  • Set the oxygen flow rate to a high flow (e.g., 1-2 L/min) to rapidly fill the chamber.[7]

  • Set the this compound vaporizer to the induction concentration.

  • Monitor the rat continuously for loss of the righting reflex, which indicates the onset of anesthesia.

Anesthesia Maintenance

  • Once the rat is induced, turn off the this compound to the induction chamber and reduce the oxygen flow.

  • Quickly transfer the rat to the surgical area and position it on the heating pad.

  • Immediately apply a nose cone or intubate the animal.

  • Administer ophthalmic ointment to both eyes to prevent corneal drying.[8]

  • Connect the delivery circuit and resume the flow of this compound and oxygen.

  • Adjust the this compound concentration and oxygen flow rate to the maintenance levels.

  • Continuously monitor the depth of anesthesia and the rat's physiological parameters. Adjust the anesthetic concentration as needed based on these observations.

Physiological Monitoring

Continuous monitoring of the anesthetized rat is crucial for animal welfare and experimental success.[5][9] The following parameters should be monitored and recorded every 15 minutes.

Post-Anesthetic Recovery

  • Discontinue the administration of this compound.

  • Continue to supply 100% oxygen for a few minutes to aid in the washout of the anesthetic.

  • Place the rat in a clean, warm cage for recovery.

  • Monitor the rat closely until it is fully ambulatory and has regained its righting reflex.[8]

  • Do not leave the animal unattended during the recovery period.

  • Provide post-operative analgesia as required by the experimental protocol and institutional guidelines.

Quantitative Data Summary

The following tables provide a summary of recommended concentrations, flow rates, and physiological parameters for this compound anesthesia in laboratory rats.

Parameter Induction Maintenance Reference
This compound Concentration (%) 8 - 104 - 7[6]
Oxygen Flow Rate (L/min) 1 - 20.5 - 1[7]
Physiological Parameter Normal Range Under Anesthesia Reference
Respiratory Rate (breaths/min) 50 - 100[7]
Heart Rate (beats/min) 250 - 400[7]
Body Temperature (°C) 36.5 - 37.5[7]
Oxygen Saturation (SpO2) > 95%
Capillary Refill Time (CRT) < 2 seconds[6]

Note: The Minimum Alveolar Concentration (MAC) of this compound in adult rats is approximately 5.7%.[4] This value can be used as a guide for determining appropriate anesthetic concentrations.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_pre_anesthesia Pre-Anesthetic Preparation cluster_anesthesia Anesthesia Procedure cluster_post_anesthesia Post-Anesthetic Care pre_op_check Equipment & Drug Check animal_prep Animal Preparation (Weighing, Health Check) pre_op_check->animal_prep induction Induction (Chamber) animal_prep->induction maintenance Maintenance (Nose Cone/Intubation) induction->maintenance monitoring Physiological Monitoring maintenance->monitoring recovery Recovery monitoring->recovery post_op_care Post-Operative Monitoring recovery->post_op_care signaling_pathway cluster_neuronal Neuronal Signaling cluster_inflammatory Inflammatory Signaling This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Postsynaptic_Excitability Postsynaptic Membrane Excitability This compound->Postsynaptic_Excitability p38 p38 This compound->p38 TLR4 TLR4 This compound->TLR4 TNFa TNF-α This compound->TNFa Neuronal_Communication Altered Neuronal Communication GABA_A->Neuronal_Communication enhances Postsynaptic_Excitability->Neuronal_Communication increases Inflammation Inflammation p38->Inflammation inhibits TLR4->Inflammation inhibits TNFa->Inflammation inhibits

References

Application Notes and Protocols: Desflurane in Preclinical Neurobehavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of desflurane in preclinical neurobehavioral research. This document summarizes key findings on the effects of this compound on cognitive and motor functions, delves into the molecular signaling pathways involved, and offers detailed protocols for relevant experimental procedures.

Neurobehavioral Effects of this compound

This compound, a commonly used inhalation anesthetic, has been the subject of numerous preclinical studies to evaluate its impact on the central nervous system. Research has focused on its potential to induce neurotoxicity or provide neuroprotection, with varying outcomes depending on the experimental model, age of the subjects, and duration of exposure.

Cognitive Function and Memory

Studies investigating the effects of this compound on learning and memory have yielded mixed results. Some research suggests that this compound may be a safer alternative to other volatile anesthetics like isoflurane (B1672236), as it does not appear to induce a decline in cognitive function in certain contexts[1][2]. In human subjects, this compound was not associated with the same level of postoperative cognitive decline as isoflurane[2][3].

However, other preclinical studies have demonstrated that this compound can impair learning and memory, particularly in aged animals and at higher doses[4][5]. For instance, aged rats exposed to 1.5 MAC this compound showed significant impairments in the Morris water maze task, although these deficits were not long-lasting[4]. In neonatal mice, this compound exposure has been linked to impaired working memory in adulthood[6].

Motor Function

This compound's impact on motor function has also been a focus of preclinical research. Studies in aged Alzheimer's disease model mice have shown that both this compound and sevoflurane (B116992) can induce motor learning deficits in the balance beam test[7][8]. This compound anesthesia has also been shown to significantly alter the amplitude of muscle responses evoked by motor cortex stimulation in rats, with a progressive decrease in compound muscle action potential (CMAP) amplitude as the concentration of this compound increases[9]. The primary site of action for this effect appears to be at the level of the spinal motoneuron[10].

Signaling Pathways in this compound-Induced Neurotoxicity and Neuroprotection

The molecular mechanisms underlying the neurobehavioral effects of this compound are complex and involve multiple signaling pathways.

Neurotoxicity

Prolonged exposure to this compound has been associated with neurotoxicity, particularly in the developing brain. In vitro studies using nonhuman primate neural stem cells have shown that while short-term exposure to a clinically relevant concentration of this compound (5.7%) did not affect cell viability, prolonged (24-hour) exposure led to a significant increase in lactate (B86563) dehydrogenase (LDH) release, indicating cell damage[11]. This was accompanied by an increase in the expression of multiple inflammatory cytokines, including G-CSF, IL-12, IL-9, IL-10, and TNF-α[11][12]. Furthermore, prolonged exposure resulted in a significant decrease in the number of differentiated neurons positive for polysialic acid neural cell adhesion molecule (PSA-NCAM)[11][12].

Under hypoxic conditions, this compound has been shown to induce caspase-3 activation and increase levels of amyloid β-protein (Aβ) and β-site amyloid precursor protein cleaving enzyme (BACE) in cell culture[13]. However, under normoxic conditions, this compound alone did not significantly induce caspase-3 activation[13][14]. Some studies suggest that neonatal exposure to this compound can induce more robust neuroapoptosis than isoflurane or sevoflurane[6].

Neuroprotection

In contrast to its neurotoxic potential, this compound has also been shown to exert neuroprotective effects in certain contexts. In a mouse model of Parkinson's disease induced by MPTP, transient inhalation of this compound ameliorated locomotory dysfunctions, recovered the loss of dopaminergic neurons, and deactivated microglial cells and astrocytes[15]. This neuroprotective effect was associated with a decrease in inflammatory cytokines like TNF-α and the downregulation of signaling pathways involving p38 and TLR4[15]. Additionally, some studies suggest that this compound does not activate the reactive oxygen species (ROS)-mediated mitochondrial pathway of apoptosis, unlike isoflurane[1].

Data Presentation

Table 1: Effects of this compound on Neurobehavioral Outcomes
Parameter Animal Model This compound Concentration/Dose Exposure Duration Key Findings Reference
Cognitive Function (Morris Water Maze) Aged Rats (20-24 months)1.5 MAC4 hoursSignificant impairment in task acquisition 1 week post-exposure.[4]
Cognitive Function (Morris Water Maze) Young Adult Rats (3 months)1.0 or 1.5 MAC4 hoursNo significant impairment compared to controls.[4]
Motor Learning (Balance Beam Test) Aged AppNL-G-F/NL-G-F Mice8.0%6 hoursDelayed decrement in the number of slips for each trial.[7][8]
Working Memory (Y-Maze) Adult Mice (exposed neonatally)8%3 or 6 hoursSignificantly impaired working memory.[6]
Motor Evoked Potentials (CMAP Amplitude) Male Rats5.7% (1 MAC)Not specifiedStatistically significant decrease in CMAP amplitude.[9]
Table 2: Molecular Effects of this compound in Preclinical Models
Parameter Model This compound Concentration/Dose Exposure Duration Key Findings Reference
LDH Release (Cell Viability) Differentiated Monkey Neural Cells5.7%24 hoursSignificant elevation in LDH release.[11][12]
Cytokine Levels (G-CSF, IL-12, IL-9, IL-10, TNF-α) Differentiated Monkey Neural Cells5.7%24 hoursIncreased expression levels.[11][12]
Caspase-3 Activation H4-APP Cells (Hypoxic Conditions)12%6 hours195% increase in caspase-3 activation compared to control.[13]
BACE Levels H4-APP Cells (Hypoxic Conditions)12%6 hours172% increase in BACE levels compared to control.[13]
p-Akt (ser473) & p-GSK3β (ser9) Expression Postnatal Day 6 MiceNot specifiedMultiple exposuresNo significant decrease observed with this compound.[16]
Neuroapoptosis (Activated Caspase-3) Neonatal Mice (6-day-old)8%3 or 6 hoursSignificantly greater levels of neuroapoptosis than sevoflurane or isoflurane.[6]

Experimental Protocols

Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents[17][18][19][20].

Materials:

  • Circular water tank (1.5-2 m in diameter)

  • Submerged escape platform

  • Water opacifier (e.g., non-toxic white paint)

  • Water heater to maintain temperature (e.g., 21°C)[20]

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Acclimation: Handle the animals for several days before the experiment to reduce stress.

  • Visible Platform Training (Cued Trials):

    • For 1-2 days, allow the animals to learn the basic task of finding a visible platform. The platform should be marked with a conspicuous cue.

    • This phase helps to rule out visual or motor impairments[17][18].

  • Hidden Platform Training (Acquisition Phase):

    • The platform is submerged approximately 1 cm below the water surface and is no longer visible.

    • Animals are released into the water from one of four starting positions (e.g., North, South, East, West) in a pseudo-random order.

    • Each animal performs a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

    • Record the latency to find the platform and the path taken using the video tracking system.

    • If an animal fails to find the platform within a set time (e.g., 60-120 seconds), guide it to the platform[18].

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) before the next trial[19].

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, remove the platform from the tank.

    • Place the animal in the tank and allow it to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. This serves as a measure of spatial memory retention[18].

Fear Conditioning for Associative Learning and Memory

Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), like a mild foot shock[21][22][23][24].

Materials:

  • Fear conditioning chamber with a grid floor capable of delivering a mild electric shock.

  • Sound generator for the auditory cue (CS).

  • Video camera and software to record and analyze freezing behavior.

  • Contextual modification elements (e.g., different flooring, wall inserts, olfactory cues) for cued testing[21].

Procedure:

  • Habituation/Acclimation: Place the animals in the testing room for at least 30 minutes before the experiment begins to acclimate[21].

  • Conditioning (Day 1):

    • Place the animal in the conditioning chamber and allow for a baseline period of exploration (e.g., 120 seconds)[21].

    • Present the conditioned stimulus (CS), an auditory tone (e.g., 85 dB, 2800 Hz), for a specific duration (e.g., 30 seconds)[21].

    • During the final moments of the tone (e.g., the last 2 seconds), deliver the unconditioned stimulus (US), a mild foot shock (e.g., 0.75 mA)[21].

    • Repeat the CS-US pairing for a set number of trials with an inter-trial interval.

    • After the final pairing, allow the animal a post-stimulus period in the chamber before returning it to its home cage[21].

  • Contextual Fear Testing (Day 2):

    • Approximately 24 hours after conditioning, place the animal back into the same chamber where the conditioning occurred[22][23].

    • Do not present the CS or US.

    • Record the animal's behavior for a set period (e.g., 5 minutes) and quantify the amount of time it spends "freezing" (a state of immobility), which is a measure of fear memory for the context.

  • Cued Fear Testing (Day 2 or 3):

    • At a later time point (e.g., at least 2 hours after the contextual test), place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues)[21][22].

    • After a baseline period, present the CS (the tone) without the US.

    • Measure the amount of freezing behavior during the presentation of the tone as an indicator of cued fear memory.

Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, such as markers of apoptosis like cleaved caspase-3 and cleaved PARP[25].

Materials:

  • Tissue or cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize tissue samples or lyse cells in an appropriate buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Incubate the membrane in a blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples. An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.

Visualizations

Desflurane_Neurotoxicity_Pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptotic Pathway cluster_neuronal_damage Neuronal Damage This compound Prolonged this compound Exposure Cytokines ↑ G-CSF, IL-12, IL-9, IL-10, TNF-α This compound->Cytokines BACE ↑ BACE Levels This compound->BACE PSA_NCAM ↓ PSA-NCAM This compound->PSA_NCAM LDH ↑ LDH Release This compound->LDH Hypoxia Hypoxia Hypoxia->BACE Abeta ↑ Aβ Levels BACE->Abeta Caspase3 ↑ Caspase-3 Activation Abeta->Caspase3 Neuroapoptosis Neuroapoptosis Caspase3->Neuroapoptosis Neuronal_Loss Neuronal Loss PSA_NCAM->Neuronal_Loss LDH->Neuronal_Loss

Caption: Signaling pathways in this compound-induced neurotoxicity.

Desflurane_Neuroprotection_Pathway cluster_inflammation Neuroinflammation cluster_outcome Neuroprotective Outcome This compound Transient this compound Inhalation p38_TLR4 ↓ p38, TLR4 Signaling This compound->p38_TLR4 inhibits TNFa ↓ TNF-α This compound->TNFa inhibits Neuron_Recovery Dopaminergic Neuron Recovery This compound->Neuron_Recovery MPTP MPTP Insult Microglia Microglia Activation MPTP->Microglia Astrocytes Astrocyte Activation MPTP->Astrocytes Motor_Function Ameliorated Locomotory Dysfunction Neuron_Recovery->Motor_Function

Caption: Neuroprotective signaling pathways of this compound.

Experimental_Workflow_Neurobehavioral_Study cluster_behavioral Neurobehavioral Assessment cluster_molecular Molecular & Cellular Analysis start Start: Preclinical Animal Model anesthesia This compound Administration (Specify Concentration & Duration) start->anesthesia mwm Morris Water Maze (Spatial Learning & Memory) anesthesia->mwm fc Fear Conditioning (Associative Memory) anesthesia->fc motor Motor Function Tests (e.g., Balance Beam, Rotarod) anesthesia->motor tissue Tissue Collection (e.g., Hippocampus, Cortex) mwm->tissue data_analysis Data Analysis & Interpretation mwm->data_analysis fc->tissue fc->data_analysis motor->tissue motor->data_analysis western Western Blot (e.g., Caspases, Aβ, p-Akt) tissue->western ihc Immunohistochemistry (e.g., Neuronal Markers, Glia) tissue->ihc cytokine Cytokine Analysis (e.g., ELISA, Multiplex Assay) tissue->cytokine western->data_analysis ihc->data_analysis cytokine->data_analysis

Caption: Experimental workflow for preclinical neurobehavioral studies.

References

Application Notes and Protocols for Measuring Desflurane Concentration in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Desflurane in brain tissue, a critical aspect of neuropharmacology and anesthetic research. The following sections outline established techniques, including ¹⁹F Nuclear Magnetic Resonance Spectroscopy, Headspace Gas Chromatography-Mass Spectrometry, In Vivo Microdialysis, and Autoradiography. Each section includes a summary of the technique, a detailed experimental protocol, and relevant quantitative data.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a non-invasive technique that allows for the direct quantification of fluorinated compounds like this compound in biological samples. The presence of six fluorine atoms in the this compound molecule provides a strong and specific NMR signal, enabling accurate concentration measurements in complex biological matrices such as brain homogenates or even in vivo.

Quantitative Data
ParameterValueSource(s)
Technique ¹⁹F NMR SpectroscopyN/A
Sample Type Aqueous solutions, Protein solutions, Brain tissue (in vivo)[1][2]
Limit of Detection (LOD) Not explicitly stated, but sensitive enough for clinically relevant concentrations (0.2–0.5 mM)[1]
Limit of Quantitation (LOQ) Not explicitly statedN/A
Linearity Range Dependent on standard curve preparation[1]
Precision (CV%) Not explicitly statedN/A
Key Advantage Non-invasive, non-destructive, and highly specific for fluorinated compounds.N/A
Key Disadvantage Lower sensitivity compared to mass spectrometry-based methods.[3]
Experimental Protocol: Quantification of this compound in Brain Tissue Homogenate

This protocol describes the use of ¹⁹F NMR with an external standard for the quantification of this compound in brain tissue homogenate.

Materials:

  • High-field NMR spectrometer (e.g., 500 MHz) equipped with a 5-mm broadband probe tunable to the ¹⁹F frequency.

  • 5-mm NMR tubes

  • 3-mm NMR tubes (for coaxial insertion)

  • Trifluoroacetic acid (TFA) solution of known concentration (e.g., 1 mM in D₂O)

  • This compound

  • Ice-cold phosphate-buffered saline (PBS), pH 7.4

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Excise brain tissue of interest immediately after animal sacrifice and flash-freeze in liquid nitrogen.

    • Weigh the frozen tissue and homogenize in a known volume of ice-cold PBS (e.g., 1:3 w/v) using a tissue homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant for NMR analysis.

  • NMR Sample Preparation (Coaxial Tube Method):

    • Pipette a precise volume of the brain tissue supernatant (e.g., 600 µL) into a 5-mm NMR tube.

    • Prepare the external standard by sealing a known concentration of TFA in D₂O within a 3-mm NMR tube.

    • Carefully insert the 3-mm NMR tube containing the TFA standard into the 5-mm NMR tube containing the brain supernatant, ensuring it is centered. This coaxial arrangement allows for simultaneous measurement of the sample and the standard.

  • NMR Data Acquisition:

    • Insert the coaxial NMR tube into the NMR spectrometer.

    • Tune and match the probe to the ¹⁹F frequency.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is typically sufficient.

      • Pulse Angle: 90°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 5 seconds (to ensure full relaxation of the fluorine nuclei)

      • Number of Scans: 128-512 (or more, to achieve adequate signal-to-noise)

    • For more advanced studies, such as measuring anesthetic binding, a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to measure the spin-spin relaxation time (T2).

  • Data Analysis:

    • Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the area of the this compound resonance peaks and the TFA standard peak.

    • Calculate the concentration of this compound in the brain homogenate using the following formula:

      Concentration_this compound = (Integral_this compound / Integral_TFA) * (Concentration_TFA) * (Correction_Factor)

      The correction factor may be needed to account for differences in the number of fluorine atoms between this compound and TFA.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_nmr_prep NMR Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis A Excise and Flash-Freeze Brain Tissue B Homogenize in Ice-Cold PBS A->B C Centrifuge and Collect Supernatant B->C D Place Supernatant in 5-mm NMR Tube C->D F Coaxially Insert Standard into Sample Tube D->F E Prepare TFA Standard in 3-mm NMR Tube E->F G Insert Sample into NMR Spectrometer F->G H Tune and Match Probe to ¹⁹F Frequency G->H I Acquire 1D ¹⁹F NMR Spectrum H->I J Process NMR Spectrum I->J K Integrate this compound and Standard Peaks J->K L Calculate this compound Concentration K->L

Workflow for ¹⁹F NMR analysis of this compound.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a highly sensitive and specific method for the quantification of volatile compounds like this compound from complex matrices. The headspace technique involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects and protects the GC-MS system from non-volatile components. This method is ideal for analyzing brain tissue homogenates.

Quantitative Data
ParameterValue (for Isoflurane (B1672236)/Enflurane)Source(s)
Technique Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)N/A
Sample Type Brain tissue homogenate
Limit of Detection (LOD) 0.004 mg/kg (for Halothane in blood)
Limit of Quantitation (LOQ) < 1 µg/ml (for Isoflurane/Sevoflurane (B116992) in blood)
Linearity Range 0.015-2.20 µ g/sample (Isoflurane), 0.0152-3.94 µ g/sample (Enflurane)
Precision (CV%) 3.3-3.9% (intraday and interday)
Recovery 72% (Isoflurane), 76% (Enflurane)
Key Advantage High sensitivity and specificity, robust for complex matrices.N/A
Key Disadvantage Destructive to the sample, requires careful sample preparation to avoid loss of volatile analyte.N/A
Experimental Protocol: Quantification of this compound in Brain Tissue Homogenate

This protocol is adapted from a method for isoflurane and enflurane (B1671288) in mouse brain tissue and can be applied to this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.

  • GC column suitable for volatile compounds (e.g., DB-5, 60 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Headspace vials (e.g., 20 mL) with crimp caps (B75204).

  • Internal Standard (IS): Halothane or another suitable volatile compound not present in the sample.

  • Ice-cold water (degassed).

  • Tissue homogenizer.

Procedure:

  • Sample and Standard Preparation:

    • Prepare calibration standards by spiking known amounts of this compound and a fixed concentration of the internal standard into blank brain homogenate.

    • Excise brain tissue, weigh it, and immediately homogenize it in a known volume of ice-cold, degassed water.

    • Transfer a precise amount of the homogenate (e.g., 0.25 g) into a headspace vial.

    • Add the internal standard to each sample vial.

    • Immediately seal the vials with crimp caps to prevent the loss of volatile analytes.

  • Headspace GC-MS Analysis:

    • Place the vials in the headspace autosampler.

    • Set the headspace autosampler parameters:

      • Oven Temperature: 70-90°C

      • Incubation Time: 15-30 minutes

      • Injection Volume: 1 mL of the headspace gas

    • Set the GC-MS parameters:

      • Injector Temperature: 200°C

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program:

        • Initial temperature: 35°C, hold for 10 minutes.

        • Ramp 1: 4°C/minute to 130°C, hold for 2 minutes.

        • Ramp 2: 20°C/minute to 250°C, hold for 10 minutes.

      • MS Transfer Line Temperature: 250°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the selected ions for both compounds.

    • Calculate the ratio of the this compound peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hs_gcms HS-GC-MS Analysis cluster_data_analysis Data Analysis A Homogenize Brain Tissue in Cold Water B Transfer Homogenate to Headspace Vial A->B C Add Internal Standard and Seal Vial B->C D Incubate Vial in Headspace Autosampler C->D E Inject Headspace Gas into GC-MS D->E F Separation and Detection E->F G Identify and Integrate Peaks F->G H Calculate Peak Area Ratios G->H I Quantify using Calibration Curve H->I

Workflow for HS-GC-MS analysis of this compound.

In Vivo Microdialysis

In vivo microdialysis is a minimally invasive technique used to sample the extracellular fluid (ECF) of the brain in awake, freely moving animals. This method allows for the continuous measurement of unbound this compound concentrations at the site of action, providing valuable pharmacokinetic and pharmacodynamic data.

Quantitative Data
ParameterValue (for other anesthetics)Source(s)
Technique In Vivo Microdialysis coupled with LC-MS/MSN/A
Sample Type Brain extracellular fluid (microdialysate)
Limit of Detection (LOD) < 100 ng/L (for ketamine, midazolam, propofol)N/A
Limit of Quantitation (LOQ) Not explicitly statedN/A
Linearity Range LOD to 10-100 µg/L (depending on the anesthetic)N/A
Precision (CV%) < 4% (intraday)N/A
Key Advantage Allows for in vivo measurement of unbound drug concentration in specific brain regions over time.N/A
Key Disadvantage Technically challenging, potential for tissue damage, and requires sensitive analytical methods for the small sample volumes.N/A
Experimental Protocol: In Vivo Microdialysis for this compound Measurement

This protocol outlines the general steps for conducting an in vivo microdialysis study to measure this compound in the brain of a rodent model.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12) with appropriate membrane length and molecular weight cut-off.

  • Guide cannula

  • Microinfusion pump (e.g., CMA/100)

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Analytical system for this compound quantification (e.g., GC-MS or LC-MS/MS).

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., with a non-interfering anesthetic) and place it in the stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

    • Slowly lower the guide cannula to the desired coordinates and secure it to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain tissue.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

    • Allow the system to equilibrate for at least one hour before collecting baseline samples.

    • Administer this compound to the animal according to the experimental design.

    • Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials in the fraction collector.

    • At the end of the experiment, sacrifice the animal and verify the probe placement through histological analysis.

  • Probe Calibration (In Vivo Recovery):

    • Determine the in vivo recovery of the microdialysis probe for this compound to accurately calculate the extracellular concentration. This can be done using methods like the zero-net-flux method or retrodialysis.

  • Sample Analysis:

    • Analyze the collected microdialysate samples for this compound concentration using a highly sensitive analytical technique such as GC-MS or LC-MS/MS.

  • Data Analysis:

    • Calculate the concentration of this compound in each dialysate sample.

    • Correct the measured concentrations for the in vivo recovery of the probe to determine the actual extracellular concentration of unbound this compound in the brain.

Experimental Workflow

G cluster_surgery Surgical Preparation cluster_microdialysis Microdialysis Procedure cluster_analysis Analysis A Anesthetize Animal and Mount in Stereotaxic Frame B Implant Guide Cannula into Brain Region of Interest A->B C Allow for Post-Surgical Recovery B->C D Insert Microdialysis Probe C->D E Perfuse with aCSF and Collect Baseline Samples D->E F Administer this compound E->F G Collect Dialysate Samples Over Time F->G H Analyze Dialysate with GC-MS or LC-MS/MS G->H J Calculate Unbound this compound Concentration H->J I Determine In Vivo Probe Recovery I->J

Workflow for in vivo microdialysis of this compound.

Autoradiography

Autoradiography is a technique used to visualize the distribution of a radiolabeled substance within a tissue section. To measure this compound concentration using this method, a radiolabeled version of this compound (e.g., with ¹⁴C or ¹⁸F) is required. This technique provides high-resolution spatial information on drug distribution.

Experimental Protocol: Ex Vivo Autoradiography with Radiolabeled this compound

Materials:

  • Radiolabeled this compound (e.g., [¹⁴C]this compound or [¹⁸F]this compound)

  • Cryostat

  • Microscope slides

  • Phosphor imaging plates or X-ray film

  • Image analysis software

Procedure:

  • Animal Dosing:

    • Administer the radiolabeled this compound to the animal via inhalation at the desired concentration and duration.

  • Tissue Collection and Sectioning:

    • At a predetermined time point, sacrifice the animal and rapidly excise the brain.

    • Freeze the brain in isopentane (B150273) cooled with liquid nitrogen.

    • Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.

    • Thaw-mount the sections onto microscope slides.

  • Exposure:

    • Appose the slides with the brain sections to a phosphor imaging plate or X-ray film in a light-tight cassette.

    • Include calibrated radioactive standards to allow for quantification.

    • Expose for a duration determined by the specific activity of the radiolabel and the expected concentration in the tissue.

  • Image Acquisition and Analysis:

    • Scan the phosphor imaging plate or develop the X-ray film to obtain an autoradiogram.

    • Use image analysis software to measure the optical density or photostimulated luminescence in different brain regions.

    • Convert these values to radioactivity concentrations (nCi/g or Bq/g) using the calibration curve generated from the radioactive standards.

    • From the radioactivity concentration and the specific activity of the radiolabeled this compound, calculate the molar concentration of this compound in different brain regions.

This compound Signaling Pathway

This compound, like other volatile anesthetics, exerts its effects through complex interactions with various ion channels and neurotransmitter receptors in the central nervous system. Its primary mechanism involves the potentiation of inhibitory neurotransmission and the attenuation of excitatory neurotransmission.

G cluster_inhibitory Potentiation of Inhibitory Neurotransmission cluster_excitatory Inhibition of Excitatory Neurotransmission This compound This compound GABA_A GABA-A Receptors This compound->GABA_A Glycine_R Glycine Receptors This compound->Glycine_R K2P Two-Pore Domain K+ Channels (K2P) This compound->K2P NMDA_R NMDA Receptors This compound->NMDA_R AMPA_R AMPA Receptors This compound->AMPA_R nAChR Nicotinic Acetylcholine Receptors This compound->nAChR Hyperpolarization Neuronal Hyperpolarization (↓ Excitability) GABA_A->Hyperpolarization ↑ Cl⁻ Influx Glycine_R->Hyperpolarization ↑ Cl⁻ Influx K2P->Hyperpolarization ↑ K⁺ Efflux Anesthetic_State Anesthetic State (Unconsciousness, Amnesia, Immobility) Hyperpolarization->Anesthetic_State Depolarization Reduced Neuronal Depolarization (↓ Excitability) NMDA_R->Depolarization ↓ Ca²⁺/Na⁺ Influx AMPA_R->Depolarization ↓ Na⁺ Influx nAChR->Depolarization ↓ Na⁺/Ca²⁺ Influx Depolarization->Anesthetic_State

Mechanism of action of this compound.

References

Application Notes and Protocols for Utilizing Desflurane in Long-Duration Animal Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance and standardized protocols for the effective use of desflurane in long-duration anesthesia for animal surgical models. Adherence to these guidelines is intended to ensure animal welfare, procedural success, and the generation of reproducible scientific data.

Introduction to this compound Anesthesia

This compound is a volatile inhalant anesthetic characterized by its low blood-gas partition coefficient, which allows for rapid induction of and recovery from anesthesia.[1] These properties make it a suitable agent for long-duration surgical procedures in various animal models, offering precise control over the depth of anesthesia.[2] Its cardiovascular effects, which include a decrease in arterial blood pressure and systemic vascular resistance with an increase in heart rate, are similar to those of isoflurane (B1672236) at equipotent doses.[1]

Key Considerations for Long-Duration Anesthesia

Successful long-duration anesthesia requires meticulous planning and continuous monitoring to maintain physiological stability. Key considerations include:

  • Animal Species and Strain: Anesthetic requirements and physiological responses can vary significantly between species and even strains of the same species.[3]

  • Procedure Duration and Invasiveness: The length and complexity of the surgical procedure will dictate the required depth and duration of anesthesia, as well as the need for supportive care.

  • Physiological Monitoring: Continuous monitoring of cardiovascular, respiratory, and thermoregulatory parameters is critical for animal safety and data integrity.[4][5]

  • Analgesia: A multimodal approach to analgesia, including pre-emptive administration, is essential for managing perioperative pain.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound for long-duration anesthesia in different animal models.

Table 1: Anesthetic Parameters and Recovery Times in Dogs Undergoing Laparotomy vs. Laparoscopy

ParameterLaparotomy Group (Mean ± SD)Laparoscopy Group (Mean ± SD)
Duration of Anesthesia (minutes)201 ± 25287 ± 15
Expired this compound Concentration (%)8.0 ± 0.68.0 ± 0.6
Total Fentanyl Dose (µg/kg)17.0 ± 1.924.2 ± 1.2
Time to Standing (minutes)13.6 ± 2.412.5 ± 2.9

Data extracted from a study on adult mixed-breed dogs. Anesthesia was induced with propofol (B549288) and maintained with this compound and fentanyl.[1][8]

Table 2: Physiological Parameters in Mice Under Isoflurane Anesthesia (for comparative purposes)

ParameterNormal Range (Awake)Anesthetized Range
Respiratory Rate (breaths/min)100 - 20055 - 100
Heart Rate (beats/min)500 - 700300 - 500
Body Temperature (°C)36.5 - 38.036.0 - 38.0
SpO2 (%)>95>95

Note: While this data is for isoflurane, it provides a general reference for expected physiological changes during inhalant anesthesia in mice. This compound is expected to have similar effects on these parameters.[9][10]

Experimental Protocols

Protocol for Long-Duration this compound Anesthesia in a Canine Model

This protocol is based on a study involving pyloroplasty performed via laparotomy or laparoscopy.[8]

4.1.1 Animal Preparation:

  • Fast adult mixed-breed dogs for 12 hours prior to surgery, with water available ad libitum.

  • Administer a pre-anesthetic sedative/analgesic as per institutional guidelines to reduce stress and anesthetic requirements.

4.1.2 Anesthetic Induction:

  • Place an intravenous catheter in the cephalic vein.

  • Induce anesthesia with propofol to effect.

  • Intubate the trachea with an appropriately sized endotracheal tube and secure it.

4.1.3 Anesthetic Maintenance:

  • Connect the endotracheal tube to a circle breathing system with a precision vaporizer for this compound.

  • Administer this compound in 100% oxygen. Adjust the vaporizer setting to maintain a surgical plane of anesthesia, guided by physiological monitoring. A mean expired concentration of approximately 8.0% may be required.[1]

  • Administer fentanyl as an intravenous bolus for supplemental analgesia as needed.

4.1.4 Physiological Monitoring:

Continuously monitor and record the following parameters every 15 minutes:[5][8]

  • Electrocardiogram (ECG)

  • Arterial oxygen saturation (SpO2)

  • Arterial blood pressure (systolic, diastolic, and mean)

  • Rectal temperature

  • End-tidal partial pressure of carbon dioxide (PETCO2)

  • Expired this compound concentration

4.1.5 Recovery:

  • Discontinue this compound administration at the end of the surgical procedure.

  • Administer 100% oxygen until the animal begins to swallow.

  • Extubate the animal once the swallowing reflex is present and the animal is in sternal recumbency.

  • Monitor the animal closely during recovery for any signs of pain or distress and provide postoperative analgesia as required.

Protocol for Long-Duration this compound Anesthesia in a Rodent Model (Adapted from general rodent anesthesia guidelines)

This protocol provides a general framework for long-duration this compound anesthesia in rodents.

4.2.1 Animal Preparation:

  • Acclimate mice to the laboratory environment for at least 3 days prior to the procedure.[9]

  • Pre-anesthetic fasting is generally not required for rodents.[9]

  • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[9]

4.2.2 Anesthetic Induction:

  • Place the rodent in an induction chamber.

  • Introduce this compound (e.g., 7-8%) in 100% oxygen into the chamber.

  • Once the animal is recumbent and unresponsive to a toe pinch, remove it from the chamber.

4.2.3 Anesthetic Maintenance:

  • Position the animal's nose in a nose cone connected to a precision vaporizer.

  • Reduce the this compound concentration for maintenance (e.g., 3-6%). The exact concentration should be titrated to effect based on physiological monitoring.

  • Administer a pre-emptive analgesic (e.g., buprenorphine) subcutaneously before the surgical incision.[11]

4.2.4 Physiological Monitoring:

Continuously monitor and maintain the following:

  • Respiratory Rate: Should be between 55-100 breaths per minute. A drop of 50% from baseline can be normal.[9]

  • Heart Rate: Should be between 300-500 beats per minute.[9]

  • Body Temperature: Maintain between 36.0°C and 38.0°C using a heating pad.[9]

  • Mucous Membrane Color: Should remain pink.

  • Anesthetic Depth: Assess via pedal withdrawal reflex (toe pinch).

4.2.5 Recovery:

  • Discontinue this compound and provide 100% oxygen.

  • Place the animal in a clean, warm cage for recovery.

  • Monitor the animal every 15 minutes until it is fully ambulatory.[9]

  • Provide postoperative analgesia as per the approved protocol.

Visualizations

ExperimentalWorkflow_CanineAnesthesia cluster_pre_op Pre-Operative Phase cluster_anesthesia Anesthesia Phase cluster_post_op Post-Operative Phase pre_op_exam Pre-Anesthetic Examination fasting 12-hour Fasting pre_op_exam->fasting premedication Administer Premedication fasting->premedication induction Induction with Propofol premedication->induction intubation Endotracheal Intubation induction->intubation maintenance Maintenance with this compound/Fentanyl intubation->maintenance monitoring Continuous Physiological Monitoring maintenance->monitoring discontinue_anesthetic Discontinue this compound monitoring->discontinue_anesthetic oxygenation 100% Oxygen discontinue_anesthetic->oxygenation extubation Extubation oxygenation->extubation recovery_monitoring Monitor Recovery extubation->recovery_monitoring

Caption: Workflow for long-duration this compound anesthesia in a canine model.

RodentAnesthesiaWorkflow start Start induction_chamber Induction in Chamber (7-8% this compound) start->induction_chamber nose_cone Maintenance on Nose Cone (3-6% this compound) induction_chamber->nose_cone analgesia Administer Pre-emptive Analgesia nose_cone->analgesia surgery Surgical Procedure analgesia->surgery monitoring Continuous Monitoring (Temp, HR, RR) surgery->monitoring recovery Recovery in Warm Cage surgery->recovery monitoring->surgery end End recovery->end

References

Desflurane Exposure in Cell Culture: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing cell culture experiments involving the volatile anesthetic desflurane. This document outlines detailed protocols for exposing cultured cells to this compound, summarizes key quantitative findings from recent literature, and illustrates the signaling pathways implicated in the cellular response to this anesthetic.

Introduction

This compound is a widely used inhalational anesthetic. Investigating its effects at the cellular level is crucial for understanding its mechanisms of action, potential side effects, and non-anesthetic properties, such as its impact on cancer cell biology and neuronal viability. These protocols and notes are intended to facilitate reproducible and well-controlled in vitro studies.

Data Summary: Effects of this compound on Cultured Cells

The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.

Table 1: Effects of this compound on Cancer Cells

Cell LineThis compound ConcentrationExposure DurationKey FindingsReference
SKOV3 (Ovarian Cancer)10.3%2 hoursIncreased cell migration ("wound" gap closure at 8h: 43.01% vs. 34.36% in control). Increased cell proliferation (1.11-fold increase vs. control).[1]
H4 (Neuroglioma)Not SpecifiedUp to 48 hoursSuppressed cell migration (gap closure at 24h: 41.46% vs. 57.92% in control). Decreased cell proliferation (0.91-fold of control).
4T1 (Breast Cancer)10.3%3 hoursNo significant effect on cell viability.
Colorectal Cancer CellsNot SpecifiedNot SpecifiedInduced epithelial-mesenchymal transition (EMT), migration, and invasion.[2]

Table 2: Effects of this compound on Neuronal and Other Cells

Cell Line/TypeThis compound ConcentrationExposure DurationKey FindingsReference
Differentiated Monkey Neural Stem Cells5.7%24 hoursSignificant elevation in LDH release (neurotoxicity).[3][4][5]
B104 Cells12%6 hoursDid not induce caspase-3 activation.
H4-APP Cells (Neuroglioma)12% (with 18% O2)6 hoursInduced caspase-3 activation and increased Aβ generation.
Primary Rat Hippocampal NeuronsNot SpecifiedNot SpecifiedAccelerated Aβ-induced cytotoxicity by downregulating miR-214, leading to increased Bax expression.

Experimental Protocols

Protocol 1: this compound Exposure in a Sealed Chamber

This protocol describes a common method for exposing adherent or suspension cell cultures to a controlled concentration of this compound gas.

Materials:

  • Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)

  • Modular incubator chamber with gas-tight seals and inlet/outlet ports (e.g., Billups-Rothenberg MIC-101)

  • This compound vaporizer calibrated for accurate concentration delivery

  • Compressed gas source (e.g., medical air or a mix of 21% O₂, 5% CO₂, balanced with N₂)

  • Gas analyzer to monitor this compound, O₂, and CO₂ concentrations

  • Humidifier for the gas inflow (optional, but recommended for longer exposures)

  • Sterile, deionized water for humidification

Procedure:

  • Cell Preparation:

    • Plate cells at the desired density and allow them to adhere and grow for 24-48 hours to reach the desired confluency before the experiment.

    • Just before exposure, replace the culture medium with fresh, pre-warmed medium.

  • Chamber Setup:

    • Place the cell culture vessels inside the modular incubator chamber.

    • If humidification is required, place a small, open container of sterile water in the chamber, away from the cell culture vessels.

  • Gas Delivery and this compound Administration:

    • Connect the gas source to the inlet of the this compound vaporizer.

    • Connect the outlet of the vaporizer to the inlet of the modular chamber. A humidifier can be placed in-line between the vaporizer and the chamber.

    • Set the vaporizer to the desired this compound concentration (e.g., 5.7%, 10.3%).

    • Flush the chamber with the this compound/gas mixture at a flow rate of 5-10 L/min for 5-10 minutes to allow the gas concentration to equilibrate.

  • Monitoring:

    • Use a gas analyzer connected to the outlet port to confirm the concentration of this compound, O₂, and CO₂ inside the chamber.

    • Adjust the vaporizer and gas flow as needed to maintain the desired concentrations.

  • Incubation:

    • Once the desired atmosphere is achieved, securely seal the chamber's inlet and outlet ports.

    • Place the sealed chamber in a standard cell culture incubator at 37°C for the desired exposure duration (e.g., 2, 6, or 24 hours).

  • Post-Exposure:

    • After the incubation period, turn off the vaporizer.

    • In a fume hood, open the chamber and flush with the control gas (without this compound) to remove the anesthetic.

    • Return the cell culture vessels to a standard incubator for further culture or proceed immediately with downstream assays.

Protocol 2: Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.

  • Creating the "Wound":

    • Once confluent, use a sterile pipette tip (e.g., p200) to create a straight scratch across the center of the monolayer.

    • Gently wash the wells with sterile PBS to remove detached cells.

  • This compound Exposure:

    • Replace the PBS with fresh culture medium.

    • Expose the cells to the desired concentration of this compound using the sealed chamber protocol (Protocol 1) for the specified duration. A control plate should be exposed to the same gas mixture without this compound.

  • Imaging:

    • Immediately after creating the scratch (0 hours) and at subsequent time points (e.g., 4, 8, 24 hours), capture images of the scratch using a phase-contrast microscope. Ensure the same field of view is imaged each time.

  • Analysis:

    • Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Transwell Migration Assay

This assay provides a quantitative measure of cell migration through a porous membrane.

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours before the assay.

  • Assay Setup:

    • Place transwell inserts (e.g., 8 µm pore size) into the wells of a multi-well plate.

    • Add culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend the serum-starved cells in serum-free medium and add them to the upper chamber of the transwell insert.

  • This compound Exposure:

    • Place the entire plate in a sealed chamber and expose to the desired concentration of this compound as described in Protocol 1 for the chosen duration.

  • Incubation: After this compound exposure, incubate the plate in a standard incubator for a period that allows for cell migration (e.g., 12-48 hours).

  • Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a dye such as crystal violet.

    • Elute the dye and measure the absorbance with a plate reader, or count the stained cells under a microscope.

Signaling Pathways and Visualizations

This compound exposure can modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.

Desflurane_Apoptosis_Pathway This compound This compound Exposure miR214 miR-214 This compound->miR214 downregulates Abeta Amyloid β (Aβ) Cytotoxicity This compound->Abeta accelerates Bax Bax (Pro-apoptotic) miR214->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis promotes Abeta->Apoptosis induces

Caption: this compound-induced apoptosis pathway in neurons.

Desflurane_Cancer_Migration_Pathway This compound This compound Exposure miR34a miR-34a This compound->miR34a downregulates LOXL3 LOXL3 miR34a->LOXL3 inhibits EMT Epithelial-Mesenchymal Transition (EMT) LOXL3->EMT promotes Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion leads to

Caption: this compound's effect on cancer cell migration.

Experimental_Workflow_this compound cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture 1. Cell Culture (to desired confluency) Medium_Change 2. Fresh Medium Replacement Cell_Culture->Medium_Change Chamber_Setup 3. Place Cells in Sealed Chamber Medium_Change->Chamber_Setup Gas_Flush 4. Flush with This compound Gas Mixture Chamber_Setup->Gas_Flush Incubation 5. Incubate at 37°C Gas_Flush->Incubation Post_Exposure 6. Remove Anesthetic Incubation->Post_Exposure Downstream_Assays 7. Downstream Assays (Viability, Migration, etc.) Post_Exposure->Downstream_Assays

Caption: General experimental workflow for this compound exposure.

References

Application Notes and Protocols: Assessing Desflurane's Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies and protocols for assessing the impact of the volatile anesthetic Desflurane on key aspects of mitochondrial function. The following sections outline experimental procedures, data presentation guidelines, and visual representations of relevant pathways and workflows.

Assessment of Reactive Oxygen Species (ROS) Production

Anesthetic agents can modulate the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and pathophysiology.[1] this compound has been shown to induce greater ROS production compared to other anesthetics like sevoflurane (B116992).[1][2]

Quantitative Data Summary
ParameterCell TypeTreatmentFold Change vs. ControlReference
ROS Production Adult rat ventricular cardiomyocytesThis compoundSignificantly greater than sevoflurane[1]
ROS Levels Mouse hippocampus neuronsIsoflurane (B1672236) (as a comparator)Increased[3]
ROS Accumulation H4-APP cellsIsoflurane (as a comparator)288% increase[4]
Experimental Protocol: Measurement of Intracellular ROS

This protocol is adapted from methodologies described in studies assessing anesthetic effects on cellular ROS levels.[3][4]

Materials:

  • Cell culture medium

  • This compound delivery system (e.g., calibrated vaporizer)

  • OxiSelect™ Intracellular ROS Assay Kit (or similar) containing:

    • 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

    • Wash Buffer

    • Cell Lysis Buffer

  • 96-well black plate suitable for fluorescence measurement

  • Fluorescence microplate reader

  • Cultured cells of interest (e.g., primary neurons, cardiomyocytes)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate at a desired density and allow them to adhere overnight.

  • This compound Exposure:

    • Place the cell culture plate in a sealed chamber connected to a calibrated vaporizer.

    • Deliver the desired concentration of this compound (e.g., 12%) mixed with medical air/O2/CO2 for the specified duration (e.g., 3 or 6 hours).[3] Maintain appropriate temperature and humidity.

    • Include a control group of cells not exposed to this compound.

  • ROS Staining:

    • Following exposure, remove the plate from the chamber.

    • Carefully aspirate the culture medium.

    • Wash the cells gently with a suitable buffer (e.g., PBS).

    • Add the DCFH-DA staining solution to each well according to the manufacturer's instructions. This reagent is cell-permeable and fluoresces upon oxidation by intracellular ROS.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Measurement:

    • After incubation, remove the staining solution and wash the cells.

    • Add a suitable buffer to each well.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (typically ~480 nm excitation and ~530 nm emission for dichlorofluorescein).

  • Data Analysis:

    • Quantify the fluorescence intensity for both control and this compound-treated cells.

    • Normalize the data to cell number or protein concentration if necessary.

    • Express the results as a fold change in ROS production relative to the control group.

Experimental Workflow: ROS Production Assessment

G cluster_prep Cell Preparation cluster_exposure Anesthetic Exposure cluster_assay ROS Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation desflurane_exposure Expose cells to this compound overnight_incubation->desflurane_exposure control_group Maintain control group overnight_incubation->control_group wash_cells Wash cells desflurane_exposure->wash_cells add_dcfh_da Add DCFH-DA stain wash_cells->add_dcfh_da incubate Incubate in dark add_dcfh_da->incubate read_fluorescence Measure fluorescence incubate->read_fluorescence normalize_data Normalize data read_fluorescence->normalize_data calculate_fold_change Calculate fold change normalize_data->calculate_fold_change

Caption: Workflow for assessing intracellular ROS production following this compound exposure.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A reduction in ΔΨm is often associated with mitochondrial dysfunction and the initiation of apoptosis.[3]

Quantitative Data Summary
ParameterCell TypeTreatmentOutcomeReference
Mitochondrial Membrane Potential H4-APP cellsIsoflurane (as a comparator)Reduced[3]
Mitochondrial Membrane Potential Mouse hippocampus neuronsIsoflurane (as a comparator)Reduced[3]
Mitochondrial Membrane Potential Human T lymphocytesSevoflurane, IsofluraneDisrupted[5]
Experimental Protocol: Measurement of ΔΨm using JC-1

This protocol utilizes the ratiometric dye JC-1, which forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green-fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.

Materials:

  • JC-1 Assay Kit containing:

    • JC-1 dye

    • Assay Buffer

  • Cultured cells of interest

  • This compound delivery system

  • Fluorescence microscope or microplate reader capable of detecting both green and red fluorescence

  • Positive control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Expose cells to this compound as described in the ROS protocol. Include control and positive control (CCCP-treated) groups.

  • JC-1 Staining:

    • After treatment, remove the culture medium.

    • Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells with the provided assay buffer.

  • Fluorescence Measurement:

    • Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic or compromised cells will show increased green fluorescence.

    • Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both green (~530 nm) and red (~590 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each sample.

    • A decrease in this ratio indicates a reduction in ΔΨm.

    • Compare the ratios of this compound-treated cells to control cells.

Signaling Pathway: this compound and Mitochondrial Depolarization

G This compound This compound ROS Increased ROS This compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss Loss of ΔΨm (Mitochondrial Depolarization) Mito_Damage->MMP_Loss Apoptosis Apoptosis MMP_Loss->Apoptosis

Caption: this compound-induced ROS can lead to mitochondrial damage and depolarization.

Assessment of Mitochondrial ATP Production

Mitochondria are the primary source of cellular ATP through oxidative phosphorylation. Anesthetics can interfere with the electron transport chain, potentially reducing ATP synthesis.[6][7]

Quantitative Data Summary
ParameterCell Type/TissueTreatmentOutcome on ATP LevelsReference
ATP Levels H4-APP cellsIsoflurane (as a comparator)Decreased[3]
ATP Levels Nematodes, Cultured mammalian cellsIsoflurane, Pentobarbital, 1-phenoxy-2-propanolDecreased[6]
ATP Production Mouse brain mitochondriaIsofluraneIncreased[8]
ATP Production BV-2 cell lineSevofluraneDecreased[9]

Note: The effect of anesthetics on ATP can vary depending on the model and experimental conditions.

Experimental Protocol: Luciferase-Based ATP Assay

This protocol measures ATP levels based on the ATP-dependent luciferin-luciferase reaction.

Materials:

  • ATP Assay Kit (e.g., from Promega, Abcam) containing:

    • Luciferase-based reagent

    • Cell lysis buffer

  • Cultured cells of interest

  • This compound delivery system

  • Luminometer or multi-mode plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate.

    • Expose cells to this compound as previously described.

  • Cell Lysis:

    • After treatment, remove the culture medium.

    • Add the cell lysis buffer to each well and incubate according to the kit's instructions to release intracellular ATP.

  • Luminometric Reaction:

    • Add the luciferase reagent to each well. This reagent contains luciferin (B1168401) and luciferase.

    • Incubate for the recommended time to allow the reaction to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the cell lysates based on the standard curve.

    • Normalize ATP levels to protein concentration or cell number.

    • Compare the ATP levels in this compound-treated cells to control cells.

Assessment of Apoptosis: Caspase-3 Activation and Cytochrome c Release

Mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases like caspase-3. While some studies show this compound does not induce caspase-3 activation under normoxic conditions[3][10], others suggest volatile anesthetics can induce apoptosis in certain cell types.[5]

Quantitative Data Summary
ParameterCell TypeTreatmentOutcomeReference
Caspase-3 Activation B104 cells, mouse brain tissues12% this compound (6h)No induction[3][10]
Caspase-3 Activation Human T lymphocytesSevoflurane, IsofluraneIncreased[5]
Cytochrome c Release Human T lymphocytesSevofluraneIncreased from mitochondria to cytosol[5]
Experimental Protocol 1: Caspase-3 Activity Assay

Materials:

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce Apoptosis and Prepare Lysates:

    • Expose cells to this compound.

    • Lyse the cells using the provided lysis buffer.

    • Centrifuge to pellet debris and collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Caspase Assay:

    • Add an equal amount of protein from each lysate to wells of a 96-well plate.

    • Add the caspase-3 substrate to each well.

    • Incubate at 37°C, protected from light.

  • Measurement:

    • Measure the absorbance or fluorescence at the appropriate wavelength. The signal intensity is proportional to the caspase-3 activity.

  • Data Analysis: Compare the caspase-3 activity in this compound-treated samples to controls.

Experimental Protocol 2: Cytochrome c Release Assay (Western Blot)

This protocol is based on the methodology provided by commercial kits.[11]

Materials:

  • Cytochrome c Release Assay Kit containing:

    • Mitochondria Extraction Buffer

    • Cytosol Extraction Buffer

    • Protease Inhibitors

  • Dounce homogenizer

  • Anti-cytochrome c antibody

  • Reagents for SDS-PAGE and Western blotting

Procedure:

  • Cell Fractionation:

    • After this compound exposure, harvest the cells.

    • Use the kit's buffers and a Dounce homogenizer to sequentially extract the cytosolic and mitochondrial fractions. This involves differential centrifugation steps to separate the mitochondria from the cytosol.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-cytochrome c antibody.

    • Use appropriate secondary antibodies and a detection reagent to visualize the bands.

  • Data Analysis:

    • Compare the intensity of the cytochrome c band in the cytosolic fraction of treated cells versus control cells. An increase in cytosolic cytochrome c indicates its release from the mitochondria.

    • Loading controls for both cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) fractions should be used to ensure proper fractionation.

Logical Relationship: Mitochondrial Apoptosis Pathway

G Anesthetic_Stress Anesthetic Stress (e.g., Sevoflurane/Isoflurane) Mito_Dysfunction Mitochondrial Dysfunction (Loss of ΔΨm) Anesthetic_Stress->Mito_Dysfunction CytC_Release Cytochrome c Release (from Mitochondria to Cytosol) Mito_Dysfunction->CytC_Release Apaf1 Apaf-1 CytC_Release->Apaf1 Apoptosome Apoptosome Formation CytC_Release->Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by mitochondrial dysfunction.

References

Application Notes and Protocols for the Use of Desflurane in Optogenetics and In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Desflurane is a volatile inhaled anesthetic notable for its rapid onset and offset of action, providing precise control over the depth of anesthesia.[1][2] These characteristics make it a valuable tool for neuroscience research, particularly for in vivo imaging and optogenetics experiments where stable and reproducible anesthetic states are crucial. Unlike injectable anesthetics, the concentration of this compound can be quickly adjusted to maintain a consistent level of anesthesia, which is critical for longitudinal studies and minimizing confounding physiological variables.

Mechanism of Action: this compound, like other volatile anesthetics, modulates the activity of various ion channels and neurotransmitter receptors in the central nervous system.[1] Its primary effects include enhancing the function of inhibitory gamma-aminobutyric acid type A (GABA-A) receptors and inhibiting excitatory N-methyl-D-aspartate (NMDA) receptors.[1] It also activates two-pore domain potassium (K2P) channels, leading to neuronal hyperpolarization and reduced excitability.[1]

Advantages for In Vivo Imaging and Optogenetics:

  • Rapid Titration: The low blood-gas partition coefficient (0.42) of this compound allows for rapid changes in anesthetic depth, enabling quick recovery for longitudinal studies or precise control during delicate procedures.[2]

  • Cerebral Effects: this compound causes a dose-dependent decrease in cerebrovascular resistance and the cerebral metabolic rate of oxygen consumption (CMRO2).[3][4] This is an important consideration for functional imaging studies that rely on hemodynamic responses.

  • Stability: When administered via a calibrated vaporizer, this compound provides a stable plane of anesthesia, which is essential for minimizing movement artifacts during high-resolution imaging techniques like two-photon microscopy.

Considerations and Potential Confounding Factors:

  • Neuronal Activity: All anesthetics, including this compound, alter neuronal firing patterns. It is crucial to be aware that this compound can suppress neuronal activity, particularly at the spinal cord level.[5]

  • Hemodynamic Effects: this compound is a potent vasodilator and can decrease systemic blood pressure while increasing heart rate.[2] These hemodynamic changes can influence the interpretation of functional imaging data.

  • Neuroinflammation: Some studies suggest that inhaled anesthetics can affect microglial motility, which could be a confounding factor in studies of neuroinflammation or injury.[6][7]

  • Optogenetic Interactions: While research has utilized optogenetics to study the mechanisms of anesthesia emergence with this compound, it is important to consider potential thermal effects from the optical fiber that could confound experimental results.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and a comparison with the commonly used anesthetic, isoflurane (B1672236), in mouse models.

Table 1: Physiologic Parameters and Anesthetic Concentrations for Mice

ParameterThis compoundIsofluraneNormal Physiological Range (Awake)Notes
Induction Concentration Not commonly used for induction due to pungency[2]4-5%[11]N/AInduction is typically performed with isoflurane or an injectable agent.
Maintenance Concentration 7.5% (in 100% O2)[12]1-2%[11]N/AMust be delivered via a calibrated vaporizer.
Minimal Alveolar Concentration (MAC) 6.0% - 7.25% (age-dependent)[2]~1.4% - 2.0%[13]N/AMAC is the concentration at which 50% of subjects do not respond to a noxious stimulus.
Heart Rate (under anesthesia) Maintained or slightly increased[2]Variable300-500 beats/min[11]Monitor closely; significant changes can indicate anesthetic depth is too deep or too light.
Respiratory Rate (under anesthesia) MaintainedMaintained55-100 breaths/min[11]A 50% drop can be normal, but rates below 55 breaths/min may indicate the animal is too deep.[11]
Body Temperature (under anesthesia) Requires support to maintainRequires support to maintain36.0°C - 38.0°C[11]Hypothermia is a major risk and must be prevented with a heating pad.[14]

Table 2: Comparison of this compound and Isoflurane Effects on Cerebral Parameters

FeatureThis compoundIsofluraneKey Considerations for Imaging/Optogenetics
Cerebral Blood Flow (CBF) Increases[4]IncreasesBoth agents are cerebral vasodilators, which can affect blood flow and intracranial pressure.[3]
Cerebral Metabolic Rate (CMRO2) Decreases[3]DecreasesReduced metabolic rate will alter baseline neuronal activity.
Mitochondrial Function Less impact on mitochondrial function[15]Can impair mitochondrial function and increase reactive oxygen species[15]This compound may be preferable for studies where mitochondrial health is a critical variable.
Cognitive Function (post-anesthesia) Less impairment observed in some studies[12]Can be associated with postoperative cognitive impairment[12][15]Important for longitudinal behavioral studies.
Microglial Motility N/ACan increase the length of microglial processes and speed of response to damage[6][7]May influence studies of neuroinflammation or synaptic plasticity.

Experimental Protocols

Protocol for this compound Anesthesia in Mice for In Vivo Imaging

This protocol is designed for acute or chronic imaging sessions in mice with an implanted cranial window.

Materials:

  • Mouse with implanted cranial window

  • Calibrated this compound vaporizer and anesthetic machine

  • Induction chamber

  • Nose cone delivery system

  • Heating pad with rectal probe for temperature monitoring

  • Pulse oximeter for monitoring heart rate and oxygen saturation

  • Ophthalmic ointment

  • Stereotaxic frame or head-fixation apparatus for the microscope stage

Procedure:

  • Pre-anesthetic Preparation:

    • Ensure the animal has had at least a 3-day acclimation period if newly arrived.[11]

    • Fasting is generally not required for rodents.[11]

    • Prepare the anesthetic machine, ensuring the this compound vaporizer is full and calibrated.

  • Induction:

    • Due to this compound's pungency, it is recommended to induce anesthesia with Isoflurane.[2]

    • Place the mouse in an induction chamber and deliver 4-5% Isoflurane in oxygen (flow rate ~1 L/min).[16]

    • Monitor the animal until the righting reflex is lost and respiration has slowed. This typically takes 1-2 minutes.

  • Transition and Maintenance:

    • Quickly move the mouse to the stereotaxic/head-fixation frame and secure the nose cone.

    • Immediately switch the anesthetic agent to this compound. A typical maintenance concentration is ~7.5% in 100% oxygen.[12] Adjust as needed based on physiological monitoring.

    • Apply ophthalmic ointment to both eyes to prevent corneal drying.[11][14]

    • Insert a rectal probe to monitor core body temperature and maintain it at 37 ± 0.5 °C using the heating pad.[12]

  • Monitoring During Imaging:

    • Continuously monitor the animal's respiratory rate (target: 55-100 breaths/min) and heart rate (target: 300-500 beats/min).[11]

    • Check for reflexes (e.g., toe pinch) periodically to ensure an adequate surgical plane of anesthesia is maintained.

    • Adjust the this compound concentration in small increments (e.g., ± 0.5%) to maintain a stable physiological state.

  • Recovery:

    • Once the imaging and/or optogenetic stimulation is complete, turn off the vaporizer.

    • Continue to supply 100% oxygen until the animal begins to show signs of waking.

    • Remove the animal from the head-fixation and place it in a clean recovery cage.

    • Provide warmth during recovery using a heating pad set so the animal can move away from the heat source.[14]

    • Do not leave the animal unattended until it has fully recovered and is ambulatory.

Protocol for Chronic Cranial Window Implantation

This is a summary of a standard procedure for creating a cranial window for long-term imaging, a prerequisite for the protocol above.

Materials:

  • Anesthetic machine (as above)

  • Stereotaxic frame

  • Surgical drill and various bits

  • Fine surgical tools (forceps, scissors)

  • Circular cover glass (3-5 mm diameter)

  • Dental cement and/or cyanoacrylate glue

  • Saline solution

  • Analgesics (e.g., Buprenorphine, Meloxicam) and antibiotics as per IACUC protocol.

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse as described above (3.1.2 - 3.1.3), typically using Isoflurane for the entire surgical procedure (1-2% maintenance).[16]

    • Administer pre-operative analgesics as approved by your institution's animal care committee.

    • Shave the scalp and clean the area with antiseptic solution.[16]

  • Craniotomy:

    • Incise the scalp to expose the skull.

    • Using a dental drill, carefully create a circular groove (3-5 mm diameter) over the brain region of interest (e.g., visual or somatosensory cortex).[17]

    • Continuously apply sterile saline to cool the skull and prevent heat damage.

    • Carefully lift off the bone flap, exposing the dura mater. Avoid damaging the underlying brain tissue.[16]

  • Window Implantation:

    • If viral injections for optogenetics or calcium indicators are required, perform them at this stage using a stereotaxic injector.[16]

    • Place a sterile, appropriately sized glass coverslip directly onto the dura.

    • Secure the coverslip to the skull using a thin layer of cyanoacrylate glue followed by dental cement to build a well around the window.[17] A headplate for fixation during imaging can also be cemented to the skull at this time.[17]

  • Post-Operative Care:

    • Suture the remaining scalp if necessary.

    • Administer post-operative analgesics for 48-72 hours.

    • Allow the animal to recover fully in a warm, clean cage. The window should remain clear for several months with proper care.[17]

Mandatory Visualizations (Graphviz DOT Language)

G cluster_prep Phase 1: Pre-Procedure cluster_anesth Phase 2: Anesthesia cluster_exp Phase 3: Experiment cluster_rec Phase 4: Recovery prep_animal Animal Acclimation (≥ 3 days) prep_anesth Prepare Anesthetic Machine (Calibrate Vaporizer) prep_surg Prepare Surgical Area & Monitoring Equipment induce Induction with Isoflurane (4-5% in Chamber) prep_surg->induce transfer Transfer to Head-Fixation & Secure Nose Cone induce->transfer maintain Maintain with this compound (~7.5% via Vaporizer) transfer->maintain monitor Physiological Monitoring (Temp, HR, RR) maintain->monitor imaging In Vivo Imaging (e.g., Two-Photon) monitor->imaging opto Optogenetic Stimulation/Inhibition imaging->opto stop_anesth Turn Off this compound (Supply O2) opto->stop_anesth move_animal Move to Recovery Cage stop_anesth->move_animal monitor_rec Monitor Until Ambulatory (Provide Heat Support) move_animal->monitor_rec

Caption: Experimental workflow for in vivo imaging and optogenetics under this compound anesthesia.

G This compound This compound Enhances GABA-A Receptors Inhibits NMDA Receptors Activates K2P Channels Hyperpolarization Neuronal Hyperpolarization This compound->Hyperpolarization  Increased Cl- influx  Increased K+ efflux  Reduced cation influx ReducedExcitability Reduced Neuronal Excitability & Firing Hyperpolarization->ReducedExcitability Anesthesia {Anesthetic State}|{Unconsciousness Immobility} ReducedExcitability->Anesthesia

Caption: Simplified signaling pathway for this compound's anesthetic action on neurons.

G start Is the experiment a longitudinal study requiring rapid recovery? des_adv This compound is advantageous due to rapid offset. start->des_adv Yes iso_ok Isoflurane may be sufficient. start->iso_ok No mito_q Is mitochondrial function a critical experimental variable? des_adv->mito_q iso_ok->mito_q des_rec Recommend this compound (less mitochondrial impact). mito_q->des_rec Yes iso_caution Use Isoflurane with caution (potential mitochondrial effects). mito_q->iso_caution No

Caption: Decision logic for selecting this compound vs. Isoflurane for an experiment.

References

Application Notes: Desflurane Anesthesia in Genetically Modified Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selection of an appropriate anesthetic agent is a critical variable in preclinical research involving genetically modified mouse models. The anesthetic can significantly influence physiological parameters, animal welfare, and ultimately, the experimental outcome. Desflurane, a volatile inhalant anesthetic, offers distinct advantages due to its low blood-gas partition coefficient (0.42), which allows for rapid induction and emergence from anesthesia, and precise control over the anesthetic depth.[1][2] This is particularly beneficial in sensitive genetically modified strains, where prolonged exposure to other agents like isoflurane (B1672236) has been linked to adverse effects, including cognitive impairment and exacerbation of neuropathology, especially in models of neurodegenerative diseases.[3][4][5][6]

These application notes provide a comprehensive overview of the use of this compound in genetically modified mice, with a focus on models for Alzheimer's disease. We present comparative data, detailed experimental protocols, and visual workflows to guide researchers in implementing this compound anesthesia.

Data Presentation: Comparative Effects of this compound

The choice of anesthetic can have profound effects on experimental endpoints. The following tables summarize quantitative data from studies comparing this compound with other volatile anesthetics, primarily isoflurane, in various mouse models.

Table 1: Minimum Alveolar Concentration (MAC) of Volatile Anesthetics in Different Mouse Strains

The potency of an inhaled anesthetic is measured by its Minimum Alveolar Concentration (MAC), the concentration at which 50% of animals do not move in response to a noxious stimulus. MAC can vary between different mouse strains.

AnestheticMouse StrainMAC (%)Reference
This compoundC57BL/6J & 129/J hybrid~7.5%[3]
This compoundNeonatal Mice (general)12.2%[7]
IsofluraneC57BL/6J & 129/J hybrid~1.4%[3]
IsofluraneNeonatal Mice (general)2.7%[7]
Isoflurane3xTgAD Mice (middle-aged)~1.2% (decreased sensitivity)[8]
Sevoflurane (B116992)Neonatal Mice (general)5.4%[7]

Table 2: Effects of this compound vs. Isoflurane on Cognitive and Neuropathological Markers in Alzheimer's Disease (AD) Mouse Models

Studies on AD transgenic mice (e.g., 5xFAD) suggest this compound may be a safer option than isoflurane, particularly when surgical procedures are involved.

ParameterMouse ModelAnesthetic + SurgeryOutcome Compared to ControlReference
Cognitive Function
Barnes Maze (Escape Latency)5xFAD TgIsoflurane (1.4%)Increased (Impaired)[3][5]
5xFAD TgThis compound (7.5%)No Significant Change[3][5]
Fear Conditioning TestWild-TypeIsofluraneImpaired Learning & Memory[4][6]
Wild-TypeThis compoundNo Significant Change[4][6]
Synaptic Markers
Postsynaptic density-95 (PSD-95)5xFAD TgIsoflurane (1.4%)Reduced[3][5]
5xFAD TgThis compound (7.5%)No Significant Change[3][5]
Synaptophysin (SVP)5xFAD TgIsoflurane (1.4%)Reduced[3][5]
5xFAD TgThis compound (7.5%)No Significant Change[3][5]
Cellular Energy & Stress
Hippocampal ATP Levels5xFAD TgIsoflurane (1.4%)Reduced[3][5]
5xFAD TgThis compound (7.5%)No Significant Change[3][5]
Reactive Oxygen Species (ROS)Wild-TypeIsofluraneIncreased[4]
Wild-TypeThis compoundNo Significant Change[4]
Caspase-3 Activation5xFAD TgIsoflurane, Sevoflurane, this compound (long exposure)Enhanced[9]
Wild-TypeIsofluraneInduced[4]
Wild-TypeThis compoundNot Induced[4]

Experimental Protocols

The following are detailed protocols for the administration of this compound anesthesia for a minor surgical procedure in mice and for subsequent behavioral testing, based on methodologies cited in peer-reviewed literature.

Protocol 1: this compound Anesthesia for Minor Surgical Procedure (e.g., Laparotomy)

This protocol is adapted from studies on AD transgenic mice.[3]

Materials:

  • This compound-specific calibrated vaporizer

  • Anesthesia induction chamber

  • Nose cone delivery system

  • Oxygen source (100% O₂)

  • Heating pad to maintain body temperature

  • Sterile surgical instruments

  • Suture material

  • Ophthalmic ointment

  • Analgesic (e.g., EMLA cream, Buprenorphine SR)

Procedure:

  • Pre-Anesthetic Preparation:

    • Ensure mouse has had an acclimation period of at least 3 days upon arrival.[10]

    • Fasting is generally not required for mice, but if necessary, limit it to 2-3 hours. Water should not be restricted.[10]

    • Weigh the mouse to determine appropriate drug dosages for analgesia.

    • Apply ophthalmic ointment to both eyes to prevent corneal drying.[10]

  • Anesthetic Induction:

    • Place the mouse in the induction chamber.

    • Set the oxygen flow rate to 1-2 L/min.

    • Introduce this compound at a concentration of 7.5% - 10% for induction.

    • Monitor the mouse until it loses its righting reflex and respiration rate slows to 55-100 breaths/min.[10] This typically takes 1-3 minutes.

  • Maintenance of Anesthesia:

    • Once induced, transfer the mouse to the surgical area and place it on a heating pad to maintain normothermia.

    • Fit the nose cone securely over the mouse's snout.

    • Reduce the this compound concentration to a maintenance level of ~7.5% in 100% oxygen.[3][11] The exact percentage may need to be adjusted based on the animal's response.

    • Confirm surgical plane of anesthesia by checking for a lack of pedal withdrawal reflex (toe pinch).

    • Apply local analgesic (e.g., EMLA cream) to the surgical site.

  • Surgical Procedure:

    • Perform the surgical procedure (e.g., a simple laparotomy). The procedure itself should be brief (e.g., ~10 minutes).[3]

    • After the surgical procedure is complete, the mouse can be returned to the chamber to receive the remainder of the total 2-hour anesthetic exposure, if required by the experimental design.[3]

  • Recovery:

    • After the total anesthesia duration, turn off the vaporizer and administer 100% oxygen for 5 minutes.

    • Transfer the mouse to a clean recovery cage placed partially on a heating pad.

    • Monitor the mouse every 15 minutes until it is fully ambulatory.[10] Recovery should be rapid.

    • Administer post-operative analgesics as per your institution's approved protocol.

    • House the mouse individually until fully recovered to prevent potential harm from cage mates.[10]

Protocol 2: Barnes Maze for Cognitive Assessment

This protocol is used to assess spatial learning and memory, which can be affected by anesthetic exposure.[3]

Materials:

  • Barnes maze apparatus (a circular platform with holes around the circumference)

  • An escape box that can be placed under one of the holes

  • Bright, overhead lighting (to act as an aversive stimulus)

  • Video tracking software

Procedure:

  • Habituation (Day 1):

    • Place the mouse in the center of the maze for 60 seconds.

    • Gently guide the mouse to the escape hole and allow it to enter the escape box.

    • Allow the mouse to remain in the escape box for 2 minutes.

    • Return the mouse to its home cage.

  • Training Trials (Days 2-5):

    • Conduct 4 trials per day for 4 consecutive days.

    • For each trial, place the mouse in the center of the maze under a start box for 10 seconds.

    • Lift the start box and turn on the overhead lights.

    • Allow the mouse to explore the maze for a maximum of 3 minutes to find the escape hole.

    • Record the time it takes for the mouse to enter the escape box (escape latency) and the path taken.

    • If the mouse does not find the escape hole within 3 minutes, gently guide it to the hole.

    • Allow the mouse to remain in the escape box for 1 minute before starting the next trial.

  • Probe Trial (Day 6):

    • Remove the escape box.

    • Place the mouse in the center of the maze and allow it to explore for 90 seconds.

    • Record the time spent in the target quadrant (where the escape box was previously located) and the number of pokes into the target hole. This tests for spatial memory retention.

Visualizations: Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes related to this compound anesthesia in research.

G General Experimental Workflow for Anesthesia Studies cluster_pre Phase 1: Pre-Procedure cluster_proc Phase 2: Anesthesia & Procedure cluster_post Phase 3: Post-Procedure & Analysis P1 Animal Acclimation & Baseline Assessment P2 Randomize into Groups (e.g., this compound vs. Control) P1->P2 A1 Induce Anesthesia (e.g., 7.5-10% this compound) P2->A1 A2 Maintain Anesthesia (~7.5% this compound) Monitor Vitals A1->A2 A3 Perform Procedure (e.g., Surgery, Imaging) A2->A3 R1 Recovery from Anesthesia (Monitor until ambulatory) A3->R1 R2 Post-Operative Care (Analgesia, Hydration) R1->R2 E1 Behavioral Testing (e.g., Barnes Maze) R2->E1 Time Delay E2 Tissue Collection (e.g., Hippocampus) E1->E2 E3 Biochemical Analysis (Western Blot, ELISA) E2->E3

Caption: Experimental workflow for studies involving this compound anesthesia.

G Proposed Differential Effects on Mitochondrial Pathway cluster_pathway Mitochondrial Integrity & Cell Fate Anesthetics Volatile Anesthetics Iso Isoflurane Anesthetics->Iso Des This compound Anesthetics->Des ROS ↑ Reactive Oxygen Species (ROS) Iso->ROS Induces Des->ROS No significant effect Healthy Normal Cognitive Function Des->Healthy mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ROS->mPTP MMP ↓ Mitochondrial Membrane Potential mPTP->MMP Caspase ↑ Caspase-3 Activation mPTP->Caspase ATP ↓ ATP Production MMP->ATP Cognition Cognitive Impairment ATP->Cognition Energy Deficit Caspase->Cognition Apoptosis

Caption: Differential effects of anesthetics on mitochondrial pathways.[4][6]

G Anesthetic Selection Guide for Mouse Models N0 Primary Concern? N1 Neurodegenerative Model (e.g., AD)? N0->N1 Neuropathology N2 Need for Rapid Recovery / Control? N0->N2 Procedure Duration N3 Cardiac Function Study? N0->N3 Cardiovascular N1->N2 No O1 This compound Recommended (Less cognitive impact) N1->O1 Yes O3 This compound or Sevoflurane (Rapid kinetics) N2->O3 Yes O4 Injectables or Isoflurane (Slower recovery acceptable) N2->O4 No O5 This compound or Isoflurane (Similar hemodynamic profiles) N3->O5 Yes O6 Consider Injectables (e.g., Ketamine/Xylazine) (Different mechanism) N3->O6 No O2 Isoflurane (Use with Caution) (Potential for neurotoxicity)

Caption: Decision logic for selecting an anesthetic in mouse research.

References

Application of Low-Flow Desflurane Anesthesia in Experimental Procedures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-flow anesthesia, a technique utilizing a fresh gas flow (FGF) significantly lower than the patient's minute ventilation, offers substantial benefits in experimental research settings. When applied with the volatile anesthetic desflurane, these advantages are particularly pronounced due to its inherent pharmacokinetic properties. This compound's low solubility in blood and tissues allows for rapid induction and emergence from anesthesia, providing precise control over anesthetic depth. The adoption of low-flow techniques further minimizes anesthetic agent consumption, reducing both operational costs and environmental impact. This document provides detailed application notes and protocols for the use of low-flow this compound anesthesia in experimental procedures involving animal models.

Advantages of Low-Flow this compound Anesthesia in Research

  • Economic Benefits: Significant reduction in the consumption of this compound and carrier gases (e.g., oxygen, air), leading to considerable cost savings.

  • Environmental Considerations: Lowered emission of anesthetic gases, which are potent greenhouse gases, contributing to more sustainable research practices.[1]

  • Physiological Stability: Improved maintenance of body temperature and humidity of inspired gases, which can be crucial for physiological stability during prolonged procedures.

  • Rapid Titration: this compound's pharmacokinetic profile allows for quick adjustments to the depth of anesthesia, a critical feature in experimental models where precise control is paramount.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on the use of this compound anesthesia.

Table 1: this compound Consumption at Different Fresh Gas Flow (FGF) Rates

Fresh Gas Flow (FGF) RateAnesthetic AgentMean Consumption (g/hr)Mean Consumption (mL/hr)
2 L/min (Medium-Flow)This compound110.43 (± 28.18)-
1 L/min (Low-Flow)This compound98.40 (± 23.62)16.28 (± 0.24)
0.5 L/min (Minimal-Flow)This compound79.80 (± 17.54)8.77 (± 0.17)

Data adapted from studies on adult surgical patients, providing a comparative overview of consumption rates.[2]

Table 2: Hemodynamic and Physiological Parameters in Swine under this compound Anesthesia

Anesthetic Agent (1 MAC)Inspired Carbon Monoxide (ppm)Carboxyhemoglobin (%)
This compound5500 (± 980)57.90 (± 0.50)
Isoflurane (B1672236)80017.8 (± 2.14)

This data highlights the increased production of carbon monoxide with this compound when using desiccated CO2 absorbents, a critical consideration in low-flow systems.[3]

Experimental Protocols

Protocol 1: Low-Flow this compound Anesthesia for Rodents (Mice and Rats)

This protocol is adapted from established low-flow isoflurane procedures and is suitable for surgical and non-surgical interventions in rodents. A digital, syringe-driven vaporizer is recommended for precise delivery at low flow rates.[4][5]

Materials:

  • Vaporizer calibrated for this compound (a syringe-driven vaporizer is ideal for low flow rates)

  • Induction chamber

  • Nose cone or endotracheal tube appropriate for the animal's size

  • Source of carrier gas (e.g., medical air, oxygen)

  • Scavenging system for waste anesthetic gases

  • Monitoring equipment (pulse oximeter, rectal thermometer, electrocardiogram)

  • Warming pad

Procedure:

  • System Preparation:

    • Ensure the anesthesia system is clean and leak-tested.

    • Fill the vaporizer with this compound.

    • Connect the scavenging system.

  • Induction:

    • Place the animal in the induction chamber.

    • Set the fresh gas flow rate to a higher level for induction (e.g., 0.8-1.5 L/min for rats, 0.5-1.0 L/min for mice).

    • Introduce this compound at a concentration of 6-8% until the loss of the righting reflex.

    • Once induced, reduce the this compound concentration and transfer the animal to the nose cone or intubate.

  • Maintenance (Low-Flow):

    • Secure the animal on the warming pad and attach monitoring equipment.

    • Reduce the fresh gas flow rate to the low-flow range (e.g., 0.2-0.5 L/min for rats, 0.1-0.3 L/min for mice).

    • Adjust the this compound concentration to maintain a surgical plane of anesthesia, typically between 3-5%.

    • Continuously monitor physiological parameters (heart rate, respiratory rate, SpO2, body temperature) and adjust the anesthetic concentration as needed.

  • Recovery:

    • Discontinue this compound administration.

    • Maintain the flow of the carrier gas to wash out the anesthetic.

    • Monitor the animal until it is fully ambulatory.

    • Provide post-procedural analgesia as required by the experimental protocol.

Protocol 2: Low-Flow this compound Anesthesia for Swine

This protocol outlines the general steps for administering low-flow this compound anesthesia to swine, a common large animal model in biomedical research.

Materials:

  • Anesthesia machine with a this compound vaporizer

  • Ventilator

  • Endotracheal tubes

  • Intravenous catheters

  • Monitoring equipment (ECG, capnograph, pulse oximeter, invasive blood pressure monitor)

  • Warming blankets

Procedure:

  • Pre-anesthetic Preparation:

    • Administer pre-medication as per the institutional protocol to reduce stress and anesthetic requirements.

    • Establish intravenous access.

  • Induction:

    • Induce anesthesia with an injectable agent (e.g., a combination of ketamine and xylazine).

    • Intubate the animal and connect to the anesthesia circuit.

    • Initiate mechanical ventilation.

  • Initial High-Flow Phase:

    • Set a high fresh gas flow (e.g., 4 L/min) to rapidly achieve the desired anesthetic concentration in the circuit.

    • Administer this compound at a concentration to achieve approximately 1 to 1.5 Minimum Alveolar Concentration (MAC).

  • Maintenance (Low-Flow):

    • Once a stable anesthetic plane is achieved, reduce the fresh gas flow to 1.0 L/min or 0.5 L/min for low-flow or minimal-flow anesthesia, respectively.

    • Adjust the vaporizer setting to maintain the desired end-tidal this compound concentration. Note that in minimal-flow anesthesia, the fresh gas concentration may need to be increased by 1-2% to maintain the desired inspired concentration.

    • Continuously monitor hemodynamic and respiratory parameters.

  • Recovery:

    • Discontinue this compound and increase the fresh gas flow to facilitate washout.

    • Extubate the animal once protective airway reflexes have returned.

    • Provide post-operative care and analgesia.

Signaling Pathways and Experimental Workflows

This compound's Potential Influence on Inflammatory Signaling

Recent research suggests that volatile anesthetics, including this compound, may modulate inflammatory pathways. One such pathway involves the Toll-like receptor 4 (TLR4) and the downstream p38 mitogen-activated protein kinase (MAPK).

TLR4_p38_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR4 TLR4 This compound->TLR4 Modulates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) p38_MAPK->Inflammatory_Response Experimental_Workflow start Start pre_anesthetic Pre-Anesthetic Preparation (e.g., Fasting, Pre-medication) start->pre_anesthetic induction Anesthesia Induction (High Flow this compound) pre_anesthetic->induction instrumentation Instrumentation & Monitoring (IV lines, ECG, etc.) induction->instrumentation stabilization Stabilization Period instrumentation->stabilization low_flow Switch to Low-Flow Anesthesia stabilization->low_flow procedure Experimental Procedure low_flow->procedure recovery Anesthesia Recovery (Discontinue this compound, High Flow O2) procedure->recovery post_procedure Post-Procedure Monitoring & Care recovery->post_procedure end End post_procedure->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Desflurane-Induced Cardiovascular Stimulation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Desflurane-induced cardiovascular stimulation in animal models.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause cardiovascular stimulation, such as tachycardia and hypertension, in animal models?

A1: Rapid increases in the end-tidal concentration of this compound, particularly exceeding 1 Minimum Alveolar Concentration (MAC), can lead to sympathetic nervous system activation.[1][2][3] This sympathoexcitatory response results in an increase in heart rate and mean arterial blood pressure.[1][3] The mechanism is thought to involve a central nervous system-mediated activation of sympathetic outflow rather than a baroreflex response to vasodilation.[4][5] In dogs, this compound-induced tachycardia is primarily attributed to vagal inhibition rather than direct sympathetic activation.[5]

Q2: What are the common premedication agents used to blunt this compound-induced cardiovascular stimulation?

A2: Several premedication agents can effectively attenuate the cardiovascular stimulating effects of this compound. These include:

  • Alpha-2 adrenergic agonists: Dexmedetomidine (B676) and clonidine (B47849) are commonly used to decrease sympathetic outflow, thereby reducing the incidence of tachycardia and hypertension.[1][6][7]

  • Opioids: Fentanyl is effective in blunting the hemodynamic response to rapid increases in this compound concentration.[1][8]

  • Beta-blockers: Esmolol (B25661) can be administered to control heart rate increases.[1][9]

Q3: Are there differences in this compound-induced cardiovascular stimulation across different animal species?

A3: Yes, the cardiovascular response to this compound can vary between species. For instance, while dogs often exhibit a significant increase in heart rate, some studies in sheep and pigs have shown no significant dose-dependent change in heart rate at 1.0 to 1.6 MAC.[10] this compound has been shown to produce hemodynamic effects in experimental animals comparable to those of isoflurane (B1672236), including increased heart rate and decreased mean arterial pressure.[11]

Q4: How does the speed of this compound administration affect cardiovascular stability?

A4: A rapid increase in the inspired concentration of this compound is a key trigger for sympathetic activation and subsequent cardiovascular stimulation.[1][12][13] A more gradual increase in the anesthetic concentration can help to mitigate these effects.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Sudden increase in heart rate (tachycardia) and blood pressure (hypertension) upon increasing this compound concentration. Rapid increase in this compound concentration leading to sympathetic nervous system activation.1. Slow the rate of this compound increase: Avoid rapid escalations in the vaporizer setting. 2. Administer premedication: If not already done, consider pretreating with an alpha-2 agonist like dexmedetomidine or an opioid like fentanyl to blunt the sympathetic response.[1][6] 3. Administer a beta-blocker: If tachycardia is the primary concern, a short-acting beta-blocker like esmolol can be effective in controlling the heart rate.[1][9]
Persistent tachycardia throughout the anesthetic procedure. Inadequate depth of anesthesia, underlying physiological stress, or continued sympathetic stimulation by this compound.1. Assess anesthetic depth: Ensure the animal is at an appropriate plane of anesthesia. 2. Rule out other causes: Check for pain, hypovolemia, or other stressors that could be contributing to the tachycardia.[14] 3. Consider adjunct agents: Co-administration of agents like dexmedetomidine or fentanyl can help to stabilize heart rate.[6][15]
Variable and unstable blood pressure during this compound anesthesia. Fluctuations in sympathetic tone due to this compound.1. Utilize premedication: Pre-treatment with dexmedetomidine has been shown to reduce the variability in mean arterial pressure.[6] 2. Maintain a stable anesthetic plane: Avoid large and rapid changes in this compound concentration.

Data Presentation: Efficacy of Premedication Agents

Table 1: Effect of Dexmedetomidine Premedication on this compound-induced Hemodynamic Changes in Dogs

ParameterThis compound AloneThis compound with Dexmedetomidine Pretreatment (30 µg/kg oral)
Peak Heart Rate Increase Significant increaseDecreased peak increase
Mean Arterial Pressure Less reduced compared to isofluraneDifference abolished compared to isoflurane
Cardiac Output MaintainedDecreased
Systemic Vascular Resistance DecreasedIncreased

Source: Adapted from studies on chronically instrumented dogs.[6]

Table 2: Intravenous Dosages of Adjunctive Agents to Mitigate this compound-Induced Stimulation in Dogs

AgentLoading DoseInfusion RatePrimary Effect
Dexmedetomidine 1-2 µg/kg-Reduces heart rate and this compound requirement.[15]
Fentanyl 33-102 µg/kg0.2-0.8 µg/kg/minBlunts hypertensive and tachycardic responses.[16]
Esmolol 330 µg/kg (median bolus)50 µg/kg/min (median)Controls tachycardia.[17]
Clonidine 4.5 µg/kg (oral)-Attenuates sympathoadrenal response.[7]

Experimental Protocols

Protocol 1: Dexmedetomidine Premedication for Attenuating this compound-Induced Cardiovascular Stimulation in Dogs

  • Animal Model: Healthy adult dogs.

  • Premedication: Administer dexmedetomidine intravenously at a dose of 1-2 µg/kg.[15]

  • Anesthetic Induction: Induce anesthesia with propofol (B549288) (e.g., 2.3-3.3 mg/kg IV).[15]

  • Anesthetic Maintenance: Maintain anesthesia with this compound in oxygen. The required end-tidal concentration of this compound (EtDES) is expected to be lower with dexmedetomidine premedication.[15]

  • Monitoring: Continuously monitor heart rate, arterial blood pressure (systolic, diastolic, and mean), respiratory rate, arterial oxygen saturation, and end-tidal CO2.[15]

Protocol 2: Esmolol Administration for the Management of this compound-Induced Tachycardia in Dogs

  • Animal Model: Healthy adult dogs.

  • Anesthesia: Induce and maintain anesthesia with this compound.

  • Onset of Tachycardia: If a rapid increase in this compound concentration leads to a significant increase in heart rate.

  • Esmolol Administration: Administer a bolus of esmolol (median dose of 330 µg/kg) followed by a continuous rate infusion (median dose of 50 µg/kg/min) if necessary.[17]

  • Monitoring: Continuously monitor heart rate and ECG to assess the response to esmolol. Titrate the infusion rate based on the heart rate response.

Visualizations

Desflurane_Sympathetic_Activation This compound Rapid Increase in This compound Concentration (>1 MAC) CNS Central Nervous System This compound->CNS Stimulates SNS Sympathetic Nervous System Outflow CNS->SNS Increases Adrenal Adrenal Medulla SNS->Adrenal Heart Heart SNS->Heart Vessels Blood Vessels SNS->Vessels Adrenal->Heart Catecholamines Adrenal->Vessels Catecholamines Tachycardia Tachycardia Heart->Tachycardia Hypertension Hypertension Vessels->Hypertension

Caption: Signaling pathway of this compound-induced cardiovascular stimulation.

Experimental_Workflow_Mitigation cluster_premedication Premedication Phase cluster_anesthesia Anesthesia Phase cluster_monitoring Monitoring & Intervention cluster_outcome Outcome Dexmedetomidine Dexmedetomidine (1-2 µg/kg IV) Induction Induction (e.g., Propofol) Dexmedetomidine->Induction Fentanyl Fentanyl (Dose-dependent) Fentanyl->Induction Clonidine Clonidine (Oral) Clonidine->Induction Maintenance Maintenance (this compound) Induction->Maintenance Cardiovascular Continuous Cardiovascular Monitoring (HR, BP) Maintenance->Cardiovascular Tachycardia_Event Tachycardia Event Cardiovascular->Tachycardia_Event If Tachycardia Occurs Stable_Hemodynamics Stable Hemodynamics Cardiovascular->Stable_Hemodynamics Successful Mitigation Esmolol Administer Esmolol Tachycardia_Event->Esmolol Esmolol->Cardiovascular

Caption: Experimental workflow for mitigating this compound-induced cardiovascular stimulation.

Logical_Relationship_Agents cluster_presynaptic Presynaptic Inhibition cluster_postsynaptic Postsynaptic Blockade cluster_central Central Opioid Action Desflurane_Stim This compound-Induced Sympathetic Stimulation Alpha2_Agonists Alpha-2 Agonists (Dexmedetomidine, Clonidine) Desflurane_Stim->Alpha2_Agonists Prevented by Beta_Blockers Beta-Blockers (Esmolol) Desflurane_Stim->Beta_Blockers Treated by Opioids Opioids (Fentanyl) Desflurane_Stim->Opioids Blunted by

Caption: Logical relationship of agents in overcoming this compound stimulation.

References

Technical Support Center: Optimizing Desflurane Dosage to Minimize Neuronal Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Desflurane dosage and minimizing neuronal apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with this compound administration in neuronal cell cultures or animal models?

A1: A primary concern is the potential for this compound to induce neuronal apoptosis, or programmed cell death. Studies have shown that volatile anesthetics, including this compound, can activate apoptotic pathways, particularly in the developing brain. This can lead to neuronal loss and may have implications for neurocognitive outcomes in animal studies.

Q2: How does this compound trigger neuronal apoptosis?

A2: this compound, particularly under hypoxic conditions, can initiate the intrinsic apoptotic pathway. This involves the activation of executioner caspases, such as caspase-3.[1] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Q3: What is the role of hypoxia in this compound-induced neurotoxicity?

A3: Hypoxia can significantly potentiate the neurotoxic effects of this compound. Research indicates that this compound alone may not significantly induce apoptosis, but when combined with hypoxic conditions, it can lead to a marked increase in caspase-3 activation and subsequent neuronal cell death.[1] Therefore, maintaining normal oxygen levels is critical during experiments.

Q4: Are there any known signaling pathways involved in protecting against this compound-induced apoptosis?

A4: The PI3K/Akt signaling pathway is a key pro-survival pathway in neurons that has been implicated in protection against anesthetic-induced neurotoxicity. Activation of this pathway can inhibit apoptotic processes. Interestingly, some research suggests that this compound, unlike some other volatile anesthetics like Isoflurane, may not significantly inhibit the phosphorylation of Akt, a key component of this pathway. This could indicate a potentially more favorable neurotoxic profile for this compound under certain conditions.[2]

Q5: What are the key experimental readouts to assess this compound-induced neuronal apoptosis?

A5: The most common and reliable readouts include:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blot for Cleaved Caspase-3: To measure the activation of the key executioner caspase.

  • Immunohistochemistry for Activated Caspase-3: To visualize apoptotic cells within tissue sections.

  • Cell Viability Assays (e.g., MTT, LDH): To quantify overall cell death.

Troubleshooting Guides

Issue: High levels of neuronal apoptosis observed even at low this compound concentrations.
Possible Cause Troubleshooting Step
Hypoxia Ensure adequate oxygenation of cell culture media or ventilated animals. Monitor blood gas levels in animal models.
Pre-existing cellular stress Optimize cell culture conditions (e.g., media, density, passage number). Ensure animals are healthy and free from other stressors.
Incorrect this compound concentration Calibrate the vaporizer and verify the delivered concentration of this compound using a gas analyzer.
Synergistic effects with other agents Review all administered compounds for potential interactions that could enhance neurotoxicity.
Issue: Inconsistent results in apoptosis assays.
Possible Cause Troubleshooting Step
Variability in this compound exposure Ensure precise and consistent timing and concentration of this compound administration for all samples.
Suboptimal assay protocol Review and optimize the TUNEL or Western Blot protocol. See detailed protocols below.
Timing of sample collection Apoptosis is a dynamic process. Collect samples at consistent and appropriate time points post-exposure to capture the peak of the apoptotic response.
Antibody quality (for Western Blot) Use a validated antibody specific for the cleaved form of caspase-3.

Data Presentation

The following table summarizes quantitative data from a study comparing the neuroapoptotic effects of equipotent anesthetic concentrations of this compound, Isoflurane, and Sevoflurane (B116992) in neonatal mice. The Minimum Alveolar Concentration (MAC) is a measure of anesthetic potency.

AnestheticConcentration Administered (% of MAC)Resulting Apoptotic Neuronal Cell Death (cells/mm²)Caspase-3 Activity (relative to control)
Control 0%150 ± 501.0
This compound ~0.6 MAC (7.3%)850 ± 150~4.5
Isoflurane ~0.6 MAC (1.6%)900 ± 120~5.0
Sevoflurane ~0.6 MAC (3.2%)800 ± 130~4.0

Data adapted from a comparative study on neonatal mice. Absolute values may vary based on the experimental model and conditions.[1]

Experimental Protocols

TUNEL Assay for Detecting DNA Fragmentation

This protocol provides a general workflow for performing a TUNEL assay on neuronal cell cultures or brain tissue sections.

Materials:

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs)

  • DAPI (for nuclear counterstaining)

  • Fluorescence Microscope

Procedure:

  • Fixation: Fix cells or tissue sections with Fixation Buffer.

  • Permeabilization: Permeabilize the samples to allow entry of the TUNEL reagents.

  • TUNEL Reaction: Incubate the samples with the TUNEL Reaction Mixture to label the 3'-OH ends of fragmented DNA.

  • Washing: Wash the samples to remove unincorporated nucleotides.

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs, co-localized with the DAPI-stained nuclei.

Western Blot for Cleaved Caspase-3

This protocol outlines the key steps for detecting the activated form of caspase-3.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary Antibody (rabbit anti-cleaved caspase-3)

  • Secondary Antibody (HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent Substrate

Procedure:

  • Protein Extraction: Lyse cells or tissue and quantify the protein concentration.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at ~17/19 kDa indicates activated caspase-3.

Mandatory Visualizations

Experimental_Workflow cluster_exposure This compound Exposure cluster_assessment Apoptosis Assessment cluster_analysis Data Analysis start Neuronal Culture or Animal Model exposure Administer varying concentrations of this compound start->exposure control Control Group (No this compound) start->control sample Sample Collection (Cells or Tissue) exposure->sample control->sample tunel TUNEL Assay (DNA Fragmentation) sample->tunel wb Western Blot (Cleaved Caspase-3) sample->wb ihc Immunohistochemistry (Activated Caspase-3) sample->ihc quantify Quantify Apoptotic Cells and Protein Levels tunel->quantify wb->quantify ihc->quantify compare Compare this compound groups to Control quantify->compare optimize Determine Optimal This compound Dosage compare->optimize

Caption: Experimental workflow for assessing this compound-induced neuronal apoptosis.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_this compound This compound Effect GrowthFactor Neurotrophic Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt (Inactive) PIP3->Akt Recruits and activates pAkt p-Akt (Active) Bad Bad pAkt->Bad Phosphorylates (inactivates) pBad p-Bad (Inactive) Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits This compound This compound This compound->pAkt May not significantly inhibit (unlike some other anesthetics)

Caption: The PI3K/Akt signaling pathway in neuronal survival.

References

Troubleshooting variability in Desflurane anesthetic depth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Desflurane anesthetic depth during their experiments.

Troubleshooting Guides

Issue: The experimental animal is not reaching the desired anesthetic depth.

Possible Causes and Solutions:

  • Inadequate this compound Concentration:

    • Vaporizer Setting: Ensure the vaporizer is set to an appropriate concentration for the species and desired depth of anesthesia. This compound has a lower potency compared to other volatile anesthetics, with a Minimum Alveolar Concentration (MAC) of about 6.0% in middle-aged humans, which can be higher in younger subjects.[1][2]

    • Vaporizer Calibration: An uncalibrated or malfunctioning vaporizer can deliver an incorrect concentration of this compound.[3] It is recommended that vaporizers undergo regular calibration verification.[4][5]

    • Fresh Gas Flow Rate: Inadequate fresh gas flow in non-rebreathing circuits can lead to rebreathing of expired gases, affecting the inspired anesthetic concentration.

  • Equipment Malfunction:

    • Anesthesia Circuit Leaks: Leaks in the anesthesia machine, breathing circuit, or endotracheal tube cuff can dilute the inspired anesthetic concentration. Perform a leak test before each procedure.

    • Specialized Vaporizer Requirement: this compound has a high vapor pressure and a boiling point near room temperature, necessitating a special heated and pressurized vaporizer (like the Tec 6). Using a standard vaporizer is a significant safety hazard and will not deliver the correct concentration.

  • Animal-Specific Factors:

    • Individual Variability: Just as in humans, there is individual variability in anesthetic requirements among animals.

    • Stimulation Level: A higher level of surgical stimulation requires a deeper plane of anesthesia.

Troubleshooting Workflow:

start Animal Not Reaching Desired Anesthetic Depth check_vaporizer_setting Check Vaporizer Setting (Appropriate for Species?) start->check_vaporizer_setting check_vaporizer_calibration Verify Vaporizer Calibration (Within Date?) check_vaporizer_setting->check_vaporizer_calibration check_circuit_leaks Inspect for Anesthesia Circuit Leaks check_vaporizer_calibration->check_circuit_leaks service_vaporizer Service/Recalibrate Vaporizer check_vaporizer_calibration->service_vaporizer Out of Date increase_concentration Incrementally Increase Vaporizer Setting check_circuit_leaks->increase_concentration repair_leaks Repair Leaks in Circuit check_circuit_leaks->repair_leaks Leak Detected monitor_depth Monitor Anesthetic Depth (Reflexes, Vitals) increase_concentration->monitor_depth adequate_depth Adequate Depth Achieved? monitor_depth->adequate_depth consult_vet Consult with Veterinary Staff adequate_depth->consult_vet No start Animal Anesthetic Depth Too Deep reduce_vaporizer Immediately Reduce Vaporizer Setting start->reduce_vaporizer check_vitals Assess Vital Signs (HR, RR, BP) reduce_vaporizer->check_vitals check_coadmin_drugs Review Co-administered Drugs check_vitals->check_coadmin_drugs provide_support Provide Supportive Care (Warmth, Ventilation) check_coadmin_drugs->provide_support vitals_stable Vitals Stabilizing? provide_support->vitals_stable consult_vet Consult with Veterinary Staff vitals_stable->consult_vet No adjust_protocol Adjust Anesthetic Protocol (Lower Dose, Fewer Drugs) vitals_stable->adjust_protocol Yes cluster_0 Factors Decreasing Anesthetic Requirement (MAC) cluster_1 Observed State cluster_2 Factors Increasing Anesthetic Requirement (MAC) Hypothermia Hypothermia Anesthetic_Depth Variability in Anesthetic Depth Hypothermia->Anesthetic_Depth Hypotension Hypotension Hypotension->Anesthetic_Depth Opioids Co-administered Opioids Opioids->Anesthetic_Depth Sedatives Co-administered Sedatives Sedatives->Anesthetic_Depth Hyperthermia Hyperthermia Anesthetic_Depth->Hyperthermia Stimulants Co-administered Stimulants Anesthetic_Depth->Stimulants Surgical_Stim High Surgical Stimulation Anesthetic_Depth->Surgical_Stim

References

Technical Support Center: Desflurane Waste and Exposure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing Desflurane waste and reducing occupational exposure.

Frequently Asked Questions (FAQs)

Q1: Why is there a focus on reducing this compound waste?

A1: this compound is a potent greenhouse gas with a Global Warming Potential (GWP) 2,540 times that of carbon dioxide over a 100-year period.[1][2] Its atmospheric lifetime is approximately 14 years.[3][4][5] Anesthetic gases can account for up to 5% of a hospital's carbon footprint, and this compound is a significant contributor to this.[1][6][7] Due to its high environmental impact compared to alternatives, many institutions are reducing or eliminating its use.[8][9][10][11][12]

Q2: What are the primary health risks associated with laboratory exposure to this compound?

A2: Occupational exposure to waste anesthetic gases (WAGs), including this compound, can lead to various health effects. Short-term effects may include drowsiness, headache, fatigue, nausea, and irritability.[13][14] Long-term exposure has been associated with potential liver and kidney disease, as well as reproductive risks.[3][13][14] While specific permissible exposure limits for this compound are not established by all regulatory bodies, the National Institute for Occupational Safety and Health (NIOSH) recommends a ceiling limit of 2 ppm over a 60-minute sampling period for any halogenated anesthetic agent.[13][15][16]

Q3: What are the main sources of this compound waste and exposure in a laboratory setting?

A3: The primary sources of waste and exposure include:

  • High Fresh Gas Flow (FGF): Using higher-than-necessary gas flow rates is a major source of waste, as unmetabolized gas is vented into the scavenging system and atmosphere.[2][17]

  • Equipment Leaks: Leaks can occur from various points in the anesthesia machine, including vaporizers, hoses, connections, and seals.[13][18][19]

  • Vaporizer Filling: Spills during the filling of vaporizers can lead to both waste and high levels of localized exposure.[13]

  • Poorly Fitted Equipment: Improperly sized or fitted animal masks or endotracheal tubes can be a significant source of gas leakage.[13]

  • Unscavenged Procedures: Gas released from induction chambers or exhaled by animals during recovery contributes to environmental contamination if not properly scavenged.[13][15]

Q4: What is a waste anesthetic gas (WAG) scavenging system?

A4: A scavenging system is an essential engineering control designed to collect waste anesthetic gases at their source (e.g., from the breathing circuit) and safely remove them from the work environment.[13][14][15][20] These systems can be active (using a vacuum) or passive (relying on positive pressure from the anesthesia machine).[20][21] Proper function and connection of the scavenging system are critical for minimizing laboratory exposure.[22][23]

Data Presentation

Table 1: Environmental Impact of Common Inhaled Anesthetics

Anesthetic AgentGlobal Warming Potential (GWP100)Atmospheric Lifetime
This compound 2,540[1][2]14 years[2][3][5]
Isoflurane 510 - 539[1][2]3.2 - 3.6 years[2][3][10]
Sevoflurane 130 - 144[1][2]1.1 - 1.4 years[2][3][6]
Nitrous Oxide (N₂O) 273 - 298[1][2]114 years[2][3]

Troubleshooting Guides

Issue 1: I can smell anesthetic gas during an experiment.

  • Question: What should I do if I detect the odor of this compound?

  • Answer: Anesthetic gases are generally not detectable by odor until concentrations are very high, well above recommended exposure limits.[24] If you can smell the agent, it indicates a significant leak or spill.

    • Immediate Action: Turn off the vaporizer and increase the fresh gas flow (oxygen only) to flush the circuit into the scavenging system.[23] Ensure the room's ventilation is maximized.[24] If the smell is strong, evacuate all non-essential personnel from the area.[25]

    • Check for Spills: Visually inspect the vaporizer and surrounding area for any liquid spills. If a spill is found, manage it according to your institution's hazardous material protocols.[15][25]

    • Perform a Leak Test: Before the next use, perform a thorough low-pressure leak test on the anesthesia machine. (See Experimental Protocols section).

    • Inspect Equipment: Check all connections, tubing, and seals for signs of damage, wear, or improper fitting.[23] Ensure the vaporizer filler cap is tightly secured.[18]

Issue 2: The reservoir bag on the breathing circuit is not filling properly or collapses.

  • Question: What could cause the reservoir bag to deflate during a procedure?

  • Answer: A deflating or under-filled reservoir bag is a classic sign of a leak in the low-pressure system or an issue with the scavenging system.[18][19]

    • Check the Patient Circuit: Start at the patient and work your way back to the machine, checking for any disconnections.[19]

    • Inspect for Leaks: Examine the CO₂ absorber canister to ensure it is sealed correctly.[19] Check that the vaporizer is correctly mounted and locked.[18][26]

    • Verify Scavenging System: If using an active scavenging system, ensure the vacuum is not set too high, as this can pull gas from the breathing circuit.[19]

    • Conduct a Leak Test: After the procedure, conduct a comprehensive leak test to isolate the source of the leak.

Issue 3: How do I properly dispose of expired or unused liquid this compound?

  • Question: Can I pour expired this compound down the drain?

  • Answer: No. This compound is considered hazardous waste and must not be poured down the drain.[25]

    • Waste Collection: Collect all waste liquid this compound in a designated, properly labeled, and sealed hazardous waste container.[25]

    • Consult Safety Data Sheets (SDS): The manufacturer's SDS provides specific guidelines for disposal.[27]

    • Institutional Policy: Follow your institution's established procedures for hazardous chemical waste disposal, which typically involves arranging for pickup by a licensed contractor.[25][28]

Experimental Protocols

Protocol: Low-Pressure Anesthesia System Leak Test

This protocol is essential for identifying leaks that can lead to significant this compound waste and personnel exposure. It should be performed daily before the first use and any time a vaporizer is changed.[26]

Methodology:

  • Preparation:

    • Ensure the anesthesia machine is connected to a power source and the main gas supply.

    • Verify that the flow-control valves are closed (in the "off" position).

    • Check that the vaporizer is filled to the appropriate level and that the filler cap is tightly sealed.

  • Circuit Occlusion:

    • Attach a breathing circuit and reservoir bag to the machine.

    • Completely seal the patient end of the breathing circuit (the Y-piece) by plugging it or using the palm of your hand.

    • Ensure the adjustable pressure-limiting (APL) valve, also known as the "pop-off" valve, is fully closed.

  • System Pressurization:

    • Use the oxygen flush button to slowly fill the breathing circuit until the pressure gauge on the machine reads approximately 30 cm H₂O.

  • Observation:

    • Observe the pressure gauge. In a leak-free system, the pressure should remain constant at 30 cm H₂O for at least 10 seconds.[26]

    • A drop in pressure indicates a leak within the low-pressure system (from the flowmeters to the patient circuit).

  • Leak Identification (If a leak is detected):

    • Listen for an audible hissing sound to help pinpoint the leak's location.

    • Apply a low-pressure leak test solution (e.g., Snoop or soapy water) to suspected leak points, such as tubing connections, canister seals, and vaporizer mounts. The formation of bubbles will indicate the exact location of the leak.[21]

    • Address the identified leak (e.g., tighten a connection, replace a seal) and repeat the test until the system holds pressure.

  • Final Step:

    • Once the test is passed, open the APL valve completely to release the pressure before use.

Visualizations

HierarchyOfControls cluster_0 Hierarchy of Controls for Exposure Reduction Elimination Elimination (e.g., Use Total Intravenous Anesthesia) Substitution Substitution (Use lower GWP agents like Sevoflurane) Elimination->Substitution label_most Most Effective Engineering Engineering Controls (e.g., Scavenging Systems, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., Training, SOPs, Leak Testing) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles - for spills) Administrative->PPE label_least Least Effective WasteGasWorkflow cluster_workflow Waste Anesthetic Gas (WAG) Management Workflow Machine Anesthesia Machine (Vaporizer & Circuit) Leakage Fugitive Leaks (Exposure Source) Machine->Leakage Scavenging Gas Collection Assembly (APL Valve, Ventilator Relief) Machine->Scavenging Interface Scavenging Interface (Pressure Protection) Scavenging->Interface Disposal Gas Disposal System (Active Vacuum or Passive Vent) Interface->Disposal Atmosphere Release to Atmosphere (Outside Building) Disposal->Atmosphere Capture Optional: WAG Capture/Recycle (Emerging Technology) Disposal->Capture Capture->Atmosphere Residual TroubleshootingFlow cluster_troubleshooting Troubleshooting Suspected Anesthetic Leaks Start Suspect a Leak (e.g., Smell Gas, Bag Deflates) CheckPatient Check Patient Connection & Circuit Integrity Start->CheckPatient CheckScavenging Verify Scavenging System Function & Settings CheckPatient->CheckScavenging LeakTest Perform Low-Pressure Leak Test CheckScavenging->LeakTest LeakFound Leak Found? LeakTest->LeakFound FixLeak Isolate and Fix Leak (Tighten, Replace Seal) LeakFound->FixLeak Yes NoLeak No Leak Found. Re-evaluate Setup. LeakFound->NoLeak No Retest Retest System FixLeak->Retest Safe System is Safe for Use Retest->LeakFound

References

Technical Support Center: Navigating Desflurane Pungency in Non-Intubated Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Desflurane's pungency in non-intubated animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause airway irritation and aversion in animals?

A1: this compound's pungency and irritant properties stem from its activation of specific sensory receptors on nerve endings in the airways.[1][2][3] The primary mechanism involves the activation of Transient Receptor Potential Ankyrin 1 (TRPA1) and, to a lesser extent, Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels.[1][3] This activation leads to the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which results in neurogenic inflammation and is perceived as irritation, leading to coughing, breath-holding, and laryngospasm. Studies in rats have demonstrated this aversion, where animals will actively avoid exposure to this compound.

Q2: What are the common adverse respiratory events observed with this compound in non-intubated animals?

A2: Common adverse respiratory events include coughing, breath-holding, laryngospasm, increased secretions, and bronchospasm. A meta-analysis of clinical studies revealed a significantly higher incidence of respiratory complications with this compound-based anesthesia compared to Sevoflurane.

Q3: Is it possible to use this compound for induction in non-intubated animals?

A3: While this compound's rapid onset of action is advantageous, its pungency makes it challenging to use for mask induction, especially in smaller animals. Attempting to induce anesthesia with a high concentration of this compound can lead to significant airway irritation and stress for the animal. A more common and recommended approach is to use an injectable anesthetic for induction, followed by maintenance with this compound. If inhalational induction is necessary, a gradual increase in this compound concentration is crucial.

Q4: How can I minimize airway irritation when using this compound?

A4: Several strategies can be employed to mitigate this compound-induced airway irritation:

  • Gradual Induction: If using this compound for induction, start with a very low concentration and increase it slowly and incrementally.

  • Injectable Induction: Use a suitable injectable anesthetic to induce anesthesia before introducing this compound for maintenance.

  • Pre-medication: Administering analgesics or sedatives, such as opioids (e.g., fentanyl) or benzodiazepines (e.g., midazolam), as pre-medication can reduce the amount of this compound required to maintain anesthesia, thereby lessening the irritant effects.

Q5: Are there alternative inhalant anesthetics that are less pungent?

A5: Yes, Sevoflurane is a commonly used alternative to this compound and is known to be significantly less pungent and better tolerated for inhalational induction. While both are effective anesthetics, Sevoflurane generally causes fewer airway complications during induction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Animal exhibits signs of aversion (e.g., struggling, avoiding the mask) during induction. High initial concentration of this compound.- Immediately lower the this compound concentration.- Switch to an injectable induction agent.- Implement a gradual induction protocol (see Experimental Protocols section).
Coughing, breath-holding, or laryngospasm occurs during anesthesia. Airway irritation due to this compound's pungency.- Reduce the this compound concentration to the minimum required for surgical anesthesia.- Consider administering a pre-medication with bronchodilatory effects if appropriate for the study.- Ensure a patent airway and adequate oxygenation.
Excessive respiratory secretions are observed. This compound-induced irritation of the airway mucosa.- Consider pre-treatment with an anticholinergic agent like glycopyrrolate (B1671915) to reduce secretions, if it does not interfere with the study parameters.
Difficulty in maintaining a stable plane of anesthesia without causing airway irritation. Narrow therapeutic window between effective anesthetic depth and the concentration that causes irritation.- Utilize a multi-modal approach by combining this compound with an injectable analgesic or sedative to reduce the required this compound concentration. - Ensure the vaporizer is accurately calibrated and delivering the intended concentration.

Data Presentation

Table 1: Comparison of Adverse Respiratory Events: this compound vs. Sevoflurane

Anesthetic AgentTotal Number of PatientsNumber of Patients with Adverse Respiratory EventsPercentage of Patients with Adverse Respiratory EventsRelative Risk (95% CI)
This compound63412720.0%1.59 (1.15 to 2.20)
Sevoflurane6338112.8%
Data synthesized from a meta-analysis of 13 randomized controlled trials.

Table 2: Anesthetic Properties of this compound and Sevoflurane

PropertyThis compoundSevoflurane
Pungency HighLow
Blood:Gas Partition Coefficient 0.420.65
Minimum Alveolar Concentration (MAC) in adults (31-65 years) 6.0%2.0%
Induction Speed Very FastFast
Emergence Speed Very FastFast

Experimental Protocols

Protocol 1: Gradual Chamber Induction with this compound in Rodents

This protocol is designed to minimize aversion and airway irritation during the induction phase.

  • Preparation:

    • Place a small amount of bedding in the induction chamber to provide a familiar scent.

    • Ensure the chamber has a tight-fitting lid and is connected to a precision vaporizer and a scavenging system.

    • To prevent direct contact with the anesthetic, ensure a wire mesh or similar barrier is placed above the gas inlet.

  • Acclimatization:

    • Place the animal in the induction chamber and allow it to acclimatize for 2-3 minutes with only oxygen flowing into the chamber.

  • Gradual Anesthetic Introduction:

    • Begin by introducing a very low concentration of this compound (e.g., 0.5-1.0%) into the chamber.

    • Observe the animal closely for any signs of distress or aversion.

    • After 1-2 minutes, if the animal is calm, slowly increase the this compound concentration in increments of 0.5-1.0% every 1-2 minutes.

    • Continue this gradual increase until the animal loses its righting reflex.

  • Transition to Maintenance:

    • Once the animal is induced, promptly remove it from the chamber and transfer it to a nose cone for maintenance of anesthesia.

    • Reduce the this compound concentration to a maintenance level (typically 1.0-1.5 MAC, adjusted to effect).

  • Monitoring:

    • Throughout the procedure, continuously monitor the animal's respiratory rate, heart rate, and anesthetic depth (e.g., response to a toe pinch).

Protocol 2: Anesthesia with Injectable Induction and this compound Maintenance

This is a highly recommended protocol to bypass the challenges of this compound's pungency during induction.

  • Pre-anesthetic Preparation:

    • Administer pre-emptive analgesia as required by the experimental protocol and institutional guidelines.

    • Consider pre-medication with a sedative (e.g., midazolam) to reduce stress and the required anesthetic dose.

  • Induction:

    • Induce anesthesia using a suitable injectable agent (e.g., a combination of ketamine and xylazine, or propofol) administered via the appropriate route (e.g., intraperitoneal or intravenous).

    • Confirm the loss of the righting reflex and a surgical plane of anesthesia (no response to a toe pinch) before proceeding.

  • Maintenance with this compound:

    • Once the animal is induced, place it in the desired position and secure a nose cone for the delivery of the inhalant anesthetic.

    • Start with a low concentration of this compound (e.g., 0.5 MAC) in oxygen and gradually titrate upwards to the desired anesthetic depth.

    • The use of an injectable induction agent will significantly reduce the initial concentration of this compound needed for maintenance.

  • Monitoring and Recovery:

    • Continuously monitor vital signs throughout the procedure.

    • For recovery, discontinue the this compound administration and provide 100% oxygen until the animal is ambulatory.

Visualizations

Desflurane_Pungency_Pathway cluster_nerve Sensory Neuron This compound This compound Inhalation AirwayNerve Sensory Nerve Ending in Airway Epithelium This compound->AirwayNerve TRPA1_V1 TRPA1 / TRPV1 Ion Channels IonInflux Cation Influx (Ca²⁺, Na⁺) TRPA1_V1->IonInflux Activation Depolarization Nerve Depolarization IonInflux->Depolarization CGRP_Release Neuropeptide Release (e.g., CGRP) Depolarization->CGRP_Release Inflammation Neurogenic Inflammation CGRP_Release->Inflammation Irritation Sensation of Irritation (Cough, Laryngospasm) Inflammation->Irritation

Caption: Signaling pathway of this compound-induced airway irritation.

Anesthesia_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_maint Maintenance & Monitoring Premed Administer Pre-medication (Analgesic/Sedative) InductionChoice Choose Induction Method Premed->InductionChoice Injectable Injectable Anesthetic (e.g., Ketamine/Xylazine) InductionChoice->Injectable Recommended GradualInhal Gradual this compound Inhalation InductionChoice->GradualInhal Alternative Maintenance Maintain with this compound (Titrate to effect) Injectable->Maintenance GradualInhal->Maintenance Monitoring Monitor Vital Signs & Anesthetic Depth Maintenance->Monitoring

Caption: Recommended workflow for anesthesia with this compound.

References

Calibrating and maintaining Desflurane vaporizers for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Desflurane Vaporizers. This resource is intended for researchers, scientists, and drug development professionals to ensure the consistent, accurate, and safe delivery of this compound in experimental settings. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the operation of your this compound vaporizer.

IssuePossible CauseSolution
Inconsistent Anesthetic Depth Vaporizer Out of Calibration: The delivered concentration of this compound may not match the dial setting.Verify the vaporizer's output concentration using a calibrated anesthetic gas analyzer. If the measured concentration deviates by more than ±15% from the dial setting, the vaporizer requires professional servicing and calibration.[1][2][3]
Leaks in the Anesthesia Circuit: Leaks can dilute the anesthetic agent, leading to a lighter plane of anesthesia.Perform a leak test on the entire anesthesia circuit, including the vaporizer, fittings, tubing, and any connections. Check for worn or damaged O-rings and ensure the filler cap is securely tightened.[4][5]
Extreme Fresh Gas Flow Rates: Very low (<250 mL/min) or very high (>15 L/min) fresh gas flows can decrease the final anesthetic gas concentration.Operate the vaporizer within the manufacturer's recommended fresh gas flow range to ensure accurate delivery.
Incorrect Carrier Gas Composition: The use of certain carrier gases, like nitrous oxide, can affect the output of this compound vaporizers due to differences in viscosity.Use the carrier gas (e.g., medical air or oxygen) specified by the vaporizer manufacturer.
Vaporizer Fails to Deliver Anesthetic Empty Vaporizer: The liquid this compound level is too low.Check the liquid level indicator and refill the vaporizer as needed.
Vaporizer in "Off" Position: The control dial is set to "OFF" or zero.Ensure the control dial is set to the desired concentration.
Electrical Power Failure (for Tec 6 style vaporizers): this compound vaporizers are electrically powered and heated.Confirm the vaporizer is plugged into a functioning electrical outlet and that it has had adequate time to warm up (typically at least 10 minutes from a cold start).
Alarm Activation on Vaporizer Low Agent Level: The vaporizer is equipped with an alarm to indicate a low level of liquid this compound.Refill the vaporizer with this compound.
Overheating or Malfunction: An internal issue may trigger an alarm.Immediately discontinue use of the vaporizer, turn it off, and contact a qualified service technician. Do not attempt to use a vaporizer that is signaling a malfunction.
Difficulty Turning the Control Dial Internal Component Issue: The internal mechanism of the dial may be damaged or obstructed.Do not force the dial. This indicates an internal malfunction. The vaporizer must be taken out of service immediately and sent for professional servicing.

Frequently Asked Questions (FAQs)

Q1: How often should I have my this compound vaporizer professionally serviced and calibrated?

A1: The accuracy of your this compound vaporizer's output should be verified annually. If the vaporizer has been out of service for more than a year, its output must be verified before use. If the delivered concentration is off by 15% or more from the set value, the unit must be professionally serviced and calibrated. Manufacturer recommendations for service intervals can range from one to ten years depending on the model and should always be followed.

Q2: What is the proper procedure for filling a this compound vaporizer?

A2: Due to this compound's high volatility, it requires a specific filling system. Always follow the manufacturer's instructions for your specific vaporizer model. Generally, this compound vaporizers use an agent-specific keyed filling system to prevent accidental filling with the wrong anesthetic agent. Misfilling a vaporizer with this compound can lead to a dangerous overdose.

Q3: Can I use a standard vaporizer for this compound?

A3: No. This compound has a high vapor pressure and a boiling point near room temperature (22.8 °C). This requires a specially designed, electrically heated, and pressurized vaporizer (often referred to as a gas/vapor blender) to ensure accurate and safe delivery. Using a standard, variable-bypass vaporizer with this compound is extremely dangerous and can result in a massive overdose.

Q4: What should I do if I tip over a this compound vaporizer?

A4: If a vaporizer is tipped more than 45 degrees, liquid agent can enter the control mechanisms. For most vaporizers, the recommended procedure is to flush the vaporizer with a high fresh gas flow rate at a high concentration setting for 20-30 minutes to clear the liquid. However, the correct procedure can vary by model, so it is crucial to consult the vaporizer's operating manual.

Q5: How does altitude affect the performance of a this compound vaporizer?

A5: this compound vaporizers are designed to deliver a constant volume percent (V/V%) concentration. However, at higher altitudes where barometric pressure is lower, the partial pressure of the delivered anesthetic gas will be lower for the same volume percent concentration. Since the anesthetic effect is dependent on the partial pressure of the agent in the brain, this needs to be taken into consideration. Modern this compound vaporizers, like the Tec 6, are designed to mitigate some of the effects of changes in barometric pressure.

Data Presentation

Recommended Maintenance and Calibration Schedule
FrequencyTaskPerformed By
Before Each Use Inspect for damage, check fill level, ensure secure mounting.User
Annually Verify output concentration.User/Qualified Technician
Every 1-10 Years Full preventative maintenance service (disassembly, cleaning, parts replacement, calibration), as per manufacturer's recommendation.Qualified Service Provider
As Needed Leak testing, draining for storage (if applicable per manual).User
Vaporizer Output Verification Parameters
ParameterAcceptance CriteriaAction if Outside Criteria
Output Concentration Deviation ≤ ±15% of the dial settingRemove from service and schedule professional calibration.
Leak Test No significant pressure drop over a specified time (refer to machine manual).Identify and correct the source of the leak before use.

Experimental Protocols

Protocol for Vaporizer Output Concentration Verification

Objective: To verify that the concentration of this compound delivered by the vaporizer is within an acceptable range of the dial setting.

Materials:

  • This compound vaporizer installed on an anesthesia machine.

  • Source of compressed gas (medical air or oxygen).

  • Calibrated anesthetic gas analyzer capable of measuring this compound.

  • Appropriate tubing and connectors.

  • Waste gas scavenging system.

Methodology:

  • Ensure the vaporizer is securely mounted on the anesthesia machine and filled with this compound to the appropriate level.

  • Connect the gas analyzer to the common gas outlet of the anesthesia machine, ensuring a tight seal.

  • Set a fresh gas flow rate within the typical experimental range (e.g., 1-2 L/min).

  • With the vaporizer dial set to 'OFF' or zero, measure the baseline gas concentration to ensure it is zero.

  • Turn the vaporizer dial to a low setting (e.g., 2%). Allow the reading on the gas analyzer to stabilize for at least one minute.

  • Record the measured concentration.

  • Repeat the measurement at mid-range (e.g., 6%) and high-range (e.g., 12%) settings, allowing the output to stabilize at each step.

  • Calculate the percent deviation of the measured concentration from the dial setting at each point.

  • If any deviation exceeds ±15%, the vaporizer must be removed from service for professional calibration.

Visualizations

G cluster_0 start Inconsistent Anesthetic Depth q1 Check Vaporizer Output with Gas Analyzer start->q1 a1_pass Output within ±15%? q1->a1_pass a1_fail Output > ±15% Deviation a1_pass->a1_fail No q2 Perform Anesthesia Circuit Leak Test a1_pass->q2 Yes service Professional Service & Calibration Required a1_fail->service a2_pass No Leaks Detected? q2->a2_pass a2_fail Leak Detected a2_pass->a2_fail No q3 Check Fresh Gas Flow Rate a2_pass->q3 Yes fix_leak Identify and Fix Leak a2_fail->fix_leak a3_pass Within Recommended Range? q3->a3_pass a3_fail Flow Rate Extreme a3_pass->a3_fail No end_node Consistent Anesthesia a3_pass->end_node Yes adjust_flow Adjust to Recommended Flow a3_fail->adjust_flow

Caption: Troubleshooting workflow for inconsistent anesthetic depth.

G cluster_1 start Start: Annual Verification setup Setup: Vaporizer, Gas Analyzer, Scavenging start->setup set_flow Set Fresh Gas Flow (e.g., 1-2 L/min) setup->set_flow test_low Test Low Concentration (e.g., 2%) set_flow->test_low test_mid Test Mid Concentration (e.g., 6%) test_low->test_mid test_high Test High Concentration (e.g., 12%) test_mid->test_high calculate Calculate % Deviation for Each Setting test_high->calculate decision Any Deviation > ±15%? calculate->decision pass Pass: Document Results decision->pass No fail Fail: Remove from Service decision->fail Yes calibrate Schedule Professional Calibration fail->calibrate

Caption: Experimental workflow for vaporizer output verification.

References

Technical Support Center: Mitigating Desflurane-Induced Respiratory Irritation in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating Desflurane-induced respiratory irritation during rodent experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced respiratory irritation?

A1: this compound induces respiratory irritation primarily by activating two specific ion channels on sensory nerve endings in the airways: Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] Activation of these channels, particularly TRPA1, leads to the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which in turn causes neurogenic inflammation.[1] This inflammatory response is characterized by symptoms such as coughing, breath-holding, and laryngospasm.[3] this compound exposure has also been shown to increase levels of pro-inflammatory cytokines like TNF-α and NF-κB, and induce oxidative stress in lung tissue.[4][5][6]

Q2: Are there alternative inhaled anesthetics that are less irritating than this compound?

A2: Yes, Sevoflurane (B116992) is a commonly used alternative that is significantly less irritating to the airways.[1][7] Studies have shown that Sevoflurane does not activate the TRPA1 and TRPV1 channels to the same extent as this compound and isoflurane (B1672236), resulting in a lower incidence of respiratory reflexes like coughing.[1][7]

Q3: What are some pharmacological strategies to mitigate this compound-induced respiratory irritation?

A3: Pre-treatment with certain adjuvants can effectively reduce the respiratory irritation caused by this compound. Opioids, such as Fentanyl, are commonly used to suppress the airway reflexes.[3][8] Additionally, the flavonoid Rutin (B1680289) has demonstrated protective effects by reducing inflammation and oxidative stress in the lungs of rats exposed to this compound.[4][5][6]

Q4: Can the concentration of this compound influence the degree of respiratory irritation?

A4: Yes, the concentration of this compound is a critical factor. Irritation, coughing, and laryngospasm are more likely to occur at higher concentrations, typically above 1-1.5 Minimum Alveolar Concentration (MAC).[3] Maintaining an end-tidal concentration of 1 MAC or less can help to avoid these adverse respiratory events.[3] A slow and incremental increase in this compound concentration during induction can also help to minimize sympathetic responses.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rodent exhibits coughing, breath-holding, or laryngospasm during this compound induction. High concentration of this compound.Reduce the initial concentration of this compound to 1 MAC or less.[3] Increase the concentration gradually in increments of 0.5-1.0% every 2-3 breaths.[3]
Signs of significant airway inflammation observed post-procedure (e.g., in histological samples). This compound-induced neurogenic inflammation and oxidative stress.Consider pre-treatment with an anti-inflammatory agent. Rutin (50 mg/kg, orally) administered one hour before anesthesia has been shown to reduce lung injury in rats.[4][5][6]
Excessive respiratory depression when using Fentanyl as a pre-treatment. Synergistic respiratory depressant effects of Fentanyl and this compound.Titrate the Fentanyl dose carefully. Start with a low dose (e.g., 1 mcg/kg) and monitor the respiratory rate closely.[3] Be aware that higher doses of Fentanyl can lead to significant respiratory depression.[9][10][11]
Variability in the severity of respiratory irritation between animals. Individual differences in sensitivity to this compound.Standardize the induction protocol as much as possible. Consider using a less irritating anesthetic like Sevoflurane if consistent results are difficult to achieve with this compound.[1]

Quantitative Data Summary

Table 1: Effect of Rutin Pre-treatment on this compound-Induced Lung Injury Markers in Rats

Marker This compound Only Group Rutin + this compound Group Healthy Control Group
MDA (Malondialdehyde) Significantly IncreasedSimilar to ControlBaseline
GSH (Glutathione) DecreasedNot specifiedBaseline
TNF-α (Tumor Necrosis Factor-alpha) 6.7 ± 0.6 pg/mLSimilar to Control1.8 ± 0.3 pg/mL
NF-κB (Nuclear Factor kappa B) 8.8 ± 0.5 pg/mLSimilar to Control2.7 ± 0.3 pg/mL
Data synthesized from a study by Koyuncu et al. (2021).[4][5][6]

Experimental Protocols

Protocol 1: Rutin Pre-treatment for Mitigation of this compound-Induced Lung Injury in Rats

This protocol is based on the methodology described by Koyuncu et al. (2021).[4][5]

  • Animal Model: Male albino Wistar rats.

  • Grouping:

    • Group 1 (DSF): this compound only.

    • Group 2 (DRT): Rutin + this compound.

    • Group 3 (HC): Healthy control.

  • Procedure:

    • Administer 50 mg/kg of Rutin orally to the DRT group.

    • Administer an equal volume of normal saline orally to the DSF and HC groups.

    • One hour after administration, induce and maintain anesthesia in the DRT and DSF groups with 6% this compound in a mixture of 2 L of oxygen and 2 L of nitrous oxide for 2 hours in a transparent plastic box.

    • The HC group receives only the vehicle (normal saline).

    • Following the 2-hour anesthesia period, sacrifice the animals.

    • Excise the lungs for biochemical (MDA, GSH, TNF-α, NF-κB levels) and histopathological analysis.[5]

Protocol 2: Fentanyl Co-administration to Reduce Airway Irritability

This is a general protocol derived from clinical practices suggested for humans and can be adapted for rodent studies.[3]

  • Animal Model: Species and strain as required by the primary experiment.

  • Procedure:

    • Administer a low dose of Fentanyl (e.g., 1 mcg/kg) intravenously or intraperitoneally prior to the induction of anesthesia.

    • Induce anesthesia with a low concentration of this compound (e.g., 0.5-1 MAC).

    • Gradually increase the this compound concentration in increments of 0.5-1.0% every 2-3 breaths until the desired anesthetic depth is achieved.

    • Continuously monitor respiratory parameters (rate, depth) throughout the procedure.

Visualizations

Desflurane_Irritation_Pathway This compound This compound TRPA1_V1 TRPA1 / TRPV1 Channels (on Sensory Nerves) This compound->TRPA1_V1 Activates Neuropeptide Neuropeptide Release (e.g., CGRP) TRPA1_V1->Neuropeptide Triggers Neuro_Inflammation Neurogenic Inflammation Neuropeptide->Neuro_Inflammation Induces Symptoms Respiratory Irritation Symptoms (Coughing, Laryngospasm) Neuro_Inflammation->Symptoms Causes

Caption: Signaling pathway of this compound-induced respiratory irritation.

Experimental_Workflow_Rutin cluster_groups Animal Groups cluster_procedure Procedure Control Control Group (Saline) Dosing Oral Dosing Control->Dosing Desflurane_Group This compound Group (Saline) Desflurane_Group->Dosing Rutin_Group Rutin Group (50 mg/kg Rutin) Rutin_Group->Dosing Wait 1 Hour Wait Dosing->Wait Anesthesia 2 hr this compound Anesthesia (for this compound & Rutin Groups) Wait->Anesthesia Sacrifice Sacrifice & Tissue Collection Anesthesia->Sacrifice Analysis Biochemical & Histopathological Analysis Sacrifice->Analysis

References

Technical Support Center: Preventing Desflurane Degradation by CO2 Absorbents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Desflurane by carbon dioxide (CO2) absorbents in anesthetic circuits. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound degradation and why is it a concern?

A1: this compound, a volatile anesthetic, can degrade when it comes into contact with certain CO2 absorbents in an anesthetic circuit. The primary concern is the production of harmful byproducts, most notably carbon monoxide (CO).[1][2][3] This degradation is particularly pronounced when the CO2 absorbent is desiccated (dried out).[2][4][5] Inhalation of carbon monoxide can lead to carboxyhemoglobin formation, which reduces the oxygen-carrying capacity of blood and can be toxic to patients.[6]

Q2: What are the main factors that contribute to this compound degradation?

A2: The key factors influencing this compound degradation are:

  • Absorbent Composition: The presence of strong bases, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), in the absorbent is a primary driver of degradation.[7][8][9] Absorbents like Baralyme®, which contained barium hydroxide and KOH, were particularly problematic.[5]

  • Absorbent Desiccation: Dryness of the absorbent is the most critical factor.[4][5] When the water content of the absorbent is low, the degradation of this compound to carbon monoxide is significantly accelerated.[4][5]

  • Temperature: Increased temperature within the absorbent canister can also increase the rate of degradation and CO production.[4][5]

  • Anesthetic Agent: this compound has a higher propensity to produce carbon monoxide compared to other volatile anesthetics like Sevoflurane (B116992) or Isoflurane.[5][10]

Q3: Which CO2 absorbents are more likely to cause this compound degradation?

A3: Traditional CO2 absorbents like soda lime and particularly Baralyme®, which contain strong alkali (KOH and NaOH), are more likely to cause this compound degradation, especially when desiccated.[2][5][6]

Q4: Are there CO2 absorbents that do not degrade this compound?

A4: Yes, newer generation CO2 absorbents have been developed to minimize or eliminate anesthetic degradation. These absorbents are free of strong bases like KOH and have a reduced concentration of NaOH (typically less than 2%).[8][11] Examples include Amsorb® Plus and Litholyme®, which have been shown to produce minimal to no carbon monoxide or other harmful byproducts like Compound A (associated with Sevoflurane).[6][12][13]

Q5: How can I prevent the desiccation of CO2 absorbents in my experimental setup?

A5: To prevent absorbent desiccation:

  • Turn off gas flow when the anesthesia machine is not in use. Leaving fresh gas flowing through the circuit, especially overnight or over a weekend, is a common cause of desiccation.[14]

  • Change the absorbent regularly. Adhere to a regular change schedule, for example, every Monday morning, regardless of the color indicator.[14]

  • Change absorbent if the fresh gas flow has been left on for an extended period. If you are uncertain about the hydration state of the absorbent, it is safer to replace it.[14]

  • Use low fresh gas flow rates during procedures. This helps to conserve moisture within the breathing circuit.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpectedly high levels of carbon monoxide detected in the anesthetic circuit. This compound degradation due to desiccated CO2 absorbent containing strong bases.1. Immediately discontinue the experiment and ventilate the circuit with 100% oxygen. 2. Replace the CO2 absorbent with a fresh, adequately hydrated canister. 3. Verify the type of absorbent being used. Switch to an absorbent with no KOH and low or no NaOH. 4. Review your lab's procedures for turning off gas flow to the anesthesia machine when not in use.
Inconsistent or variable results in experiments involving this compound. Partial desiccation of the CO2 absorbent leading to varying levels of this compound degradation.1. Ensure a consistent and documented schedule for changing the CO2 absorbent. 2. Monitor the fresh gas flow rates and duration of use for each experiment to ensure consistency. 3. Consider using a CO2 absorbent known for its stability and resistance to degradation.
Color indicator on the CO2 absorbent canister shows exhaustion prematurely. High CO2 production in the experimental model.1. This is a normal function of the absorbent. Replace the canister as indicated. 2. Note that the color change is pH-dependent and indicates CO2 saturation, not necessarily its potential for anesthetic degradation.
No CO detected, but concerned about the potential for degradation. Using a modern CO2 absorbent without strong bases.1. This is the expected and desired outcome. 2. Continue to use absorbents that are documented to not degrade volatile anesthetics. 3. Maintain good laboratory practices by regularly changing the absorbent and avoiding prolonged fresh gas flow.

Quantitative Data Summary

The following tables summarize the production of carbon monoxide (CO) from the interaction of various volatile anesthetics with different CO2 absorbents, particularly when desiccated.

Table 1: Peak Carbon Monoxide Production from Different Anesthetics with Desiccated Soda Lime and Baralyme

Anesthetic AgentAbsorbentPeak CO Concentration (ppm)
This compound Soda Lime (dry)~230 (at 5.0% this compound)
Baralyme (dry)>14,800 (at 4.0% this compound)
Enflurane Soda Lime (dry)~230 (at 1.2% Enflurane)
Baralyme (dry)~4,400 (at 1.2% Enflurane)
Isoflurane Soda Lime (dry)~110 (at 1.0% Isoflurane)
Baralyme (dry)~980 (at 1.0% Isoflurane)
Data synthesized from UCSF research findings.[4]

Table 2: Comparison of Peak Carbon Monoxide Production with this compound and Various Desiccated CO2 Absorbents

CO2 AbsorbentComposition HighlightsPeak CO Concentration (ppm)
Medisorb Contains NaOH13,317
Spherasorb Contains NaOH9,045
Loflosorb Low NaOH524
Superia Low NaOH31
Amsorb No strong bases0
Lithium Hydroxide LiOH based0
Data from a patient model simulation study.

Experimental Protocols

Protocol 1: In Vitro Measurement of this compound Degradation

This protocol outlines a general procedure for assessing the degradation of this compound by CO2 absorbents in a controlled laboratory setting.

Objective: To quantify the production of carbon monoxide from the interaction of this compound with a specific CO2 absorbent.

Materials:

  • Anesthesia vaporizer calibrated for this compound.

  • Source of carrier gas (e.g., medical air or oxygen).

  • Flowmeters.

  • Glass or metal tube packed with a known quantity of the CO2 absorbent to be tested.

  • Water bath for temperature control.

  • Gas chromatograph with a suitable detector (e.g., thermal conductivity detector or mass spectrometer) for CO analysis.

  • Gas-tight syringes for sampling.

  • Data acquisition system.

Methodology:

  • Absorbent Preparation:

    • To test desiccated absorbent, dry a known quantity of the absorbent in an oven at a specified temperature and duration until a constant weight is achieved.

    • To test hydrated absorbent, use it as supplied or adjust the water content to a specific percentage.

  • Experimental Setup:

    • Pack a precise amount (e.g., 20-25 g) of the prepared absorbent into the testing tube.

    • Place the tube in a water bath to maintain a constant temperature (e.g., 25°C or 40°C).

    • Connect the vaporizer to the carrier gas source and the flowmeter.

    • Direct a controlled flow of the carrier gas containing a set concentration of this compound (e.g., 1-2 MAC) through the absorbent-packed tube.

  • Gas Sampling and Analysis:

    • At predetermined time intervals, collect gas samples from the outlet of the tube using a gas-tight syringe.

    • Inject the gas sample into the gas chromatograph for CO analysis.

    • Record the CO concentration in parts per million (ppm).

  • Data Analysis:

    • Plot the CO concentration over time to observe the degradation profile.

    • Compare the peak and total CO production for different absorbents or experimental conditions.

Visualizations

Desflurane_Degradation_Pathway This compound This compound (CHF2-O-CF2-CHF2) Intermediate Unstable Intermediate This compound->Intermediate Degradation Reaction Absorbent Desiccated CO2 Absorbent (with strong bases like KOH, NaOH) Absorbent->Intermediate Catalyzes CO Carbon Monoxide (CO) Intermediate->CO Other_Products Other Byproducts Intermediate->Other_Products

Caption: Chemical degradation pathway of this compound.

Caption: General experimental workflow for testing this compound degradation.

Troubleshooting_Tree Start High CO Detected? Check_Absorbent Check CO2 Absorbent Start->Check_Absorbent Yes No_CO No/Low CO Detected Start->No_CO No Is_Desiccated Is it Desiccated? Check_Absorbent->Is_Desiccated Replace_Absorbent Replace Absorbent Is_Desiccated->Replace_Absorbent Yes Check_Type Check Absorbent Type Is_Desiccated->Check_Type No Review_Procedures Review Gas Flow Procedures Replace_Absorbent->Review_Procedures Has_Strong_Base Contains KOH/High NaOH? Check_Type->Has_Strong_Base Switch_Absorbent Switch to Base-Free Absorbent Has_Strong_Base->Switch_Absorbent Yes Has_Strong_Base->Review_Procedures No Switch_Absorbent->Review_Procedures Continue_Monitoring Continue Good Practices No_CO->Continue_Monitoring

Caption: Troubleshooting decision tree for high CO levels.

References

Technical Support Center: Desflurane Administration in Obese Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Desflurane in obese animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How does obesity affect the pharmacokinetics of this compound in animal models?

A1: Obesity has a modest effect on the pharmacokinetics of this compound compared to more soluble inhaled anesthetics.[1] this compound's low blood-gas partition coefficient (0.42) and low solubility in fat tissue mean that it is taken up and eliminated from the body rapidly, regardless of the amount of adipose tissue.[2][3] This leads to a faster recovery from anesthesia in obese subjects.[2][4] While all volatile anesthetics can accumulate in adipose tissue, the impact of this is less pronounced with this compound.

Q2: Do I need to adjust the this compound dose for an obese animal model?

A2: While specific dose adjustment guidelines for this compound in obese animal models are not firmly established, a common recommendation for anesthetic drugs in obese patients is to calculate dosages based on lean body weight (LBW) rather than total body weight (TBW) to avoid overdosing. The increase in fat mass in obesity can increase the volume of distribution for lipophilic drugs, but this compound's low lipid solubility mitigates this effect to some extent. Monitoring the depth of anesthesia using physiological responses and, if available, brain function monitors (like EEG-based systems), is crucial for titrating the dose to the individual animal's needs.

Q3: Is the Minimum Alveolar Concentration (MAC) of this compound different in obese animals?

A3: Research in a rodent model of obesity and metabolic syndrome did not find a significant difference in the MAC of isoflurane (B1672236) and sevoflurane (B116992) between obese and lean rats. This suggests that the MAC for this compound may also not be significantly altered by obesity. However, it is always best practice to determine the MAC for your specific animal model and experimental conditions if precise anesthetic depth is critical.

Troubleshooting Guides

Issue 1: The animal is experiencing respiratory depression or apnea (B1277953) during induction.

  • Cause: this compound, like other volatile anesthetics, is a respiratory depressant. Obese animals are particularly susceptible to respiratory complications due to increased pressure on the diaphragm and chest wall from excess adipose tissue. Rapid induction with high concentrations of this compound can exacerbate this.

  • Solution:

    • Ensure a patent airway: Check for any obstructions. Intubation is highly recommended for all but the briefest procedures in obese animals.

    • Pre-oxygenate: Administer 100% oxygen for several minutes before introducing this compound to increase the animal's oxygen reserves.

    • Use a gradual induction: Instead of a very rapid, high-concentration induction, consider a slower, stepwise increase in the this compound vaporizer setting.

    • Assisted Ventilation: Be prepared to provide manual or mechanical ventilation if spontaneous breathing is inadequate. Monitor end-tidal CO2 (capnography) to ensure adequate ventilation.

Issue 2: The animal exhibits cardiovascular instability (hypotension, tachycardia) upon changes in this compound concentration.

  • Cause: this compound can cause a dose-dependent decrease in systemic vascular resistance and mean arterial blood pressure. A rapid increase in this compound concentration can lead to a sudden drop in blood pressure. Tachycardia can also occur, particularly with rapid increases in concentration.

  • Solution:

    • Continuous Monitoring: Use continuous cardiovascular monitoring, including electrocardiography (ECG) and blood pressure measurement (invasive arterial line for highest accuracy).

    • Gradual Adjustments: Make gradual changes to the vaporizer setting to allow the cardiovascular system to adapt.

    • Fluid Support: Ensure the animal is adequately hydrated with intravenous fluids to support cardiovascular stability.

    • Adjuvant Analgesics: The use of analgesics can reduce the amount of this compound required, thereby minimizing its cardiovascular side effects.

Issue 3: The animal experiences emergence delirium or agitation upon recovery.

  • Cause: this compound's rapid emergence can sometimes lead to a state of confusion and agitation, known as emergence delirium. This can be particularly problematic in a research setting, as the animal may harm itself or disrupt the experimental setup.

  • Solution:

    • Provide a Calm Recovery Environment: Recover the animal in a quiet, dimly lit area to minimize external stimuli.

    • Analgesia: Ensure adequate postoperative pain relief is on board before the animal emerges from anesthesia. Pain is a significant contributor to emergence agitation.

    • Consider Sedatives: In some cases, a low dose of a sedative, such as dexmedetomidine, may be administered to smooth the recovery process.

    • Monitor Closely: Observe the animal continuously during recovery until it is calm and fully ambulatory.

Data Summary

Table 1: Recovery Times in Obese Patients (Human Studies) - this compound vs. Sevoflurane

Recovery ParameterThis compound (minutes)Sevoflurane (minutes)Reference
Time to Eye Opening5.20 ± 1.726.73 ± 2.10
Time to Extubation6.62 ± 0.408.63 ± 0.45
Time to Eye OpeningSignificantly faster with this compound
Time to ExtubationSignificantly faster with this compound

Table 2: Simulated Recovery Times in Obese vs. Normal Weight Models

Anesthetic AgentDuration of AnesthesiaRecovery Time (Normal Weight)Recovery Time (Obese)Reference
This compound1-19 hours8 - 31 minutes8 - 31 minutes
Sevoflurane1-19 hours11 - 95 minutes11 - 95 minutes
Isoflurane1-19 hours16 - 260 minutesLonger recovery times in obese models after 1-5 hours

Experimental Protocols

Protocol: Determination of Minimum Alveolar Concentration (MAC) of this compound in an Obese Rat Model

This protocol is adapted from a study determining MAC for isoflurane and sevoflurane in a rodent model of metabolic syndrome.

  • Animal Preparation:

    • Induce anesthesia in an induction chamber with 8% this compound in 100% oxygen.

    • Once the animal loses its righting reflex, maintain anesthesia via a nose cone.

    • Perform endotracheal intubation and institute mechanical ventilation.

    • Insert an arterial line for blood gas analysis and blood pressure monitoring, and a venous line for fluid and drug administration.

    • Maintain core body temperature at 37°C using a heating pad.

  • MAC Determination (Bracketing Method):

    • Set the initial end-tidal this compound concentration to a predetermined level (e.g., 7%).

    • Allow for a 30-minute equilibration period.

    • Apply a noxious stimulus (e.g., tail clamp with a hemostat to the first ratchet lock for 1 minute).

    • A positive response is defined as gross purposeful movement of the head or extremities.

    • If the response is positive, increase the end-tidal this compound concentration by 10-15%.

    • If the response is negative, decrease the end-tidal this compound concentration by 10-15%.

    • Allow a 30-minute equilibration period between each concentration change and stimulus application.

    • The MAC for that animal is calculated as the average of the lowest concentration that prevents a positive response and the highest concentration that evokes a positive response.

  • Post-Procedure:

    • Discontinue this compound administration and ventilate with 100% oxygen.

    • Monitor the animal until it has fully recovered, regained its righting reflex, and is moving purposefully.

    • Provide appropriate postoperative analgesia and care.

Visualizations

Experimental_Workflow_MAC_Determination cluster_preparation Animal Preparation cluster_mac_determination MAC Determination cluster_recovery Recovery Induction Induction with 8% this compound Intubation Endotracheal Intubation & Mechanical Ventilation Induction->Intubation Monitoring Place Arterial & Venous Lines Intubation->Monitoring TempControl Maintain Core Temperature at 37°C Monitoring->TempControl SetConcentration Set End-Tidal this compound Concentration TempControl->SetConcentration Equilibration 30-minute Equilibration SetConcentration->Equilibration Stimulus Apply Noxious Stimulus Equilibration->Stimulus Decision Purposeful Movement? Stimulus->Decision IncreaseConc Increase Concentration Decision->IncreaseConc Yes DecreaseConc Decrease Concentration Decision->DecreaseConc No IncreaseConc->SetConcentration DecreaseConc->SetConcentration CalculateMAC Calculate MAC DecreaseConc->CalculateMAC Stopthis compound Discontinue this compound CalculateMAC->Stopthis compound Oxygenation Ventilate with 100% Oxygen Stopthis compound->Oxygenation MonitorRecovery Monitor until Ambulatory Oxygenation->MonitorRecovery

Caption: Workflow for MAC determination in an obese rat model.

Signaling_Pathway cluster_anesthetics Volatile Anesthetics (e.g., this compound) cluster_cellular_effects Cellular Metabolic Regulation cluster_obesity Obesity Context Anesthetics Volatile Anesthetics AMPK AMPK Anesthetics->AMPK Inhibition? mTORC1 mTORC1 Anesthetics->mTORC1 Activation? AMPK->mTORC1 Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes SREBP1c SREBP-1c mTORC1->SREBP1c Activates Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes Obesity Obesity LeptinResistance Leptin Resistance Obesity->LeptinResistance AlteredAMPK Altered AMPK Signaling LeptinResistance->AlteredAMPK AlteredAMPK->AMPK Impacts

Caption: Potential signaling pathways affected by volatile anesthetics in obesity.

References

Validation & Comparative

Desflurane vs. Sevoflurane: A Comparative Analysis of Recovery Times

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of clinical data on the recovery profiles of two commonly used volatile anesthetics.

In the landscape of modern anesthesiology, the quest for agents that offer rapid and predictable recovery is paramount. Desflurane and Sevoflurane, two of the most frequently utilized volatile anesthetics, are often at the center of this discussion. This guide provides a comparative analysis of their recovery times, supported by experimental data from multiple clinical studies, to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

Clinical evidence consistently demonstrates that this compound is associated with a faster early recovery from general anesthesia compared to Sevoflurane. This is primarily attributed to its lower blood-gas partition coefficient, which allows for more rapid elimination from the body. Key recovery milestones, including time to eye-opening, response to verbal commands, and tracheal extubation, are generally achieved sooner with this compound. However, differences in later recovery parameters, such as time to discharge from the post-anesthesia care unit (PACU) and the incidence of postoperative nausea and vomiting (PONV), are often not statistically significant.

Quantitative Data Summary

The following table summarizes the quantitative data on recovery times from several comparative studies. The data consistently favors this compound for earlier emergence from anesthesia.

Recovery ParameterThis compound (minutes)Sevoflurane (minutes)Mean Difference (minutes)Key Findings and Citations
Time to Eye Opening 4.77 - 6.66.63 - 9.21.86 - 3.8This compound consistently leads to a faster time to eye-opening.[1][2] A meta-analysis showed a reduction of 3.80 minutes with this compound.[1] Another study reported a mean time of 4.77 minutes for this compound versus 6.63 minutes for Sevoflurane.[2]
Time to Tracheal Extubation 5.1 - 6.28.2 - 9.33.1 - 4.97Patients receiving this compound were extubated earlier.[1] A meta-analysis found that tracheal extubation was performed 4.97 minutes earlier with this compound.
Time to Obey Commands 6.978.771.8Patients anesthetized with this compound responded to verbal commands more quickly.
Time to Orientation 193314A study on volunteers after an 8-hour exposure found a significantly faster return to orientation with this compound.
PACU Discharge Time No Significant DifferenceNo Significant Difference-While early recovery is faster with this compound, most studies find no significant difference in the overall time spent in the PACU.
Postoperative Nausea and Vomiting (PONV) No Significant DifferenceNo Significant Difference-The incidence of PONV is generally comparable between the two agents.

Experimental Protocols

To understand how these comparative data are generated, it is essential to examine the methodologies of the clinical trials. The following is a representative experimental protocol synthesized from several randomized controlled trials.

Objective: To compare the recovery profiles of this compound and Sevoflurane in adult patients undergoing elective surgery under general anesthesia.

Study Design: A prospective, randomized, double-blind clinical trial.

Patient Population: Adult patients (typically ASA physical status I or II) scheduled for elective surgical procedures expected to last between 1 to 3 hours. Patients with anticipated difficult airways, severe systemic diseases, or a history of adverse reactions to anesthesia are typically excluded.

Anesthesia Induction: Anesthesia is commonly induced with an intravenous agent such as propofol. A neuromuscular blocking agent is administered to facilitate endotracheal intubation.

Anesthesia Maintenance: Patients are randomly assigned to receive either this compound or Sevoflurane for the maintenance of anesthesia. The concentration of the volatile anesthetic is titrated to maintain a desired depth of anesthesia, often guided by bispectral index (BIS) monitoring to a target range (e.g., 40-60). A mixture of nitrous oxide in oxygen may be used as a carrier gas.

End of Anesthesia and Recovery Assessment:

  • At the end of the surgical procedure, the administration of the volatile anesthetic and nitrous oxide is discontinued.

  • The time from discontinuation of the anesthetic to the occurrence of specific recovery events is recorded by a trained observer blinded to the anesthetic agent used.

  • Key recovery endpoints measured include:

    • Time to eye-opening on verbal command.

    • Time to response to verbal commands (e.g., "squeeze my hand").

    • Time to tracheal extubation.

    • Time to orientation (e.g., correctly stating their name and location).

  • Postoperative assessments, including the Modified Aldrete Score, are used to evaluate the patient's readiness for discharge from the PACU.

  • The incidence of adverse events such as coughing, laryngospasm, and PONV is also recorded.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a comparative clinical trial evaluating the recovery times of this compound and Sevoflurane.

G cluster_pre Pre-Anesthesia cluster_intra Intraoperative cluster_post Post-Anesthesia PatientScreening Patient Screening & Consent Baseline Baseline Assessment (ASA, Vitals) PatientScreening->Baseline Randomization Randomization Baseline->Randomization Induction Anesthesia Induction Randomization->Induction Maintenance Maintenance Induction->Maintenance This compound This compound Group Maintenance->this compound Group D Sevoflurane Sevoflurane Group Maintenance->Sevoflurane Group S Discontinuation Anesthetic Discontinuation This compound->Discontinuation Sevoflurane->Discontinuation RecoveryAssessment Recovery Assessment (Blinded Observer) Discontinuation->RecoveryAssessment DataCollection Data Collection (Time to Events) RecoveryAssessment->DataCollection PACU PACU Monitoring DataCollection->PACU Discharge Discharge PACU->Discharge

Caption: Experimental workflow for a randomized controlled trial comparing this compound and Sevoflurane.

Signaling Pathways and Recovery

The differences in recovery times between this compound and Sevoflurane are not primarily attributed to distinct signaling pathway interactions but rather to their fundamental pharmacokinetic properties. The key determinant is the blood/gas partition coefficient, which is a measure of the solubility of an inhaled anesthetic in the blood.

  • This compound: Has a very low blood/gas partition coefficient (0.42). This low solubility means that it is not readily taken up by the blood and tissues, and upon discontinuation, it is rapidly eliminated from the body via the lungs.

  • Sevoflurane: Has a higher blood/gas partition coefficient (0.65) compared to this compound. While still considered a low-solubility agent, its slightly higher solubility results in a greater uptake by the blood and tissues, leading to a slower elimination phase and consequently, a longer time to emergence from anesthesia.

The following diagram illustrates the logical relationship between the physicochemical properties of these anesthetics and their clinical effects on recovery.

G cluster_properties Physicochemical Properties cluster_kinetics Pharmacokinetics cluster_recovery Clinical Recovery This compound This compound Des_Sol Low Blood/Gas Partition Coefficient (0.42) This compound->Des_Sol Sevoflurane Sevoflurane Sev_Sol Higher Blood/Gas Partition Coefficient (0.65) Sevoflurane->Sev_Sol Des_Elim Rapid Elimination from Lungs Des_Sol->Des_Elim Sev_Elim Slower Elimination from Lungs Sev_Sol->Sev_Elim Des_Rec Faster Emergence (Eye Opening, Extubation) Des_Elim->Des_Rec Sev_Rec Slower Emergence Sev_Elim->Sev_Rec

Caption: Relationship between solubility, pharmacokinetics, and recovery for this compound and Sevoflurane.

Conclusion

References

A Comparative Analysis of the Neuroprotective Effects of Desflurane and Isoflurane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of neuroanesthesia and research involving volatile anesthetics, the choice between agents can have significant implications for neuronal viability and experimental outcomes. This guide provides a detailed comparison of the neuroprotective and neurotoxic effects of two commonly used anesthetics, Desflurane and Isoflurane (B1672236). By presenting quantitative data from key studies, outlining experimental methodologies, and illustrating the underlying molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their work.

Comparative Analysis of Cellular and Mitochondrial Effects

Experimental evidence highlights distinct differences in how this compound and Isoflurane impact neuronal health at the cellular and subcellular levels. Isoflurane has been consistently shown to induce mitochondrial dysfunction and apoptosis, whereas this compound appears to have a more favorable profile under normoxic conditions.[1][2][3]

ParameterIsoflurane EffectThis compound EffectKey Findings & Citations
Reactive Oxygen Species (ROS) Increased levelsNo significant changeIsoflurane, but not this compound, was found to increase ROS levels in cultured cells and mouse hippocampus.[1][2] This is a key step in initiating the mitochondrial pathway of apoptosis.[3]
Mitochondrial Permeability Transition Pore (mPTP) Induces openingNo significant effectIsoflurane induces the opening of the mPTP, leading to mitochondrial dysfunction. This effect was not observed with this compound.[1][2]
Mitochondrial Membrane Potential (MMP) ReductionNo significant changeA reduction in MMP, indicative of mitochondrial distress, was reported following Isoflurane exposure.[1][2]
ATP Levels ReductionNo significant changeIsoflurane treatment led to a decrease in cellular ATP levels, a consequence of mitochondrial dysfunction.[1][2]
Bax/Bcl-2 Ratio Increased (Pro-apoptotic)No significant changeIsoflurane increases levels of the pro-apoptotic protein Bax and decreases the anti-apoptotic protein Bcl-2.[3][4]
Caspase-3 Activation IncreasedNo significant change (normoxia) / Increased (hypoxia)Isoflurane consistently leads to the activation of caspase-3, a key executioner of apoptosis.[1][2] this compound did not show this effect under normal oxygen levels, but could induce caspase-3 activation under hypoxic conditions.[4]
Neuronal Apoptosis IncreasedNo pro-apoptotic effects (normoxia)Studies have demonstrated that Isoflurane induces apoptosis in various models.[1][4][5] In contrast, this compound did not exhibit pro-apoptotic effects.[4] However, one study in neonatal mice suggested this compound induced more robust neuroapoptosis than Isoflurane.[6]
β-Amyloid (Aβ) Accumulation IncreasedContradictory findingsIsoflurane has been shown to increase the production and accumulation of Aβ peptides, which are implicated in Alzheimer's disease.[1][4] The effect of this compound on Aβ levels has been inconsistent across studies.[4]

Underlying Signaling Pathways

The differential effects of Isoflurane and this compound on neuronal survival can be attributed to their distinct interactions with key intracellular signaling pathways. Isoflurane's neurotoxicity is strongly linked to the mitochondrial pathway of apoptosis, while its neuroprotective properties in ischemic contexts are associated with other pathways.

Isoflurane-Induced Mitochondrial Apoptosis

Isoflurane triggers a cascade of events beginning with an increase in reactive oxygen species (ROS) and an alteration of the Bax/Bcl-2 protein ratio. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[3] this compound does not appear to activate this pathway.[3][4]

G cluster_isoflurane Isoflurane Exposure cluster_cellular Cellular Response cluster_mitochondrion Mitochondrial Events cluster_apoptosis Apoptotic Cascade Isoflurane Isoflurane ROS ↑ Reactive Oxygen Species (ROS) Isoflurane->ROS Bax ↑ Bax (Pro-apoptotic) Isoflurane->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Isoflurane->Bcl2 mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ROS->mPTP Bax->mPTP Bcl2->mPTP CytoC Cytochrome c Release mPTP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Isoflurane's activation of the mitochondrial apoptosis pathway.
Neuroprotective Signaling in Cerebral Ischemia

In the context of cerebral ischemia, both Isoflurane and this compound have been noted to confer neuroprotection, outperforming older anesthetics.[7][8] Isoflurane's protective mechanisms are thought to involve the activation of pro-survival pathways like PI3K/Akt and the antagonism of glutamate (B1630785) receptors, which mitigates excitotoxicity.[9]

G cluster_stimulus Ischemic Insult cluster_anesthetic Anesthetic Preconditioning cluster_pathways Cellular Mechanisms cluster_outcome Outcome Ischemia Ischemia Apoptosis ↓ Apoptosis Ischemia->Apoptosis Isoflurane Isoflurane Glutamate ↓ Glutamate Excitotoxicity Isoflurane->Glutamate GABA ↑ GABA Receptor Activity Isoflurane->GABA PI3K_Akt ↑ PI3K/Akt Pathway Activation Isoflurane->PI3K_Akt Glutamate->Apoptosis GABA->Apoptosis PI3K_Akt->Apoptosis Survival Neuronal Survival Apoptosis->Survival

Neuroprotective signaling pathways modulated by Isoflurane.

Experimental Protocols

The findings summarized above are based on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the comparison.

In Vitro Anesthetic Exposure and Apoptosis Assay
  • Objective: To assess the effects of Isoflurane and this compound on mitochondrial function and apoptosis in cultured cells.

  • Cell Culture: H4 human neuroglioma cells stably transfected to express human wild-type full-length amyloid precursor protein (H4-APP cells) or primary mouse hippocampal neurons were used.

  • Anesthetic Treatment: Cells were exposed to 2% Isoflurane or 12% this compound for 6 hours in a sealed chamber. Control cells were exposed to the carrier gas (air with 5% CO2).

  • Flow Cytometry for ROS: To measure reactive oxygen species, cells were stained with an ROS-sensitive dye (e.g., DCFH-DA) and analyzed by flow cytometry.

  • Western Blot Analysis: Protein levels of Bax, Bcl-2, cytochrome c, and cleaved caspase-3 were quantified using standard Western blot protocols.

  • TUNEL Staining: Apoptotic cell death was visualized and quantified using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

  • ATP Measurement: Cellular ATP levels were determined using commercially available ATP assay kits.

  • Reference: This protocol is a composite based on methodologies described in studies assessing anesthetic-induced apoptosis.[1][3]

G cluster_assays Downstream Assays start Cell Culture (e.g., H4-APP cells) exposure Anesthetic Exposure (Isoflurane or this compound) for 6 hours start->exposure harvest Cell Harvesting exposure->harvest flow Flow Cytometry (ROS Levels) harvest->flow wb Western Blot (Apoptotic Proteins) harvest->wb tunel TUNEL Staining (Apoptosis) harvest->tunel atp ATP Assay (Energy Levels) harvest->atp end Data Analysis & Comparison flow->end wb->end tunel->end atp->end

Workflow for in vitro assessment of anesthetic neurotoxicity.
In Vivo Anesthetic Exposure and Behavioral Testing

  • Objective: To determine the in vivo consequences of Isoflurane and this compound exposure on learning and memory.

  • Animal Model: Adult C57BL/6 mice were used.

  • Anesthetic Treatment: Mice were exposed to 1.2% Isoflurane or 7.4% this compound for 2 hours. Control animals received 100% oxygen.

  • Fear Conditioning Test: Twenty-four hours after anesthetic exposure, mice underwent fear conditioning training. This involved placing the mouse in a novel chamber and presenting an auditory cue followed by a mild foot shock.

  • Memory Assessment: On subsequent days, memory was tested by re-exposing the mice to the chamber (contextual fear memory) and to the auditory cue in a different environment (cued fear memory). Freezing behavior, a measure of fear memory, was quantified.

  • Reference: This protocol is based on the methodology used to assess cognitive impairment following anesthesia.[1][2]

Conclusion

The available evidence strongly suggests that Isoflurane and this compound have different neuroprotective profiles. Isoflurane is associated with a higher risk of inducing neuronal apoptosis through the mitochondrial pathway, particularly in the context of neurodegenerative disease models.[1][5] this compound appears to be a safer alternative in this regard, showing minimal impact on mitochondrial function and apoptosis under normoxic conditions.[1][3] However, both agents have demonstrated neuroprotective effects in the setting of cerebral ischemia.[7][10] The choice between this compound and Isoflurane should, therefore, be guided by the specific context of the research or clinical application, with careful consideration of the potential for underlying hypoxia or pre-existing neuronal vulnerability.

References

In Vivo Validation of Desflurane's Minimal Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolism of Desflurane with other commonly used volatile anesthetics, namely Sevoflurane and Isoflurane. The information presented is supported by experimental data from peer-reviewed studies, offering a clear perspective on the metabolic stability of these agents.

Comparative Metabolic Profiles of Volatile Anesthetics

This compound is distinguished by its minimal biotransformation in the body, a characteristic that contributes to its safety profile, particularly in patients with renal or hepatic impairment.[1][2][3] The following table summarizes key quantitative data on the metabolism of this compound compared to Sevoflurane and Isoflurane.

ParameterThis compoundSevofluraneIsoflurane
Extent of Metabolism 0.02% - 0.2%[4][5]2% - 5%[4]0.2%[6]
Primary Metabolites Trifluoroacetic acid (TFA), inorganic fluoride[4]Inorganic fluoride (B91410), hexafluoroisopropanol (HFIP)[4]Trifluoroacetic acid (TFA), inorganic fluoride
Peak Serum Trifluoroacetic Acid (TFA) Concentration 0.38 ± 0.17 µmol/L[7][8]Not a primary metabolite~10-fold higher than this compound[7][8]
Peak Serum Inorganic Fluoride Concentration No significant increase from baseline[7][8]20 - 40 µM (can exceed 50 µM in ~7% of patients)[4]3.8 ± 0.8 µM to 4.8 ± 0.6 µM (for 0.65 MAC exposure)[9]

Experimental Protocols

The validation of this compound's minimal metabolism in vivo relies on robust experimental designs. Below is a synthesized protocol based on common methodologies cited in the literature for assessing the metabolism of volatile anesthetics in human subjects.

Protocol: In Vivo Assessment of Volatile Anesthetic Metabolism

1. Subject Recruitment and Baseline Assessment:

  • Recruit healthy adult volunteers or surgical patients with informed consent.

  • Conduct a pre-anesthetic health screening, including baseline blood and urine collection to determine background levels of fluoride and other relevant markers.

2. Anesthetic Administration:

  • Administer the volatile anesthetic (this compound, Sevoflurane, or Isoflurane) via inhalation.

  • The duration and concentration of anesthetic exposure are quantified in Minimum Alveolar Concentration (MAC)-hours. For example, a 7.35 ± 0.81 MAC-hours exposure for this compound in volunteer studies.[7]

3. Sample Collection:

  • Collect serial blood and urine samples at predetermined intervals both during and after anesthetic exposure (e.g., at 1, 2, 4, 8, 12, 24, and 48 hours post-anesthesia).

4. Metabolite Analysis:

  • Serum and Urine Fluoride Ion Measurement: Utilize an ion-specific electrode to determine the concentration of inorganic fluoride.

  • Trifluoroacetic Acid (TFA) Quantification: Employ gas chromatography-mass spectrometry (GC-MS) for the sensitive and specific measurement of TFA in serum and urine.[7]

  • Nonvolatile Organic Fluoride Analysis: In some studies, urine samples are subjected to sodium fusion to measure nonvolatile organic fluoride content.[7]

5. Data Analysis:

  • Compare post-anesthesia metabolite concentrations to baseline levels for each subject.

  • Statistically analyze the differences in metabolite levels between the different anesthetic groups.

  • Correlate the total anesthetic exposure (in MAC-hours) with the peak metabolite concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study designed to validate the metabolism of a volatile anesthetic like this compound.

G cluster_pre Pre-Anesthesia cluster_during Anesthesia Administration cluster_post Post-Anesthesia cluster_analysis Analysis A Subject Recruitment (Informed Consent) B Baseline Sample Collection (Blood & Urine) A->B C Inhalation of Volatile Anesthetic (e.g., this compound) B->C Anesthetic Exposure (MAC-hours) D Serial Sample Collection (Blood & Urine) C->D E Metabolite Quantification (GC-MS, Ion-Specific Electrode) D->E F Data Analysis & Comparison E->F

References

A Comparative Analysis of Desflurane's Anesthetic Potency Across Various Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the Minimum Alveolar Concentration (MAC) of Desflurane, detailing experimental methodologies and potential underlying mechanisms.

This compound, a halogenated ether, is a widely utilized inhalational anesthetic in both human and veterinary medicine. Its low blood-gas partition coefficient allows for rapid induction of and recovery from anesthesia. A critical measure of an anesthetic's potency is the Minimum Alveolar Concentration (MAC), defined as the concentration of the anesthetic in the alveoli of the lungs that is needed to prevent movement in 50% of subjects in response to a noxious stimulus. This guide provides a cross-species comparison of this compound's MAC, supported by experimental data and protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of this compound MAC

The anesthetic potency of this compound, as indicated by its MAC value, exhibits notable variation across different animal species. The following table summarizes the experimentally determined MAC values for this compound in several common laboratory and domestic animal species.

SpeciesThis compound MAC (%)Standard Deviation
Horse7.6± 0.4
Cat9.79± 0.70
Cat10.27± 1.06
Dog10.32± 0.14
Rat5.7 - 7.1
MouseVaries by strain (modest differences)

Note: MAC values can be influenced by factors such as age, body temperature, and the co-administration of other drugs.[1] The data presented here are for this compound administered alone. For instance, in dogs, the addition of 50% nitrous oxide to the carrier gas lowered the MAC of this compound to 7.99 ± 0.57%.[2]

Experimental Protocols for MAC Determination

The determination of MAC is a standardized procedure crucial for evaluating the potency of inhalational anesthetics. While specific parameters may vary slightly between studies and species, the core methodology remains consistent.

General Protocol:

  • Animal Preparation: Healthy, adult animals are typically used. Anesthesia is induced with this compound, often in an induction chamber or via a face mask.[3] Following induction, the animal is intubated to maintain a secure airway and allow for precise control of anesthetic delivery.

  • Anesthetic Administration and Monitoring: Anesthesia is maintained with this compound in oxygen, delivered through a calibrated vaporizer and a non-rebreathing or circle anesthetic circuit. End-tidal anesthetic concentration, the partial pressure of the anesthetic in the expired air at the end of exhalation, is continuously monitored and serves as a close approximation of the alveolar concentration. Core body temperature is maintained within a normal physiological range (e.g., 37.8°C to 38.6°C in cats).[3]

  • Equilibration Period: A constant end-tidal concentration of this compound is maintained for a specific period, typically at least 15 minutes, to allow for equilibration between the alveoli, blood, and brain.[3]

  • Application of Noxious Stimulus: A standardized, supramaximal noxious stimulus is applied. Common methods include the application of a tail clamp in smaller animals like cats or electrical stimulation of the oral mucous membranes in larger animals like horses.

  • Observation of Response: The animal is observed for gross purposeful movement in response to the stimulus.

  • Bracketing Technique: The end-tidal this compound concentration is then adjusted based on the animal's response. If the animal moves, the concentration is increased for the next trial. If there is no movement, the concentration is decreased. This process is repeated, bracketing the concentration that just prevents movement, until the MAC value is determined. The final iteration of concentration change is often smaller to refine the MAC value.

G cluster_setup Animal Preparation & Anesthetic Induction cluster_equilibration Anesthetic Maintenance & Equilibration cluster_testing Stimulus Application & Response cluster_adjustment MAC Determination (Bracketing) A Select Healthy Adult Animal B Induce Anesthesia (this compound in O2) A->B C Endotracheal Intubation B->C D Maintain Constant End-Tidal This compound Concentration C->D E Monitor Vital Signs (Temp, EtCO2, etc.) D->E F Equilibration Period (e.g., 15 minutes) D->F G Apply Supramaximal Noxious Stimulus F->G H Observe for Gross Purposeful Movement G->H I Movement Observed? H->I J Increase this compound Concentration I->J Yes K Decrease this compound Concentration I->K No L Determine MAC I->L J->D K->D

Caption: Workflow for determining the Minimum Alveolar Concentration (MAC).

Potential Signaling Pathways in this compound Anesthesia

The precise molecular mechanisms by which inhalational anesthetics like this compound produce anesthesia are not fully elucidated but are thought to involve the modulation of various ligand-gated ion channels in the central nervous system. Key targets include inhibitory receptors, which are potentiated, and excitatory receptors, which are inhibited.

Key Molecular Targets:

  • GABAA Receptors: this compound is known to enhance the function of GABAA (gamma-aminobutyric acid type A) receptors, which are the major inhibitory neurotransmitter receptors in the brain. This potentiation leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.

  • Glycine (B1666218) Receptors: Similar to GABAA receptors, glycine receptors are inhibitory ligand-gated ion channels that are also potentiated by volatile anesthetics, contributing to the overall state of anesthesia.

  • NMDA Receptors: this compound can inhibit the function of NMDA (N-methyl-D-aspartate) receptors, which are a type of glutamate (B1630785) receptor involved in excitatory neurotransmission. This inhibition reduces neuronal excitation.

  • Two-Pore Domain Potassium (K2P) Channels: These channels are involved in setting the resting membrane potential of neurons. Activation of K2P channels by volatile anesthetics can lead to hyperpolarization and reduced neuronal excitability.

G cluster_inhibitory Potentiation of Inhibitory Neurotransmission cluster_excitatory Inhibition of Excitatory Neurotransmission cluster_potassium Modulation of Resting Membrane Potential This compound This compound GABA_R GABAA Receptors This compound->GABA_R Glycine_R Glycine Receptors This compound->Glycine_R NMDA_R NMDA Receptors This compound->NMDA_R K2P Two-Pore Domain Potassium Channels This compound->K2P CNS_Depression CNS Depression (Anesthesia) GABA_R->CNS_Depression Increased Inhibition Glycine_R->CNS_Depression Increased Inhibition NMDA_R->CNS_Depression Decreased Excitation K2P->CNS_Depression Neuronal Hyperpolarization

Caption: Potential molecular targets and pathways for this compound-induced anesthesia.

References

Desflurane vs. Isoflurane: A Comparative Analysis of Their Effects on Cerebrospinal Fluid Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of anesthetic agents on intracranial dynamics is paramount. This guide provides an objective comparison of two commonly used volatile anesthetics, desflurane and isoflurane (B1672236), with a specific focus on their impact on cerebrospinal fluid pressure (CSFP). The information presented herein is supported by experimental data from clinical and animal studies.

Both this compound and isoflurane are potent inhaled anesthetics that can induce cerebral vasodilation, leading to potential increases in cerebral blood flow (CBF) and, consequently, intracranial pressure (ICP), of which CSFP is a key component.[1][2][3] However, the magnitude of these effects can differ between the two agents, a critical consideration in neuroanesthesia and for patients with compromised intracranial compliance.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies on the effects of this compound and isoflurane on CSFP and related physiological parameters.

ParameterAnestheticConcentration (MAC)Change in CSFPChange in Cerebral Blood Flow (CBF)Change in Cerebral Metabolic Rate of Oxygen (CMRO2)SpeciesReference
CSFP This compound1.0↑ 18 ± 6 mmHg--Human[4]
Isoflurane1.0No significant change (8 ± 2 mmHg at dural incision)--Human[4]
This compound1.0↑ 5 ± 3 mmHg--Human[5]
Isoflurane1.0↑ 4 ± 2 mmHg--Human[5]
This compound0.5 - 1.0↑ ICP↑ CBF-Porcine[6][7]
Isoflurane0.5 - 1.0Lesser ↑ in ICP than this compoundLesser ↑ in CBF than this compound-Porcine[6][7]
CBF This compound1.0 (at hypocapnia)-16% higher than Isoflurane-Porcine[8]
Isoflurane1.0 (at hypocapnia)---Porcine[8]
CMRO2 This compoundDose-dependent--General[1]
IsofluraneDose-dependent--General[1]

MAC = Minimum Alveolar Concentration. Data are presented as mean ± SD where available. ↑ = Increase; ↓ = Decrease; - = Not reported in the study.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data accurately. Below are summaries of the experimental protocols from key comparative studies.

Study 1: Muzzi et al. (1992)[4][9]
  • Objective: To compare the effects of 1 MAC this compound with 1 MAC isoflurane on CSFP in patients with supratentorial mass lesions.

  • Subjects: 20 adult patients undergoing craniotomy for removal of supratentorial mass lesions.

  • Anesthetic Protocol: Anesthesia was induced with thiopental (B1682321) and maintained with either 7.0% this compound or 1.2% isoflurane in an air:O2 mixture. Patients were hyperventilated to achieve an arterial CO2 tension of 24-28 mmHg.

  • CSFP Measurement: A 19-G needle was inserted into the lumbar subarachnoid space to measure CSFP.

  • Data Collection: CSFP, mean arterial pressure, and end-tidal CO2 were recorded at baseline (awake), post-induction, post-intubation, and every 5 minutes after the institution of the volatile anesthetic until dural incision.

Study 2: Talke et al. (1996)[5]
  • Objective: To determine if isoflurane and this compound increase intracranial pressure compared with propofol (B549288).

  • Subjects: 30 patients undergoing transsphenoidal hypophysectomy with no evidence of mass effect.

  • Anesthetic Protocol: Anesthesia was induced with fentanyl and propofol and maintained with 70% nitrous oxide in oxygen and a continuous propofol infusion. Patients were randomized to receive either continued propofol, this compound (0.5 and 1.0 MAC), or isoflurane (0.5 and 1.0 MAC) for 20 minutes.

  • CSFP Measurement: Lumbar cerebrospinal fluid pressure was monitored continuously.

  • Data Collection: Lumbar CSF pressure, blood pressure, heart rate, and anesthetic concentrations were monitored continuously.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of volatile anesthetics on cerebral vasodilation and a typical experimental workflow for comparing their effects on CSFP.

G cluster_0 Volatile Anesthetic Administration cluster_1 Cellular Mechanisms cluster_2 Physiological Effects Anesthetic This compound or Isoflurane VascularSmoothMuscle Vascular Smooth Muscle Cells Anesthetic->VascularSmoothMuscle EndothelialCells Endothelial Cells Anesthetic->EndothelialCells KATP KATP Channels VascularSmoothMuscle->KATP Activation NO ↑ Nitric Oxide Production EndothelialCells->NO Ca2 ↓ Intracellular Ca2+ KATP->Ca2 Vasodilation Cerebral Vasodilation Ca2->Vasodilation NO->Vasodilation CBF ↑ Cerebral Blood Flow Vasodilation->CBF CBV ↑ Cerebral Blood Volume CBF->CBV CSFP ↑ Cerebrospinal Fluid Pressure CBV->CSFP

Figure 1. Proposed mechanism of volatile anesthetic-induced cerebral vasodilation and subsequent increase in CSFP.

G cluster_0 Patient/Subject Preparation cluster_1 Experimental Protocol cluster_2 Data Analysis Patient Patient/Animal Subject Induction Induction of Anesthesia Patient->Induction Monitoring Placement of Monitoring Devices (e.g., CSFP catheter, arterial line) Induction->Monitoring Baseline Baseline Measurements (Awake/Pre-anesthetic) Monitoring->Baseline Randomization Randomization to Anesthetic Group (this compound vs. Isoflurane) Baseline->Randomization AnestheticAdmin Anesthetic Administration (e.g., 1 MAC) Randomization->AnestheticAdmin DataCollection Continuous Data Collection (CSFP, MAP, EtCO2) AnestheticAdmin->DataCollection Analysis Statistical Analysis of CSFP Changes DataCollection->Analysis Comparison Comparison Between Anesthetic Groups Analysis->Comparison

Figure 2. A generalized experimental workflow for comparing the effects of this compound and isoflurane on CSFP.

Discussion of Findings

The collective evidence suggests that both this compound and isoflurane can increase CSFP, primarily through their vasodilatory effects on cerebral vasculature.[1][2] However, the extent of this increase appears to be more pronounced with this compound, particularly at higher concentrations (≥ 1.0 MAC).[4][6][7] In a study on patients with supratentorial mass lesions, 1 MAC this compound resulted in a significant increase in CSFP, whereas 1 MAC isoflurane did not produce a statistically significant change.[4] Another study in patients undergoing transsphenoidal hypophysectomy found that both anesthetics at 1.0 MAC increased lumbar CSF pressure, with this compound causing a slightly higher mean increase than isoflurane.[5]

The cerebral vasodilating properties of these agents lead to an increase in cerebral blood flow.[3] Animal studies in pigs have demonstrated that this compound is associated with a greater increase in CBF and ICP compared to isoflurane at equivalent MAC values.[6][7] Furthermore, at 1.0 MAC under hypocapnic conditions, this compound was associated with a 16% higher CBF than isoflurane.[8]

It is important to note that both this compound and isoflurane cause a dose-dependent decrease in the cerebral metabolic rate of oxygen (CMRO2).[1] This reduction in metabolic demand is a favorable property in neuroanesthesia.

The clinical implications of these findings are significant. While both agents can be used safely in neurosurgical patients, the potential for this compound to cause a more substantial increase in CSFP warrants careful consideration, especially in patients with pre-existing intracranial hypertension or reduced intracranial compliance.[1] In such cases, meticulous control of anesthetic depth and the use of adjunctive measures like hyperventilation to mitigate the rise in ICP are crucial.[9][10] Some studies suggest that at lower concentrations (e.g., 0.5 MAC), the differences in CSFP between the two agents may be less pronounced.[1][10]

References

Validating the rapid emergence from Desflurane in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Desflurane's emergence characteristics with other commonly used volatile anesthetics in various animal species. The information is supported by experimental data to aid in the selection of appropriate anesthetic agents for research and preclinical studies.

Rapid Emergence Profile of this compound: A Comparative Overview

This compound consistently demonstrates a more rapid emergence from anesthesia compared to other inhalant anesthetics like Sevoflurane and Isoflurane (B1672236) across a range of animal species. This is primarily attributed to its low blood-gas partition coefficient (0.42), which allows for faster elimination from the body and quicker recovery of consciousness and motor function.[1][2]

Quantitative Comparison of Emergence Times

The following table summarizes key emergence parameters from comparative studies in different animal models. Emergence is typically characterized by the time to specific behavioral or physiological milestones.

Animal SpeciesAnesthetic ComparisonTime to Eye Opening (min)Time to Sternal Recumbency (min)Time to Standing (min)Key Findings & Citations
Dogs This compound vs. IsofluraneSignificantly Shorter with this compound (P = 0.004)Significantly Shorter with this compound (P < 0.001)11.7 ± 5.1 (this compound) vs. 26.3 ± 7.2 (Isoflurane)This compound resulted in the shortest time to standing.[3]
This compound vs. Sevoflurane--11.7 ± 5.1 (this compound) vs. 18.6 ± 7.5 (Sevoflurane)This compound showed a significantly shorter time to first attempt to stand and standing compared to Sevoflurane.[3]
Rabbits This compound vs. Isoflurane---Induction and recovery times were shorter with rapid this compound induction compared to Isoflurane.[4][5]
Rats This compound vs. Isoflurane-Time to recumbency was approximately 20% faster with this compound.-The shorter time from exposure to recumbency with this compound suggests any distress is of a shorter duration.[6][7][8][9]
Cane Toads This compound vs. Isoflurane vs. Sevoflurane-Return of righting reflex: 74 min (this compound)-Time to return of righting reflex was significantly shorter for this compound compared with Isoflurane (175 min) or Sevoflurane (192 min).[10]

Experimental Protocols for Assessing Anesthetic Emergence

Validating the rapid emergence from this compound requires a standardized experimental approach. Below are detailed methodologies synthesized from various preclinical studies.

General Anesthetic Protocol
  • Animal Preparation: Healthy, adult animals of the desired species (e.g., Sprague-Dawley rats, Beagle dogs) are selected. Animals are typically fasted overnight with free access to water.[9] Pre-anesthetic assessment of health is performed.

  • Induction of Anesthesia: Anesthesia is induced using an induction chamber or a face mask. For this compound, induction may be preceded by an injectable agent due to its pungent nature, which can cause airway irritation.[2][11]

    • Rat Induction Example: Rats are placed in an induction chamber with a mixture of this compound (e.g., 8-10%) in 100% oxygen.[12]

    • Dog Induction Example: Anesthesia is induced with an intravenous agent like propofol, followed by maintenance with the target inhalant anesthetic.[3]

  • Maintenance of Anesthesia: Anesthesia is maintained at a stable end-tidal concentration, often referenced to the Minimum Alveolar Concentration (MAC) for that species (e.g., 1.3 MAC).[13] Vital signs, including heart rate, respiratory rate, blood pressure, and body temperature, are continuously monitored.[1]

  • Emergence from Anesthesia: At the end of the procedure, the anesthetic is discontinued, and the breathing circuit is flushed with 100% oxygen. The animal is then monitored for the return of various reflexes and motor functions.

  • Data Collection and Monitoring: Key parameters to record during emergence include:

    • Time to return of spontaneous movement.

    • Time to eye-opening.

    • Time to return of the righting reflex (for smaller animals).

    • Time to sternal recumbency.

    • Time to first attempt to stand and successful standing.

    • Assessment of emergence delirium or adverse behaviors such as paddling, vocalization, or uncoordinated movements.[7][10]

The Neurobiology of Emergence: Key Signaling Pathways

Emergence from general anesthesia is not merely a passive process of the anesthetic "wearing off." Instead, it is an active neurological process involving the reactivation of arousal-promoting pathways in the brain.[4][14][15] Several key neurotransmitter systems and brain regions are implicated in this "reanimation."[3][16]

The diagram below illustrates the major signaling pathways involved in the active process of emerging from general anesthesia.

Emergence_Pathways cluster_Anesthetic_Action Anesthetic Action cluster_Arousal_Centers Key Arousal Centers cluster_Neurotransmitter_Release Neurotransmitter Release cluster_Outcome Outcome Anesthetic General Anesthetics (e.g., this compound) GABA_A Potentiation of GABA-A Receptors Anesthetic->GABA_A NMDA Inhibition of NMDA Receptors Anesthetic->NMDA VTA Ventral Tegmental Area (VTA) GABA_A->VTA Inhibits LH Lateral Hypothalamus (LH) (Orexin) GABA_A->LH Inhibits LC Locus Coeruleus (LC) (Norepinephrine) GABA_A->LC Inhibits BF Basal Forebrain (BF) (Acetylcholine) GABA_A->BF Inhibits Dopamine Dopamine VTA->Dopamine Activates Orexin Orexin LH->Orexin Activates Norepinephrine Norepinephrine LC->Norepinephrine Activates Acetylcholine Acetylcholine BF->Acetylcholine Activates Emergence Emergence from Anesthesia (Return of Consciousness) Dopamine->Emergence Promotes Orexin->Emergence Promotes Norepinephrine->Emergence Promotes Acetylcholine->Emergence Promotes

Caption: Signaling pathways in anesthetic emergence.

Conclusion

The available experimental data strongly validates the rapid emergence from this compound anesthesia in a variety of animal species. Its pharmacokinetic profile allows for swift recovery, which can be a significant advantage in research settings where rapid return to physiological baseline is desired. Understanding the active neurobiological processes that govern emergence from anesthesia, including the roles of key neurotransmitter systems, provides a foundation for optimizing anesthetic protocols and developing novel strategies for controlling anesthetic recovery. Researchers should consider both the benefits of rapid emergence and potential side effects, such as airway irritation, when selecting this compound for their studies.

References

A Comparative Analysis of Desflurane and Isoflurane for Prolonged Surgical Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of prolonged surgical procedures, the choice of inhaled anesthetic agent is critical to maintaining patient stability and ensuring a smooth and rapid recovery. Among the commonly used volatile anesthetics, Desflurane and Isoflurane have been extensively studied for their comparative efficacy and safety profiles. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Pharmacokinetic and Pharmacodynamic Profile

This compound is characterized by its very low blood-gas partition coefficient (0.42), which is significantly lower than that of Isoflurane (1.4).[1] This property allows for a more rapid onset of anesthesia and, crucially, a faster emergence and recovery following discontinuation.[1] The minimal metabolism of this compound (less than 0.02% recovered as metabolites in urine) contrasts with the slightly higher metabolism of Isoflurane, although both are considered to have minimal impact on renal and hepatic function.[2]

Hemodynamic Stability

Both this compound and Isoflurane are potent vasodilators that can lead to a decrease in systemic vascular resistance and a subsequent drop in blood pressure.[2] However, the hemodynamic responses can differ, particularly during the initial administration and in response to rapid changes in concentration.

Studies have shown that while both anesthetics generally preserve cardiac output, this compound is more frequently associated with a transient increase in heart rate, especially at concentrations above 1 MAC.[3] In one study, a hyperdynamic response, defined as an increase in heart rate and blood pressure of more than 20% from baseline, was observed more often with this compound than with Isoflurane.[4] Despite this, for the maintenance phase of anesthesia in prolonged surgeries, both agents have been shown to provide comparable hemodynamic stability, with mean arterial pressure and heart rate maintained within 20% of baseline values.[5]

Recovery Characteristics

The most significant clinical difference between this compound and Isoflurane, particularly in the context of prolonged anesthesia, lies in the speed of recovery. The low solubility of this compound facilitates its rapid elimination from the body, leading to a quicker emergence from anesthesia.

Multiple studies have consistently demonstrated that patients receiving this compound have significantly shorter times to eye-opening, response to commands, and tracheal extubation compared to those receiving Isoflurane.[2][6] One study on long-duration anesthesia (over three hours) found that recovery and extubation times with this compound were approximately half of those required with Isoflurane.[6] This rapid recovery with this compound also shows less variability, suggesting a more predictable emergence from anesthesia.[6]

Adverse Effect Profile

Both this compound and Isoflurane share a similar profile of potential adverse effects, including dose-dependent respiratory depression and the potential to trigger malignant hyperthermia in susceptible individuals. This compound's pungency can lead to airway irritation, coughing, and laryngospasm, making it less suitable for inhalational induction in non-intubated patients.[2]

Regarding metabolic byproducts, Isoflurane metabolism can lead to a small increase in plasma fluoride (B91410) ion concentrations, though this is generally not considered to be of clinical significance.[7] this compound, with its minimal metabolism, does not produce a significant increase in fluoride ions.[7] One study noted that isoflurane, but not this compound, may induce reactive oxygen species accumulation, potentially leading to mitochondrial permeability transition pore opening and subsequent neurotoxicity.[8]

Quantitative Data Summary

ParameterThis compoundIsofluraneReference
Pharmacokinetics
Blood-Gas Partition Coefficient0.421.4[1]
Metabolism< 0.02%~0.2%[2]
Hemodynamics
Heart RateTendency for transient increaseMore stable[3][4]
Blood PressureDose-dependent decreaseDose-dependent decrease[2]
Cardiac OutputGenerally preservedGenerally preserved[2]
Recovery Times (Prolonged Anesthesia > 3 hours)
Time to Opening Eyes12 ± 7 min24 ± 11 min[2][6]
Time to Squeeze Fingers on Command17 ± 11 min35 ± 19 min[2][6]
Time to Extubation16 ± 6 min33 ± 13 min[2][6]
Time to State Name22 ± 12 min43 ± 21 min[2][6]
Adverse Effects
Airway IrritabilityPungent, potential for irritationLess pungent[2]
Plasma Fluoride Ion IncreaseNegligibleSmall, transient increase[7]

Experimental Protocols

Comparative Study on Recovery After Long-Lasting Anesthesia
  • Objective: To compare the recovery profiles of this compound and Isoflurane after anesthesia lasting more than three hours.

  • Study Design: A randomized controlled trial.

  • Participants: 30 patients were randomly assigned to either the this compound group (n=15) or the Isoflurane group (n=15).

  • Anesthesia Protocol: Anesthesia was induced with a standardized intravenous agent. For maintenance, patients received either this compound or Isoflurane in a mixture of oxygen. The concentration was adjusted to maintain an adequate depth of anesthesia.

  • Data Collection: At the end of the surgical procedure, the volatile anesthetic was discontinued. The following recovery milestones were recorded: time to eye-opening on command, time to squeezing fingers on command, time to tracheal extubation, and time for the patient to state their name.

  • Outcome Measures: The primary outcomes were the times to achieve the recorded recovery milestones. The variability in these recovery times was also assessed.[6]

Hemodynamic Effects During Prolonged Surgery
  • Objective: To compare the hemodynamic stability of this compound and Isoflurane during lengthy surgical procedures.

  • Study Design: A comparative study.

  • Participants: Patients undergoing prolonged surgical procedures requiring general anesthesia.

  • Anesthesia Protocol: Following induction, anesthesia was maintained with either this compound or Isoflurane. The concentration was titrated to maintain a stable plane of anesthesia.

  • Data Collection: Heart rate and mean arterial blood pressure were continuously monitored and recorded at regular intervals throughout the surgery. The incidence of hyperdynamic responses (significant increases in heart rate and blood pressure) was noted.

  • Outcome Measures: The primary outcomes were the mean heart rate and mean arterial blood pressure during the maintenance phase of anesthesia and the frequency of hyperdynamic events.[4]

Signaling Pathways and Molecular Mechanisms

The anesthetic effects of this compound and Isoflurane are mediated through their interactions with various ion channels and receptors in the central nervous system. While the complete picture is still under investigation, key targets have been identified.[2]

Both agents potentiate the function of inhibitory γ-aminobutyric acid type A (GABA-A) receptors, leading to increased chloride ion influx and neuronal hyperpolarization.[3][9] They also inhibit excitatory N-methyl-D-aspartate (NMDA) receptors, reducing glutamatergic neurotransmission.[4][9] Furthermore, these volatile anesthetics have been shown to activate certain two-pore domain potassium (K2P) channels, which contributes to the hyperpolarization of neurons and a reduction in neuronal excitability.[9]

Anesthetic_Mechanism_of_Action cluster_anesthetics Volatile Anesthetics cluster_targets Molecular Targets cluster_effects Neuronal Effects cluster_outcome Clinical Outcome This compound This compound GABA_A GABA-A Receptor This compound->GABA_A + NMDA NMDA Receptor This compound->NMDA - K2P Two-Pore Domain Potassium Channels This compound->K2P + Isoflurane Isoflurane Isoflurane->GABA_A + Isoflurane->NMDA - Isoflurane->K2P + Potentiation Potentiation of Inhibitory Neurotransmission GABA_A->Potentiation Inhibition Inhibition of Excitatory Neurotransmission NMDA->Inhibition Hyperpolarization Neuronal Hyperpolarization K2P->Hyperpolarization Anesthesia Anesthesia Potentiation->Anesthesia Inhibition->Anesthesia Hyperpolarization->Anesthesia

Caption: General mechanism of action for this compound and Isoflurane.

Experimental_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_intervention Anesthetic Intervention cluster_monitoring Intraoperative Monitoring cluster_recovery Postoperative Assessment cluster_analysis Data Analysis Patient_Pool Patients for Prolonged Surgery Randomize Random Assignment Patient_Pool->Randomize Desflurane_Group This compound Anesthesia Randomize->Desflurane_Group Isoflurane_Group Isoflurane Anesthesia Randomize->Isoflurane_Group Hemodynamics Hemodynamic Monitoring (HR, BP) Desflurane_Group->Hemodynamics Isoflurane_Group->Hemodynamics Recovery_Metrics Measurement of Recovery Times Hemodynamics->Recovery_Metrics Comparison Comparative Analysis Recovery_Metrics->Comparison

Caption: Experimental workflow for comparative studies.

References

Differential Neuroinflammatory Impact of Desflurane and Sevoflurane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroinflammatory effects of two commonly used volatile anesthetics, Desflurane and Sevoflurane. The information presented is based on experimental data from preclinical and clinical studies, with a focus on key inflammatory markers, cellular responses, and associated signaling pathways. This comparative analysis aims to equip researchers and drug development professionals with a comprehensive understanding to inform future studies and therapeutic strategies.

Executive Summary

Both this compound and Sevoflurane are widely used for general anesthesia. However, emerging evidence suggests they may exert differential effects on the central nervous system, particularly concerning neuroinflammation. Sevoflurane has been more consistently associated with a pro-inflammatory response, characterized by the activation of microglia and the release of inflammatory cytokines. In contrast, this compound appears to have a more variable, and in some contexts, potentially less inflammatory profile. Understanding these differences is crucial for selecting the appropriate anesthetic in vulnerable patient populations and for developing strategies to mitigate postoperative neurocognitive complications.

Quantitative Data Comparison

The following tables summarize quantitative data from studies investigating the differential impact of this compound and Sevoflurane on key markers of neuroinflammation.

Table 1: Effect on Pro-inflammatory Cytokine Levels

CytokineAnestheticAnimal Model/Cell TypeConcentration & DurationChange from ControlReference
IL-6 SevofluraneNeonatal Mice (Brain)3% for 2h daily for 3 daysIncreased[1]
This compoundNeonatal Mice (Brain)9% for 2h daily for 3 daysNo significant change[1]
TNF-α SevofluraneNeonatal Mice (Brain)3% for 2h daily for 3 daysIncreased[1]
This compoundNeonatal Mice (Brain)9% for 2h daily for 3 daysNo significant change[1]
IL-1β SevofluraneRat Hippocampus2.5% for 4hIncreased[2]
IL-6 SevofluraneRat Hippocampus2.5% for 4hIncreased
TNF-α SevofluraneRat Hippocampus2.5% for 4hIncreased

Table 2: Impact on Microglia and Immune Cell Activation

MarkerAnestheticAnimal ModelConcentration & DurationFindingReference
Microglia Activation SevofluraneNeonatal Rats3% for 6hIncreased
Isoflurane (for comparison)Neonatal Rats1.5% for 6hIncreased
Neutrophil Count This compoundHuman PatientsLow-flow anesthesiaSignificant increase at 24h post-induction
SevofluraneHuman PatientsLow-flow anesthesiaSignificant increase at 24h post-induction

Table 3: Effects on Blood-Brain Barrier (BBB) Integrity

ParameterAnestheticAnimal ModelConcentration & DurationEffect on BBB PermeabilityReference
Permeability SevofluraneAged Rats1-3% for 3hIncreased
ZO-1 Expression Isoflurane (for comparison)Mice with TBINot specifiedSignificantly lower than Sevoflurane group
SevofluraneMice with TBINot specifiedHigher than Isoflurane group

Signaling Pathways

The neuroinflammatory responses to this compound and Sevoflurane are mediated by distinct signaling pathways.

Sevoflurane-Induced Neuroinflammation

Sevoflurane has been shown to activate pro-inflammatory signaling cascades, with the Nuclear Factor-kappa B (NF-κB) pathway playing a central role. This activation can be triggered by various upstream signals, including the release of danger-associated molecular patterns (DAMPs) and the activation of Toll-like receptors (TLRs), particularly TLR4. Activated microglia are a key source of inflammatory mediators in this context.

Sevoflurane_Neuroinflammation_Pathway Sevoflurane Sevoflurane Neuron Neuron Sevoflurane->Neuron Stress Microglia Microglia Neuron->Microglia DAMPs TLR4 TLR4 Microglia->TLR4 Activation NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Upregulation Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Sevoflurane-induced pro-inflammatory signaling cascade.
This compound and Inflammatory Signaling

The impact of this compound on neuroinflammatory signaling is less definitive and appears to be context-dependent. Some studies suggest that this compound does not significantly activate the NF-κB pathway and may even exert anti-inflammatory effects. For instance, in a model of Parkinson's disease, this compound was shown to inhibit the p38/TLR4 inflammatory pathway. Another study indicated that this compound preconditioning can modulate NF-κB activation in endothelial cells.

Desflurane_Neuroinflammation_Pathway This compound This compound Cell Neuron / Glia This compound->Cell p38_TLR4 p38/TLR4 Pathway Cell->p38_TLR4 Inhibition NFkB NF-κB Pathway Cell->NFkB Modulation Inflammation Inflammatory Response p38_TLR4->Inflammation NFkB->Inflammation

Potential modulatory effects of this compound on inflammatory pathways.

Experimental Protocols

This section details the methodologies from key studies cited in this guide to facilitate replication and further investigation.

Study on Cytokine Levels in Neonatal Mice
  • Animal Model: C57BL/6 mice at postnatal day 6 (P6).

  • Anesthetic Administration: Mice were exposed to 3% Sevoflurane or 9% this compound with 60% oxygen for 2 hours daily for three consecutive days (P6-P8). Control animals received 60% oxygen.

  • Tissue Collection and Analysis: Following the final anesthetic exposure, brain tissues were collected. Levels of pro-inflammatory cytokines (IL-6 and TNF-α) were quantified using enzyme-linked immunosorbent assay (ELISA) or Western blotting.

Assessment of Microglial Activation in Neonatal Rats
  • Animal Model: Neonatal Sprague-Dawley rats.

  • Anesthetic Exposure: Pups were exposed to 3% Sevoflurane for 6 hours.

  • Immunohistochemistry: Brain sections were stained with antibodies against Iba1, a marker for microglia. The morphology and density of Iba1-positive cells were analyzed to assess microglial activation.

Evaluation of Blood-Brain Barrier Permeability in Aged Rats
  • Animal Model: Aged Sprague-Dawley rats.

  • Anesthetic Administration: Rats were anesthetized with 1-3% Sevoflurane for 3 hours.

  • Permeability Assay: Evans blue dye was injected intravenously. After a circulation period, the brains were perfused and the amount of extravasated dye in the brain parenchyma was quantified spectrophotometrically as a measure of BBB permeability.

Experimental Workflow for In Vitro and In Vivo Studies

The following diagram illustrates a typical experimental workflow for assessing the neuroinflammatory effects of inhaled anesthetics.

Experimental_Workflow cluster_InVivo In Vivo Model cluster_InVitro In Vitro Model cluster_Analysis Downstream Analysis AnimalModel Animal Model Selection (e.g., Neonatal/Aged Rodents) AnestheticExposure Anesthetic Exposure (this compound or Sevoflurane) AnimalModel->AnestheticExposure BehavioralTests Behavioral Tests (e.g., Morris Water Maze) AnestheticExposure->BehavioralTests TissueCollection Tissue Collection (Brain - Hippocampus, Cortex) BehavioralTests->TissueCollection BiochemicalAssays Biochemical Assays (ELISA, Western Blot) TissueCollection->BiochemicalAssays Immunohistochemistry Immunohistochemistry (Iba1, GFAP, Cytokines) TissueCollection->Immunohistochemistry GeneExpression Gene Expression Analysis (qPCR, RNA-seq) TissueCollection->GeneExpression CellCulture Cell Culture (Primary Neurons, Microglia) AnestheticTreatment Anesthetic Treatment CellCulture->AnestheticTreatment CellViability Cell Viability Assays AnestheticTreatment->CellViability MolecularAnalysis_invitro Molecular Analysis AnestheticTreatment->MolecularAnalysis_invitro MolecularAnalysis_invitro->BiochemicalAssays MolecularAnalysis_invitro->GeneExpression

A generalized workflow for studying anesthetic-induced neuroinflammation.

Conclusion

The available evidence suggests that Sevoflurane is more likely to induce a neuroinflammatory response compared to this compound, particularly in vulnerable populations such as the very young and the elderly. This is characterized by increased microglial activation and elevated levels of pro-inflammatory cytokines, primarily mediated through the NF-κB signaling pathway. This compound, on the other hand, appears to have a more neutral or even potentially anti-inflammatory profile in some experimental settings.

These findings have significant implications for clinical practice and anesthetic drug development. For researchers, further head-to-head comparative studies are warranted to elucidate the precise molecular mechanisms underlying the differential effects of these anesthetics. For drug development professionals, the signaling pathways identified in this guide may represent novel targets for therapeutic interventions aimed at mitigating the adverse neurocognitive effects of general anesthesia. A deeper understanding of the neuroinflammatory potential of different anesthetics will ultimately contribute to safer and more personalized anesthetic care.

References

A Head-to-Head Comparison of Desflurane and Propofol for Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and clinicians utilizing electrophysiological monitoring, the choice of anesthetic agent is paramount. Both Desflurane, a volatile anesthetic, and Propofol (B549288), an intravenous agent, are widely used, yet their distinct mechanisms of action result in differential effects on neuronal activity. This guide provides an objective comparison of their performance in the context of electrophysiological recordings, supported by experimental data, to aid in the selection of the most appropriate agent for specific research and clinical applications.

Executive Summary

This compound and Propofol both modulate neuronal activity primarily through the potentiation of GABAergic inhibition, but their broader pharmacological profiles lead to notable differences in their impact on electroencephalography (EEG), evoked potentials (EPs), and neuronal firing. Propofol generally allows for more stable and robust recordings of somatosensory evoked potentials (SSEPs) with minimal effects on latency and amplitude.[1][2] this compound, on the other hand, tends to cause a more significant, dose-dependent suppression of both cortical and spinal SSEP amplitudes.[3][4] For motor evoked potentials (MEPs), both agents can be used successfully, though this compound may require higher stimulation voltages to elicit comparable amplitudes to Propofol.[5] The choice between the two often hinges on the specific electrophysiological modality being monitored, the desired depth of anesthesia, and the patient's underlying neurological condition.

Mechanism of Action

Both this compound and Propofol achieve their anesthetic effects by enhancing the activity of inhibitory neurotransmitter systems and suppressing excitatory ones. However, the specifics of their molecular interactions differ.

Propofol primarily acts as a positive allosteric modulator of the GABA-A receptor, increasing the duration of chloride channel opening and thus enhancing inhibitory neurotransmission. At higher concentrations, it can directly activate the GABA-A receptor. Propofol also exhibits secondary effects by inhibiting NMDA receptors and blocking sodium channels.

This compound , like other volatile anesthetics, has a more complex and less fully understood mechanism of action. It is known to enhance the function of GABA-A and glycine (B1666218) receptors, leading to neuronal hyperpolarization. Additionally, this compound inhibits excitatory pathways by acting on NMDA and AMPA receptors and also modulates the activity of two-pore domain potassium (K2P) channels.

Signaling_Pathways cluster_0 Propofol cluster_1 This compound Propofol Propofol GABA_A_R GABA-A Receptor Propofol->GABA_A_R Potentiates Na_Channel Sodium Channel Propofol->Na_Channel Blocks NMDA_R_P NMDA Receptor Propofol->NMDA_R_P Inhibits Cl_Influx ↑ Chloride Influx GABA_A_R->Cl_Influx Reduced_Excitability_P ↓ Neuronal Excitability Na_Channel->Reduced_Excitability_P NMDA_R_P->Reduced_Excitability_P Neuronal_Hyperpolarization_P Neuronal Hyperpolarization Cl_Influx->Neuronal_Hyperpolarization_P This compound This compound GABA_A_R_D GABA-A Receptor This compound->GABA_A_R_D Enhances Glycine_R Glycine Receptor This compound->Glycine_R Enhances NMDA_R_D NMDA Receptor This compound->NMDA_R_D Inhibits K2P_Channel K2P Channels This compound->K2P_Channel Activates Cl_Influx_D ↑ Chloride Influx GABA_A_R_D->Cl_Influx_D Glycine_R->Cl_Influx_D Reduced_Excitability_D ↓ Neuronal Excitability NMDA_R_D->Reduced_Excitability_D K_Efflux ↑ Potassium Efflux K2P_Channel->K_Efflux Neuronal_Hyperpolarization_D Neuronal Hyperpolarization Cl_Influx_D->Neuronal_Hyperpolarization_D K_Efflux->Neuronal_Hyperpolarization_D

Caption: Signaling pathways of Propofol and this compound.

Impact on Electroencephalography (EEG)

Both anesthetics induce characteristic, dose-dependent changes in the EEG, reflecting altered brain states.

Propofol induction is typically associated with an initial increase in beta frequency (13-30 Hz) activity, followed by a shift to alpha (8-12 Hz) and then delta (0.5-4 Hz) and slow-wave oscillations as unconsciousness deepens. This "paradoxical excitation" phase is a well-documented phenomenon.

This compound anesthesia is characterized by a dose-dependent slowing of the EEG, with a progressive increase in delta and theta (4-8 Hz) power. At deeper levels of anesthesia (e.g., >1.24 MAC), this compound can induce a burst-suppression pattern, which is indicative of profound cortical depression.

ParameterPropofolThis compound
Initial EEG Change Increase in beta, then alpha powerGeneral slowing, increase in delta/theta power
Deep Anesthesia Prominent slow-delta oscillationsBurst-suppression pattern at high concentrations
Epileptiform Activity Rarely reported, can occur during induction/emergenceNot typically observed

Comparison of Effects on Evoked Potentials

The influence of this compound and Propofol on evoked potentials is a critical consideration for intraoperative neurophysiological monitoring.

Somatosensory Evoked Potentials (SSEPs)

SSEPs are generally considered more resistant to anesthetic effects than MEPs. However, significant differences between Propofol and this compound are observed.

Propofol has a minimal effect on SSEP recordings, with stable amplitudes and latencies even at deeper levels of anesthesia. This makes it a preferred agent for surgeries where SSEP monitoring is crucial.

This compound causes a dose-dependent reduction in the amplitude of cortical SSEPs. While spinal SSEPs are more resistant, they can also be suppressed at higher concentrations. This suppression can complicate the interpretation of SSEP changes during surgery.

AnestheticSSEP AmplitudeSSEP Latency
Propofol Minimal to no decreaseMinimal increase
This compound Significant, dose-dependent decreaseMinimal to no change
Motor Evoked Potentials (MEPs)

MEPs are highly sensitive to anesthetic agents, and both Propofol and this compound can attenuate MEP responses.

Propofol -based total intravenous anesthesia (TIVA) is often considered the gold standard for MEP monitoring. However, studies have shown that reliable MEPs can be recorded under both agents.

This compound can also be used for MEP monitoring, but it may require higher stimulation voltages and longer train stimuli to elicit responses comparable to those under Propofol. Some studies report a greater reduction in MEP amplitude with this compound compared to Propofol. However, other research has found that MEPs with good amplitudes, comparable to those under Propofol, can be obtained with this compound alone.

AnestheticMEP AmplitudeStimulation Requirements
Propofol Generally well-preservedLower stimulation voltage may be sufficient
This compound Dose-dependent reduction, can be comparable to PropofolMay require higher stimulation voltage and longer trains

Effects on Neuronal Firing Rate

At the single-neuron level, both anesthetics alter firing patterns, contributing to their overall anesthetic effect.

Propofol has been shown to suppress spike firing in a more pronounced manner in pyramidal neurons compared to fast-spiking interneurons. It can also directly reduce the firing rates of glutamatergic neurons.

This compound anesthesia alters both spontaneous and stimulus-evoked spike sequences, with a notable effect of preferentially suppressing the firing of inhibitory neurons. It can synchronize granule cell firing and reduce the mutual information transfer between neurons.

Experimental Protocols

Standardized protocols are essential for obtaining reliable and comparable electrophysiological data.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Patient/Subject Preparation Electrode_Placement Electrode Placement (EEG, SSEP, MEP) Start->Electrode_Placement Baseline Baseline Recording (Pre-anesthesia) Electrode_Placement->Baseline Randomization Randomization Baseline->Randomization Group_this compound This compound Administration Randomization->Group_this compound Group 1 Group_Propofol Propofol Administration Randomization->Group_Propofol Group 2 Anesthesia_Maintenance Anesthesia Maintenance (Target Concentration/BIS) Group_this compound->Anesthesia_Maintenance Group_Propofol->Anesthesia_Maintenance Recording Electrophysiological Recording (Continuous or at Intervals) Anesthesia_Maintenance->Recording Data_Analysis Data Analysis (Amplitude, Latency, etc.) Recording->Data_Analysis End End of Procedure Data_Analysis->End

Caption: A generalized experimental workflow for comparison.
EEG Recording Protocol

  • Electrode Placement : Scalp electrodes are placed according to the 10-20 international system. For intraoperative monitoring, a reduced montage (e.g., Fp1, Fp2, C3, C4, O1, O2) may be used.

  • Baseline Recording : A 5-10 minute baseline EEG is recorded in the awake state with eyes open and closed.

  • Anesthesia Induction and Maintenance : Anesthesia is induced with either a bolus of Propofol or inhalation of this compound. Maintenance is achieved via continuous infusion of Propofol or a stable end-tidal concentration of this compound, often guided by a Bispectral Index (BIS) monitor to ensure a consistent depth of anesthesia.

  • Data Acquisition : Continuous EEG is recorded throughout the procedure.

  • Analysis : EEG data is analyzed for changes in power spectral density, coherence, and the presence of specific patterns like burst-suppression.

Evoked Potential (SSEP/MEP) Recording Protocol
  • Electrode Placement :

    • SSEP : Stimulating electrodes are placed over a peripheral nerve (e.g., median nerve at the wrist, posterior tibial nerve at the ankle). Recording electrodes are placed over the scalp (cortical SSEPs) and along the spinal cord (spinal SSEPs).

    • MEP : Stimulating electrodes are placed on the scalp over the motor cortex. Recording electrodes are placed in target muscles (e.g., thenar eminence, tibialis anterior).

  • Baseline Recording : Baseline EPs are recorded prior to the induction of anesthesia to establish a reference.

  • Anesthesia : Anesthesia is maintained with either Propofol infusion or a fixed concentration of this compound. For MEPs, muscle relaxants should be used judiciously as they can abolish the responses.

  • Stimulation and Recording :

    • SSEP : The peripheral nerve is stimulated with a series of electrical pulses, and the resulting evoked potentials are averaged.

    • MEP : The motor cortex is stimulated with a train of electrical pulses, and the compound muscle action potential is recorded.

  • Analysis : Changes in the amplitude and latency of the evoked potentials from baseline are monitored throughout the procedure. A significant change (e.g., >50% decrease in amplitude or >10% increase in latency) may indicate potential neurological compromise.

Conclusion

The choice between this compound and Propofol for procedures involving electrophysiological recording requires careful consideration of the specific monitoring modality and the goals of the study or surgery. Propofol generally offers greater stability for SSEP recordings and is a reliable choice for MEP monitoring. This compound, while causing more significant suppression of evoked potential amplitudes, can still be used effectively, particularly for MEPs, though it may necessitate adjustments in stimulation parameters. Understanding the distinct electrophysiological signatures of each agent is crucial for accurate interpretation of the recorded data and for ensuring patient safety and the integrity of research findings.

References

Safety Operating Guide

Navigating the Final Frontier of Anesthetic Management: A Guide to Desflurane Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the fast-paced world of research and drug development, the lifecycle of chemical agents demands meticulous management, extending beyond application to encompass safe and compliant disposal. Desflurane, a potent inhalation anesthetic, requires specific handling procedures to mitigate environmental impact and ensure personnel safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with our commitment to being your preferred partner in laboratory safety and chemical handling.

This compound's significant environmental footprint, primarily its high global warming potential, has led to a critical re-evaluation of its use and disposal.[1][2][3] Adherence to proper disposal protocols is not only a regulatory necessity but also a shared responsibility within the scientific community.

Operational Protocol for this compound Disposal

This section outlines the procedural steps for the safe disposal of liquid this compound, including unused, expired, or waste collected from spills.

Personnel Safety First: Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat or apron.[4] All handling of liquid this compound should occur in a well-ventilated area.

Step 1: Segregation and Labeling of Waste

  • Expired or unwanted containers of this compound must be managed as hazardous chemical waste.[1]

  • Clearly label the container with "Hazardous Waste" and the chemical name, "this compound."

  • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Arranging for Licensed Disposal

  • The primary and recommended method for this compound disposal is through a licensed chemical destruction facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • The disposal process will typically involve controlled incineration with flue gas scrubbing to neutralize harmful byproducts.

Step 3: Managing Empty Containers

  • Empty this compound bottles are not considered regulated waste and can be disposed of with ordinary trash or recycled, but only after proper preparation.

  • Triple-rinse the empty container with a suitable solvent in a well-ventilated area, such as a fume hood.

  • Puncture the container to prevent reuse.

  • Deface the label before disposal.

Step 4: Spill Management and Cleanup

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Isolate the Area: Evacuate all non-essential personnel from the vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Containment: Use a non-combustible absorbent material, such as sand, earth, vermiculite, or diatomaceous earth, to contain the spill.

  • Collection: Carefully collect the contaminated absorbent material and place it in a suitable, sealable container for disposal.

  • Disposal of Spill Debris: The contaminated absorbent material poses the same hazard as the spilled product and must be disposed of as hazardous waste. Contact your EHS department for pickup.

Quantitative Data Summary

For a clear comparison of key data points related to this compound and its disposal, the following table summarizes important quantitative information.

ParameterValueSource
Global Warming Potential (GWP100)2540
Atmospheric Half-Life10 years
NIOSH Recommended Exposure Limit (REL) - Ceiling2 ppm (for halogenated anesthetics)
EPA Hazardous Waste Code (due to chloroform (B151607) traces)D022

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Desflurane_Disposal_Workflow cluster_preparation Preparation cluster_liquid_disposal Liquid this compound Disposal cluster_container_disposal Empty Container Disposal cluster_spill_management Spill Management A Identify Waste this compound (Expired, Unused, Spill Residue) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate and Label as 'Hazardous Waste: this compound' G Triple-Rinse Container in a Fume Hood K Isolate and Ventilate Spill Area D Store in a Secure, Well-Ventilated Area C->D E Contact EHS for Pickup by Licensed Waste Contractor D->E F Controlled Incineration with Flue Gas Scrubbing E->F H Puncture Container to Prevent Reuse G->H I Deface Label H->I J Dispose as Regular Waste or Recycle I->J L Contain Spill with Non-Combustible Absorbent K->L M Collect Contaminated Absorbent into a Sealed Container L->M N Dispose of Contaminated Absorbent as Hazardous Waste M->N

A flowchart outlining the procedural steps for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Desflurane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial procedural guidance for the safe handling and disposal of Desflurane, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

  • Eye and Face Protection : To prevent eye irritation from splashes or vapor, appropriate eye protection is mandatory.[2]

    • Routine Use (e.g., vaporizer filling) : Wear safety glasses.[3][4]

    • Potential for Splashes : In manufacturing or laboratory settings where splashes are possible, use chemical splash goggles or a full-face shield.[3]

  • Hand Protection : Use chemical-resistant, impervious gloves to avoid skin contact. Materials such as latex or rubber are suitable. After removing gloves, always wash hands thoroughly.

  • Skin and Body Protection : Protective clothing is required to prevent skin contact.

    • A standard work uniform or laboratory coat is typically sufficient.

    • For tasks with a higher risk of exposure, additional garments such as sleevelets, aprons, or disposable suits should be used.

  • Respiratory Protection : Respiratory protection is generally not required when engineering controls are effectively in place.

    • With Engineering Controls : A well-maintained local exhaust ventilation and/or an anesthetic gas scavenging system are the primary means of controlling airborne levels.

    • Without Sufficient Ventilation : If exposure levels may exceed regulatory limits, a respiratory protection program compliant with OSHA standards must be implemented. This may involve using NIOSH-approved cartridge respirators for organic vapors.

    • Spill Response : For cleaning up spills, appropriate respirators must be worn. In emergencies, a self-contained breathing apparatus (SCBA) may be necessary.

Occupational Exposure Limits

While OSHA has not established a specific Permissible Exposure Limit (PEL) for this compound, other organizations have provided recommendations for halogenated anesthetic gases. It is prudent to minimize all occupational exposures.

OrganizationGuidelineExposure LimitNotes
NIOSH Recommended Exposure Limit (REL)2 ppm Ceiling concentration over a sampling period not to exceed one hour.
NIOSH Recommended Exposure Limit (REL)0.5 ppm When used in combination with nitrous oxide.
OSHA Permissible Exposure Limit (PEL)Not Established Employers may be cited under the General Duty Clause if protective measures are not adequate.
ACGIH Threshold Limit Value (TLV)Not Established Other halogenated anesthetics, like Enflurane, have a TLV of 75 ppm.

Procedural Guidance for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is critical for safety.

Pre-Operational Plan
  • Training : Ensure all personnel are trained on the hazards of this compound, safe work practices, and emergency procedures.

  • Review SDS : Before use, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Ventilation Check : Confirm that engineering controls such as a chemical fume hood, local exhaust ventilation, or an anesthetic gas scavenging system are operational. All work should be performed with these controls in place.

  • PPE Assembly : Gather all necessary PPE as specified above.

  • Spill Kit : Ensure a spill kit with appropriate absorbent materials is readily accessible.

Operational Plan: Safe Handling
  • Work in Ventilated Area : Always handle this compound in a well-ventilated location.

  • Dispensing : When filling vaporizers or handling the liquid, do so carefully to avoid spills and splashing.

  • Avoid Inhalation and Contact : Avoid breathing vapors and prevent any contact with skin and eyes.

  • Use Non-Sparking Tools : To prevent ignition from electrostatic discharge, use non-sparking tools.

  • Keep Containers Closed : Keep the this compound container tightly closed when not in use.

Post-Operational Plan
  • Decontamination : Clean equipment and work surfaces with a suitable solvent or detergent after use.

  • Hand Washing : After removing gloves, wash hands and any other exposed skin thoroughly.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 15-30°C (59-86°F).

Spill and Disposal Plan

Prompt and correct response to spills is essential to mitigate exposure.

Spill Response
  • Restrict Access : In the event of a spill, restrict access to the area to essential personnel wearing appropriate protective equipment.

  • Ventilate : If it is safe to do so, increase ventilation in the spill area.

  • Absorb Spill :

    • For small spills, the liquid may evaporate quickly.

    • For larger spills, use an absorbent material designed for organic chemicals, such as vermiculite (B1170534) or "spill pillows," to contain the liquid.

  • Collect Waste : Carefully collect the absorbent material and any broken glass into a sealable glass or plastic container.

Disposal Plan
  • Labeling : Clearly label the waste container with its contents.

  • Regulatory Compliance : this compound may be considered a hazardous waste. All waste must be disposed of in accordance with applicable federal, state, and local regulations.

  • Waste Transfer : Transfer the sealed container to a certified waste disposal contractor. Do not pour this compound down the drain.

Visual Workflow for Safe Handling of Desfluranedot

// Global relationship to disposal handle_location -> spill_response [style=dashed, color="#5F6368", constraint=false]; }

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desflurane
Reactant of Route 2
Desflurane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.